2-Bromo-3H-imidazo[4,5-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINBQSYQJRHYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594401 | |
| Record name | 2-Bromo-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380245-88-4 | |
| Record name | 2-Bromo-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3H-imidazo[4,5-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Bromo-3H-imidazo[4,5-b]pyridine, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis methodologies, reactivity, and its significant role as a scaffold for developing novel therapeutic agents.
Core Molecular Attributes of this compound
This compound is a fused heterocyclic compound containing a pyridine ring and an imidazole ring. The presence of the bromine atom at the 2-position of the imidazole ring provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Physicochemical and Spectroscopic Profile
| Property | Value | Source |
| CAS Number | 1380245-88-4 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Boiling Point | 370.6 ± 34.0 °C at 760 mmHg | [1] |
| Appearance | Typically a solid | N/A |
| Purity | Commonly available at ≥97% | [1] |
Synthesis and Methodologies
The synthesis of the imidazo[4,5-b]pyridine core generally involves the cyclization of a substituted 2,3-diaminopyridine with an appropriate cyclizing agent. For 2-bromo derivatives, a common strategy involves the use of a brominating agent during or after the formation of the imidazole ring.
A highly efficient and environmentally friendly method for the synthesis of substituted imidazo[4,5-b]pyridines has been developed, which can be adapted for the synthesis of the bromo derivative.[3] This involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine.
General Synthetic Approach
A plausible synthetic route to this compound would involve the cyclization of 2,3-diaminopyridine with a suitable one-carbon synthon that can be subsequently brominated, or a direct cyclization with a bromine-containing reagent.
Caption: A generalized synthetic scheme for this compound.
A detailed experimental protocol for a related compound, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, is provided below, which illustrates the key steps in forming the imidazo[4,5-b]pyridine scaffold.[2]
Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine[2]
This protocol describes a conventional synthesis method. A microwave-assisted alternative can significantly reduce reaction times.[2]
-
Reaction Setup: To a solution of 5-bromopyridine-2,3-diamine (1 mmol) in N,N-dimethylformamide (DMF), add benzaldehyde (1 mmol).
-
Reaction Conditions: Stir the mixture at reflux for 3-4 hours.
-
Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into a mixture of water and ethyl acetate.
-
Extraction: Extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic extracts, concentrate them in vacuo, and recrystallize the crude product from ethanol to obtain the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Chemical Reactivity and Derivatization
The reactivity of this compound is primarily centered around the bromine atom at the C2 position and the nitrogen atoms of the imidazole ring.
Cross-Coupling Reactions
The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6][7] These reactions are powerful tools for introducing aryl, heteroaryl, and amino substituents at the 2-position, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
N-Alkylation
The imidazole ring possesses two nitrogen atoms that can be alkylated. The reaction of 3H-imidazo[4,5-b]pyridines with alkyl halides under phase transfer catalysis (PTC) conditions can lead to a mixture of regioisomers, with substitution occurring at the N1, N3, or N4 positions.[8][9] The specific outcome of the alkylation is dependent on the reaction conditions and the nature of the electrophile.
Applications in Medicinal Chemistry and Drug Development
The imidazo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] Derivatives of this core have shown promise in various therapeutic areas.
Anticancer Activity
Numerous derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their anticancer properties.[2][10][11][12][13] For instance, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have demonstrated significant activity against human breast cancer cell lines MCF-7 and BT-474.[2][10] Other 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against various cancer cell lines, with K562 being particularly sensitive.[12][13] Some derivatives have also been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy.[11]
Antimicrobial Activity
The imidazo[4,5-b]pyridine core is also a promising scaffold for the development of new antimicrobial agents.[2][9][10] Several synthesized derivatives have exhibited prominent antibacterial and antifungal activities.[2][10] For example, specific substituted 6-bromo-3H-imidazo[4,5-b]pyridines have shown notable activity against both Gram-positive and Gram-negative bacteria.[2][8]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the bromine atom and the imidazole nitrogens, allows for the creation of diverse molecular libraries. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the potential of this scaffold in the development of novel therapeutics. Further exploration of the chemical space around the imidazo[4,5-b]pyridine core is warranted to unlock its full therapeutic potential.
References
- 1. 1380245-88-4 | this compound - Moldb [moldb.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 2-Bromo-3H-imidazo[4,5-b]pyridine
Abstract
2-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural similarity to endogenous purines makes the imidazo[4,5-b]pyridine scaffold a privileged core in the design of novel therapeutic agents[1][2]. The bromine atom at the C-2 position serves as a versatile synthetic handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. A thorough understanding of its core physicochemical properties is paramount for its effective utilization in synthesis, reaction optimization, formulation, and biological screening. This guide provides a comprehensive analysis of the known and predicted properties of this compound, details robust experimental protocols for their determination, and offers insights into its chemical behavior and safe handling.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound dictates its behavior. This compound is an aromatic heterocyclic compound featuring a pyridine ring fused to an imidazole ring.
-
IUPAC Name: 2-bromo-1H-imidazo[4,5-b]pyridine
-
Synonyms: this compound
-
CAS Number: 1380245-88-4[3]
-
Molecular Formula: C₆H₄BrN₃[3]
-
Molecular Weight: 198.02 g/mol [3]
Structural Analysis
The molecule's structure is characterized by a planar, bicyclic aromatic system. It's important to note the existence of tautomers; the hydrogen atom on the imidazole ring can reside on either nitrogen (N1 or N3). While often named as the 3H-tautomer, it exists in equilibrium with the 1H-tautomer, and the specific environment (solvent, solid-state packing) can influence the predominant form.
The key structural features influencing its properties are:
-
Imidazopyridine Core: A rigid, aromatic system that is electron-deficient due to the pyridine nitrogen. This core is found in various biologically active molecules[1].
-
Bromine Atom: Located at the electron-deficient C-2 position, it acts as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it the primary site for synthetic elaboration[1].
-
Imidazole NH Group: This group can act as a hydrogen bond donor, influencing melting point, crystal packing, and solubility.
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor and is the primary site of protonation (basicity).
Core Physicochemical Properties
Quantitative physicochemical data is critical for predicting a compound's behavior in both chemical and biological systems. Much of the specific experimental data for this exact compound is not publicly available; therefore, predictions based on its structure and data from analogous compounds are provided.
| Property | Value / Expected Profile | Source / Basis |
| Molecular Formula | C₆H₄BrN₃ | [3] |
| Molecular Weight | 198.02 g/mol | [3] |
| Physical Appearance | Expected to be an off-white to yellow or brown solid at room temperature. | Inferred from analogs, which are typically solids[4][5][6]. |
| Melting Point (M.P.) | No experimental data available. Expected to be >150 °C. | Based on substituted analogs which exhibit melting points from 137 °C to over 300 °C[4][5][6]. The potential for H-bonding contributes to a high melting point. |
| Boiling Point (B.P.) | 370.6 ± 34.0 °C at 760 mmHg | Computationally Predicted[3]. |
| Solubility | Aqueous: Low, pH-dependent. Organic: Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (Methanol, Ethanol); poorly soluble in nonpolar solvents (Hexane, Toluene). | Inferred from structure and common solvents used in reactions involving imidazopyridines[6]. |
| Lipophilicity (LogP) | ~1.72 | Estimated based on the predicted value for the isomer 2-Bromo-3H-imidazo[4,5-c]pyridine[7]. |
| Acidity/Basicity (pKa) | Basic pKa: Expected ~3-5 (for pyridine N). Acidic pKa: Expected ~12-14 (for imidazole NH). | Estimated from typical pKa values for pyridine and imidazole moieties. |
Spectroscopic and Structural Characterization (Predicted)
Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not widely published, its features can be reliably predicted based on its structure and data from closely related analogs[6][8].
¹H NMR Spectroscopy
In a solvent like DMSO-d₆, the following signals are anticipated:
-
Imidazole NH: A broad singlet, typically downfield (>12 ppm), due to hydrogen bonding and its acidic nature.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the pyridine nitrogen and the fused imidazole ring.
¹³C NMR Spectroscopy
Six distinct signals are expected for the six carbon atoms. The carbon atom attached to the bromine (C-2) would likely appear in the 140-150 ppm range. The other five carbons of the heterocyclic core will resonate in the aromatic region from ~115 to 155 ppm.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight.
-
Electron Ionization (EI-MS): The molecular ion (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom. Two peaks of nearly equal intensity will be observed at m/z 197 and m/z 199, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 198 and 200, also showing the characteristic bromine isotope pattern.
Experimental Protocols for Property Determination
To ensure reproducibility and accuracy, standardized protocols must be employed. The following sections detail robust, self-validating methodologies for determining key physicochemical properties.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental indicator of purity and thermal stability. A sharp melting range typically signifies high purity. This protocol uses a digital melting point apparatus for precise and objective measurement.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Rapid Scan (Optional but Recommended): Set a rapid heating ramp (~10-20 °C/min) to get a coarse estimate of the melting point. This prevents excessive time spent on the precise measurement.
-
Precise Measurement: Prepare a new capillary tube. Set the apparatus to heat rapidly to ~20 °C below the estimated melting point.
-
Data Acquisition: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two values.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 1 °C.
Caption: Workflow for Melting Point Determination.
Protocol: Aqueous Solubility via Shake-Flask Method (OECD 105)
Causality: Solubility governs bioavailability, reaction kinetics in aqueous media, and formulation strategies. The shake-flask method is the gold-standard for determining the saturation solubility of a compound in a given solvent system.
Methodology:
-
System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance). Ensure the temperature of a water bath or incubator shaker is calibrated and stable (e.g., 25 °C).
-
Sample Addition: Add an excess amount of this compound to a flask containing the buffered solution. "Excess" means that a visible amount of undissolved solid remains after equilibration.
-
Equilibration: Seal the flask and place it in the incubator shaker. Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A second measurement after 48 hours is required to confirm that saturation has been achieved.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed in the temperature-controlled environment until the undissolved solid has settled. Alternatively, centrifuge the sample at a controlled temperature to pellet the solid.
-
Sampling & Dilution: Carefully extract a known volume of the clear, supernatant liquid. Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.
Caption: Workflow for Shake-Flask Solubility Measurement.
Reactivity, Stability, and Storage
Chemical Reactivity
The primary locus of reactivity is the C-Br bond. This site is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which allows for the straightforward introduction of aryl, heteroaryl, alkyl, and alkyne groups. This synthetic utility is a major reason for the compound's value as a building block[1]. The nitrogen atoms of the heterocyclic system can also participate in reactions, such as N-alkylation or coordination to metals[2].
Stability and Storage
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many heterocyclic compounds, it may be sensitive to strong oxidizing agents and prolonged exposure to light.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of purity.
Safety and Handling
User safety is the highest priority. Based on supplier safety data, this compound presents several hazards.
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
First Aid:
-
If Inhaled: Move to fresh air. Seek medical attention if symptoms persist[9].
-
On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing[9].
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[9].
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately[10].
-
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1380245-88-4 | this compound - Moldb [moldb.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Bromo-3H-imidazo[4,5-b]pyridine: A Privileged Scaffold for Drug Discovery
Executive Summary
2-Bromo-3H-imidazo[4,5-b]pyridine is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of imidazo[4,5-b]pyridine, a scaffold often referred to as 1-deazapurine, it mimics the natural purine structure, allowing it to interact with a wide array of biological targets[1][2]. The strategic placement of a bromine atom at the C2-position provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, a validated synthesis protocol, and its critical role as a foundational scaffold in the development of novel therapeutic agents, including anticancer and antimicrobial compounds[3][4].
Molecular Structure and IUPAC Nomenclature
The structural foundation of this compound is a bicyclic system formed by the fusion of a pyridine ring and an imidazole ring.
-
IUPAC Name : The formally accepted IUPAC name for this compound is This compound .
-
CAS Number : 1380245-88-4[5].
-
Structural Elucidation : The nomenclature "[4,5-b]" specifies that the imidazole ring is fused at the 4- and 5-positions of the pyridine ring. The "2-Bromo" prefix indicates that a bromine atom is substituted at the second position of the imidazole ring. The "3H" designation specifies the tautomeric form of the imidazole ring, where a hydrogen atom is attached to the nitrogen at the 3-position. This is a crucial detail, as tautomerization to 1H-imidazo[4,5-b]pyridine is possible.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical scaffold is a prerequisite for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [5] |
| Molecular Weight | 198.02 g/mol | [5] |
| CAS Number | 1380245-88-4 | [5] |
| Boiling Point | 370.6 ± 34.0 °C at 760 mmHg | [5] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [6] |
| logP | 1.72 | [6] |
| Appearance | Typically a solid at room temperature | N/A |
Spectroscopic Signatures: While specific spectra for the title compound are proprietary, analysis of closely related analogues, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, provides validated expectations[7]:
-
¹H NMR : The spectrum would feature distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). A broad singlet corresponding to the N-H proton of the imidazole ring would be observed, often at a downfield shift (>10 ppm).
-
¹³C NMR : Carbon signals for the fused aromatic system would appear between δ 110-160 ppm. The carbon atom bearing the bromine (C2) would be significantly influenced by the halogen's electronic effects.
-
FT-IR : Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (1550-1650 cm⁻¹), and C-Br stretching (in the fingerprint region, typically <700 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity.
Synthesis Protocol and Mechanistic Rationale
The synthesis of substituted imidazo[4,5-b]pyridines is a well-established field. A common and effective strategy involves the cyclocondensation of a substituted pyridine-2,3-diamine with an appropriate reagent to form the imidazole ring. For the target compound, 5-Bromopyridine-2,3-diamine is the logical key intermediate.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is a representative method adapted from procedures for analogous compounds[3][7].
-
Reaction Setup : To a solution of 5-Bromopyridine-2,3-diamine (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol, add formic acid (1.5 equivalents).
-
Causality: Formic acid serves as the source for the C2 carbon of the imidazole ring. DMF is an excellent polar aprotic solvent for this type of condensation, facilitating solubility of the starting materials.
-
-
Cyclization : Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Thermal energy is required to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps that form the aromatic imidazole ring.
-
-
Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.
-
Causality: Neutralization is critical to remove the acid catalyst and precipitate the less soluble product from the reaction mixture.
-
-
Purification : Wash the crude solid with cold water and diethyl ether to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Trustworthiness: This self-validating protocol relies on the inherent low solubility of the final product upon neutralization for initial purification, followed by a standard recrystallization step to achieve high purity, which can be confirmed by melting point and spectroscopic analysis.
-
Applications in Drug Discovery and Development
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, primarily due to its bioisosteric relationship with purines, which are fundamental to DNA, RNA, and cellular signaling[1][8]. This structural similarity allows its derivatives to act as competitive inhibitors or modulators of enzymes that process purines, such as kinases.
The Role of the 2-Bromo Substituent: The bromine atom at the C2 position is not merely a placeholder; it is a powerful tool for synthetic diversification. It serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
Suzuki Coupling : Reaction with boronic acids to form C-C bonds, introducing aryl or alkyl groups.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.
This strategic functionalization has led to the discovery of potent biological agents:
-
Anticancer Activity : Numerous derivatives have demonstrated significant cytotoxicity against various cancer cell lines, such as breast cancer (MCF-7, BT-474) and leukemia (K562)[3][7][9]. The mechanism often involves the inhibition of critical cellular kinases.
-
Antimicrobial Agents : The scaffold has been used to develop compounds with activity against both Gram-positive and Gram-negative bacteria[3][4].
-
Enzyme Inhibition : The structural core is featured in inhibitors for targets like PARP and COX enzymes[8][9].
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, proper laboratory safety protocols are mandatory.
-
Handling : Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[6].
-
Toxicity : While specific toxicity data is limited, compounds of this class should be treated as potentially hazardous upon ingestion, inhalation, or skin contact.
Conclusion
This compound is far more than a simple heterocyclic molecule; it is an enabling tool for innovation in drug discovery. Its structural analogy to natural purines provides a biological head start, while its C2-bromo functionality offers chemists a reliable and versatile anchor point for molecular elaboration. The continued exploration of derivatives built from this scaffold promises to yield novel therapeutic candidates for treating a wide range of human diseases.
References
- 1. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1380245-88-4 | this compound - Moldb [moldb.com]
- 6. chemscene.com [chemscene.com]
- 7. scispace.com [scispace.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectral Characterization of 2-Bromo-3H-imidazo[4,5-b]pyridine
Authored by: A Senior Application Scientist
Introduction: 2-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, an imidazole ring fused to a pyridine ring, is a common scaffold in pharmacologically active molecules.[1][2] The presence of a bromine atom provides a handle for further synthetic modifications, making it a valuable building block for creating diverse chemical libraries. Accurate structural elucidation is paramount for its application, and this guide provides an in-depth analysis of the expected spectral data (NMR, IR, and MS) for this compound, drawing upon established principles and data from closely related analogs.
Molecular Structure and Numbering
To facilitate the discussion of spectral data, the standard IUPAC numbering for the this compound ring system is utilized.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the protons on the pyridine and imidazole rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H5 | 8.30 - 8.50 | dd | J = 4.5 - 5.0, J = 1.0 - 1.5 | Located ortho to a pyridine nitrogen, leading to a significant downfield shift. Coupled to H6 (ortho) and H7 (meta). |
| H7 | 8.00 - 8.20 | dd | J = 7.5 - 8.0, J = 1.0 - 1.5 | Situated ortho to the fused imidazole ring. Coupled to H6 (ortho) and H5 (meta). |
| H6 | 7.20 - 7.40 | dd | J = 7.5 - 8.0, J = 4.5 - 5.0 | Positioned between H5 and H7, experiencing coupling from both. |
| NH (N3-H) | 12.0 - 14.0 | br s | - | The imidazole NH proton is typically broad and significantly downfield due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen. |
These predictions are based on the analysis of similar imidazo[4,5-b]pyridine derivatives.[3][4][5][6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring system.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 140.0 - 145.0 | Attached to a bromine and two nitrogen atoms, resulting in a downfield shift. |
| C3a | 148.0 - 152.0 | Bridgehead carbon part of both rings. |
| C5 | 145.0 - 148.0 | Carbon adjacent to a pyridine nitrogen. |
| C6 | 118.0 - 122.0 | Aromatic carbon on the pyridine ring. |
| C7 | 130.0 - 135.0 | Aromatic carbon on the pyridine ring. |
| C7a | 135.0 - 140.0 | Bridgehead carbon part of both rings. |
These predictions are based on data from analogous compounds and general principles of ¹³C NMR spectroscopy for heterocyclic systems.[4][7][8]
Experimental Protocol for NMR Data Acquisition
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds in aromatic systems. |
| 1620 - 1580 | C=N stretch | Stretching vibrations of the imine bonds within the imidazole and pyridine rings. |
| 1550 - 1450 | C=C stretch (aromatic) | Skeletal vibrations of the fused aromatic rings. |
| 1200 - 1000 | C-N stretch | Stretching vibrations of the carbon-nitrogen bonds in the heterocyclic rings. |
| 800 - 700 | C-Br stretch | Characteristic stretching vibration for a carbon-bromine bond. |
| 3400 - 3200 (broad) | N-H stretch | Broad absorption due to hydrogen bonding of the imidazole N-H group. |
These predictions are based on established IR correlation tables and data from similar heterocyclic compounds.[4][9]
Experimental Protocol for IR Data Acquisition
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The key feature in the mass spectrum of this compound will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[10] The nominal molecular weight is 198 g/mol . Therefore, we expect to see peaks at m/z 197 and 199.
-
Fragmentation Pattern: Electron ionization (EI) is likely to cause fragmentation of the molecule. Common fragmentation pathways for such heterocyclic systems include the loss of the bromine atom and cleavage of the imidazole or pyridine ring.
| m/z | Fragment | Rationale |
| 197/199 | [C₆H₄BrN₃]⁺ | Molecular ion peak showing the characteristic isotopic pattern for bromine. |
| 118 | [C₆H₄N₃]⁺ | Loss of the bromine radical. |
| 91 | [C₅H₃N₂]⁺ | Further fragmentation of the ring system. |
These predictions are based on the principles of mass spectrometry for halogenated and heterocyclic compounds.[11][12][13]
Experimental Protocol for MS Data Acquisition
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion
This guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this important heterocyclic building block. The provided experimental protocols offer a starting point for acquiring high-quality spectral data in a laboratory setting.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Tautomerism of 2-Bromo-3H-imidazo[4,5-b]pyridine
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 2-Bromo-3H-imidazo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The guide elucidates the structural nuances of the principal tautomers, explores the dynamic equilibrium between them, and details the advanced analytical and computational methodologies required for their characterization. By integrating theoretical principles with practical, field-proven experimental protocols, this document serves as an essential resource for researchers, scientists, and professionals engaged in the design and development of novel therapeutics based on the imidazo[4,5-b]pyridine core.
Introduction: The Critical Role of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[2] The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[2] These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. For N-heterocyclic compounds like this compound, prototropic tautomerism, involving the migration of a proton, is of particular importance.[3] Understanding and controlling the tautomeric landscape of such molecules is therefore a critical aspect of rational drug design.
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with applications as kinase inhibitors, antimicrobial agents, and antiviral therapeutics.[1][4] The potential for tautomerism in this ring system introduces a layer of complexity that must be thoroughly addressed to optimize molecular interactions with biological targets.
The Tautomeric Landscape of this compound
This compound can exist in several tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole and pyridine rings. The principal tautomers are the 1H, 3H, 4H and 7H forms. The "3H" designation in the primary name indicates the position of the hydrogen atom on the imidazole ring.
The equilibrium between these tautomers is influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[3][5]
Below is a graphical representation of the key tautomeric forms of 2-Bromo-imidazo[4,5-b]pyridine.
Caption: Annular tautomerism in 2-Bromo-imidazo[4,5-b]pyridine.
Experimental Characterization of Tautomeric Forms
A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound. The following section details key spectroscopic and crystallographic techniques, along with step-by-step protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[6][7] Chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) provide detailed structural information, allowing for the identification and quantification of different tautomers.[8]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a final concentration of 5-10 mg/mL. The use of different solvents is crucial to assess the impact of the environment on the tautomeric equilibrium.[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Spectral Analysis:
-
¹H NMR: Identify and integrate the signals corresponding to the N-H protons and the aromatic protons of each tautomer. The chemical shift of the N-H proton is particularly sensitive to its location within the heterocyclic system.
-
¹³C NMR: Analyze the chemical shifts of the carbon atoms in the imidazo[4,5-b]pyridine core. The chemical shifts of carbons adjacent to the nitrogen atoms are indicative of the protonation state.[8]
-
-
Quantification: Determine the relative concentrations of the tautomers by integrating the well-resolved signals corresponding to each species.[6] The equilibrium constant (KT) can then be calculated.
Table 1: Expected NMR Chemical Shift Ranges for Key Protons and Carbons in Different Tautomers
| Tautomer | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |
| 3H-imidazo[4,5-b]pyridine | N3-H: 12-14; Aromatic: 7.5-8.5 | C2, C7a, C5: Diagnostic shifts |
| 1H-imidazo[4,5-b]pyridine | N1-H: 11-13; Aromatic: 7.5-8.5 | C2, C7a, C5: Diagnostic shifts |
| 4H-imidazo[4,5-b]pyridine | N4-H: 10-12; Aromatic: 7.0-8.0 | C2, C3a, C5: Diagnostic shifts |
| 7H-imidazo[4,5-b]pyridine | N7-H: 9-11; Aromatic: 7.0-8.0 | C2, C3a, C5: Diagnostic shifts |
Note: These are generalized ranges and will be influenced by the bromine substituent and solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria by observing shifts in the absorption maxima (λmax) corresponding to the different electronic transitions of each tautomer.[5][10]
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a series of solvents with a wide range of polarities (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: Analyze the spectra for the presence of distinct absorption bands or isosbestic points, which are indicative of an equilibrium between two or more species.[10] The λmax for each tautomer will differ due to variations in their conjugated π-systems.
-
Data Interpretation: Correlate the observed spectral changes with solvent polarity to infer the relative stabilities of the tautomers in different environments.[5][11]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.[12] This technique offers an unambiguous snapshot of the proton position and the overall molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model.
-
Analysis: The refined structure will unequivocally identify the position of the hydrogen atom on the nitrogen atoms, thereby confirming the dominant tautomer in the solid state.
Computational Modeling of Tautomeric Equilibrium
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting the relative stabilities of tautomers and for complementing experimental findings.[9][13]
Computational Protocol: DFT Calculations for Tautomer Stability
-
Structure Generation: Build the 3D structures of all plausible tautomers of 2-Bromo-imidazo[4,5-b]pyridine.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[14][15]
-
Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Calculations: Calculate the Gibbs free energy (G) for each tautomer. The relative Gibbs free energy (ΔG) between tautomers is a key indicator of their relative stability and can be used to predict the equilibrium constant.[9]
Table 2: Hypothetical Calculated Relative Gibbs Free Energies of Tautomers
| Tautomer | ΔG (kcal/mol) in Gas Phase | ΔG (kcal/mol) in Water (PCM) |
| 3H-imidazo[4,5-b]pyridine | 0.00 (Reference) | 0.00 (Reference) |
| 1H-imidazo[4,5-b]pyridine | +1.5 | +0.8 |
| 4H-imidazo[4,5-b]pyridine | +5.2 | +3.5 |
| 7H-imidazo[4,5-b]pyridine | +4.8 | +3.1 |
Note: These are illustrative values. Actual calculations are required for precise energy differences.
Caption: Workflow for computational analysis of tautomerism.
Conclusion and Future Directions
The tautomeric behavior of this compound is a complex interplay of structural and environmental factors. A thorough understanding of this phenomenon is paramount for the successful development of drug candidates based on this important heterocyclic scaffold. This guide has outlined a robust, integrated approach that combines advanced experimental techniques with powerful computational methods to elucidate the tautomeric landscape.
Future research in this area should focus on expanding the range of substituents on the imidazo[4,5-b]pyridine core to develop a comprehensive quantitative structure-tautomerism relationship (QSTR) model. Furthermore, time-resolved spectroscopic techniques could provide valuable insights into the kinetics of proton transfer between the tautomeric forms. By continuing to unravel the intricacies of tautomerism, we can enhance our ability to design and synthesize novel therapeutics with improved efficacy and safety profiles.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. scispace.com [scispace.com]
- 3. Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantum Chemical Approaches to Tautomerization in Molecules [eureka.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Bromo-3H-imidazo[4,5-b]pyridine in Organic Solvents: A Framework for Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Underpinnings of Solubility
A predictive understanding of solubility begins with the molecule's structure and the fundamental principle of "like dissolves like."[3][5] This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another.
Molecular Structure Analysis
The structure of 2-Bromo-3H-imidazo[4,5-b]pyridine (Molecular Formula: C₆H₄BrN₃, Molecular Weight: 198.02 g/mol ) offers key insights into its expected behavior.[1]
-
Polar Core: The fused imidazo[4,5-b]pyridine ring system is inherently polar. It features three nitrogen atoms, which are electronegative centers, and a hydrogen-bond-donating N-H group on the imidazole ring.
-
Hydrogen Bonding Capability: The presence of both hydrogen bond donors (N-H) and acceptors (the lone pairs on the nitrogen atoms) suggests a strong potential for interaction with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).
-
Aromatic System & Halogen Substituent: The aromatic nature of the rings and the presence of the bromo substituent contribute a degree of lipophilicity.
Prediction: Based on this analysis, this compound is expected to exhibit greater solubility in polar organic solvents compared to non-polar hydrocarbon solvents. Its solubility will likely be highest in solvents capable of hydrogen bonding or strong dipole-dipole interactions.
Factors Governing the Dissolution Process
The solubility of a compound is not determined by a single factor but by a complex interplay of thermodynamic considerations. The diagram below illustrates the key relationships.
Caption: Key factors influencing the solubility of the target compound.
Experimental Determination of Solubility
While theoretical predictions provide a valuable starting point, empirical testing is non-negotiable for obtaining accurate solubility data.
Critical Safety Precautions
No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, precautions must be based on data from structurally related compounds.
-
Hazards: Analogs such as 7-Bromo-3H-imidazo[4,5-b]pyridine and 2-bromopyridine are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8] They are harmful if swallowed or in contact with skin.
-
Required PPE: Always handle the compound in a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
Protocol 1: Qualitative Solubility Assessment
This rapid test provides an initial screening across a range of solvents to classify solubility.
Methodology:
-
Preparation: Into a series of labeled small glass vials (e.g., 1.5 mL), add approximately 2-5 mg of this compound. Record the exact mass if a semi-quantitative result is desired.
-
Solvent Addition: Add a selected solvent (see Table 1 for suggestions) dropwise, starting with 0.1 mL.
-
Mixing: Cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Titration: If the solid has dissolved, continue adding the solvent in 0.1 mL increments, mixing and observing after each addition, up to a total volume of 1 mL.
-
Classification: Record the results using the classifications in the table below.
Table 1: Solvent Panel and Classification Scheme
| Classification | Description (approx. mg/mL) | Example Solvents (by decreasing polarity) |
| Very Soluble | >100 mg/mL | Dimethyl Sulfoxide (DMSO) |
| Freely Soluble | 100 - 10 mg/mL | N,N-Dimethylformamide (DMF) |
| Soluble | 10 - 33 mg/mL | Methanol, Ethanol |
| Sparingly Soluble | 1 - 10 mg/mL | Acetone, Dichloromethane (DCM) |
| Slightly Soluble | 0.1 - 1 mg/mL | Ethyl Acetate |
| Insoluble | <0.1 mg/mL | Toluene, Hexane |
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5] It measures the concentration of a saturated solution after a prolonged equilibration period.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 2 mL). The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or on a stirring plate in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours. This duration is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Dilution: Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.[5]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in mg/mL or µg/mL.
Experimental Workflow Visualization
The following diagram outlines the key steps in the quantitative solubility determination process.
Caption: Workflow for quantitative solubility determination.
Data Presentation and Application
Systematic recording of experimental data is crucial for comparison and application.
Template for Solubility Data
Researchers should use a structured table to record their findings.
Table 2: Experimental Solubility Data for this compound
| Solvent | Polarity Index | Qualitative Observation | Quantitative Solubility (mg/mL at 25°C) | Application Notes |
| Hexane | 0.1 | Non-polar medium, useful for extractions. | ||
| Toluene | 2.4 | Aromatic solvent for synthesis. | ||
| Dichloromethane (DCM) | 3.1 | Common reaction and chromatography solvent. | ||
| Ethyl Acetate | 4.4 | Medium-polarity solvent for chromatography. | ||
| Acetone | 5.1 | Polar aprotic solvent. | ||
| Ethanol | 5.2 | Polar protic solvent, common for crystallization. | ||
| Methanol | 6.6 | Highly polar protic solvent. | ||
| DMF | 6.4 | Polar aprotic solvent for challenging reactions. | ||
| DMSO | 7.2 | High-boiling polar aprotic, for stock solutions. | ||
| Water | 10.2 | Aqueous solubility for biological relevance. |
Practical Implications of Solubility Data
-
High Solubility (e.g., in DMSO, DMF): Indicates excellent solvents for preparing concentrated stock solutions for high-throughput screening and biological assays.[9]
-
Moderate Solubility with Temperature Dependence (e.g., in Ethanol, Methanol): Suggests these are good candidates for purification via recrystallization.
-
Differential Solubility (e.g., Soluble in DCM, Insoluble in Hexane): Provides a basis for selecting solvent systems for column chromatography or liquid-liquid extraction.
-
Low Aqueous Solubility: May signal potential challenges with bioavailability for in vivo applications and necessitate formulation strategies such as salt formation or the use of co-solvents.
Conclusion
The solubility of this compound is a foundational parameter that dictates its handling and application throughout the research and development lifecycle. While pre-existing data is scarce, this guide provides the necessary theoretical background and robust, step-by-step experimental protocols for its determination. By systematically applying these qualitative and quantitative methods, researchers can generate the critical data needed to unlock the full potential of this valuable heterocyclic compound in their scientific endeavors.
References
- 1. 1380245-88-4 | this compound - Moldb [moldb.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. scispace.com [scispace.com]
The Imidazo[4,5-b]pyridine Scaffold: A Technical Guide to its Discovery and Synthesis
Abstract
The imidazo[4,5-b]pyridine core, a privileged heterocyclic scaffold, stands as a cornerstone in medicinal chemistry due to its structural analogy to endogenous purines. This bioisosterism has rendered its derivatives potent modulators of a vast array of biological targets, leading to their development as kinase inhibitors, antiviral agents, and anticancer therapeutics. This technical guide provides an in-depth exploration of the imidazo[4,5-b]pyridine scaffold, from its initial discovery to the evolution of its synthesis. We will delve into the foundational classical syntheses, providing detailed mechanistic insights and experimental protocols. Furthermore, we will examine modern synthetic advancements that have refined and expanded the accessibility of this crucial chemical entity for researchers, scientists, and drug development professionals.
The Genesis of a Privileged Scaffold: Discovery and Early Insights
The exploration of fused heterocyclic systems in the early 20th century was driven by a quest to understand and mimic the structures of naturally occurring purines. The imidazo[4,5-b]pyridine scaffold, also known as 1-deazapurine, emerged from this era of chemical investigation.
A Nod to History: The Pioneering Synthesis
While the broader class of imidazopyridines was investigated by several chemists of the time, the work of Aleksei E. Chichibabin in the early 1920s is of significant note in the context of pyridine chemistry. His extensive research into the reactions of aminopyridines laid the groundwork for the synthesis of various fused pyridine heterocycles. The first specific synthesis of the imidazo[4,5-b]pyridine ring system is attributed to the condensation reactions of 2,3-diaminopyridine with carbonyl compounds, a strategy that remains a staple in the synthesis of this scaffold today. These early methods, though often requiring harsh conditions, were pivotal in establishing the fundamental reactivity of diaminopyridines and unlocking the potential of the imidazo[4,5-b]pyridine core.
The Purine Analogy: A Blueprint for Biological Activity
The structural similarity between imidazo[4,5-b]pyridine and purine is a key determinant of its biological significance. The replacement of the N-7 nitrogen of the purine ring with a carbon atom to form the 1-deazapurine structure subtly alters the electronic properties and hydrogen bonding capabilities of the molecule, while maintaining a similar overall shape. This allows imidazo[4,5-b]pyridine derivatives to interact with biological targets that recognize purines, such as kinases and polymerases, often with enhanced selectivity or a different mode of action. This inherent biological potential has been the driving force behind the extensive exploration of this scaffold in drug discovery.[1][2]
Foundational Synthetic Strategies: The Classical Condensation Approach
The most traditional and widely practiced methods for constructing the imidazo[4,5-b]pyridine core rely on the cyclocondensation of 2,3-diaminopyridine with suitable electrophilic partners. These methods are valued for their simplicity and the ready availability of the starting materials.
The Phillips-Ladenburg Synthesis: Reaction with Carboxylic Acids and Their Derivatives
A cornerstone of imidazole synthesis, the Phillips-Ladenburg reaction, is readily adaptable to the formation of the imidazo[4,5-b]pyridine ring system. This method involves the condensation of 2,3-diaminopyridine with a carboxylic acid, or a derivative thereof (such as an acid chloride or ester), typically under acidic conditions and at elevated temperatures.
Mechanism of the Phillips-Ladenburg Synthesis:
The reaction proceeds through a two-step process:
-
Amide Formation: The more nucleophilic 2-amino group of the diaminopyridine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields an N-acyl-2,3-diaminopyridine intermediate.
-
Cyclization and Dehydration: Under the acidic and high-temperature conditions, the remaining 3-amino group performs an intramolecular nucleophilic attack on the amide carbonyl. The resulting tetrahedral intermediate then eliminates a molecule of water to afford the aromatic imidazo[4,5-b]pyridine ring.
Caption: Phillips-Ladenburg Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and benzoic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst (a sufficient amount to ensure stirring).
-
Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 2-phenyl-1H-imidazo[4,5-b]pyridine.
Condensation with Aldehydes followed by Oxidation
Another classical and highly versatile route involves the reaction of 2,3-diaminopyridine with an aldehyde. This reaction typically proceeds in two stages: initial condensation to form a dihydroimidazo[4,5-b]pyridine intermediate, which is then oxidized to the aromatic product.
Mechanism of Condensation with Aldehydes:
-
Schiff Base Formation: One of the amino groups of the diaminopyridine attacks the aldehyde carbonyl, forming a hemiaminal intermediate which then dehydrates to a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group attacks the imine carbon, leading to the formation of a non-aromatic, five-membered ring.
-
Oxidation: The resulting dihydroimidazo[4,5-b]pyridine is then oxidized to the final aromatic product. This oxidation can occur spontaneously with atmospheric oxygen, or can be facilitated by the addition of an oxidizing agent such as sodium metabisulfite, iron(III) chloride, or bubbling air through the reaction mixture.
Caption: Condensation with Aldehydes Pathway.
Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines [3]
-
Dissolve 2,3-diaminopyridine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Add an oxidizing agent , such as sodium metabisulfite (Na₂S₂O₅) (0.55 eq), to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Evolution of Synthetic Methodologies: Modern Advancements
While the classical methods are robust, they often require harsh conditions and long reaction times. Modern organic synthesis has introduced a variety of more efficient and milder techniques for the construction of the imidazo[4,5-b]pyridine scaffold.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of imidazo[4,5-b]pyridine synthesis, microwave-assisted heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines [4]
-
In a microwave-safe vial, combine 5-bromopyridine-2,3-diamine (1.0 eq), the substituted aldehyde (1.0 eq), and a catalytic amount of glacial acetic acid in a minimal amount of a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration , wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems. For the imidazo[4,5-b]pyridine scaffold, these methods offer a regioselective approach to construct the ring system and introduce diversity. A notable example is the palladium-catalyzed amidation of 2-chloro-3-aminopyridines followed by in-situ cyclization.[5]
Caption: Palladium-Catalyzed Synthesis Schematic.
Data Presentation: Comparison of Synthetic Methodologies
The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and required scale. The following table summarizes typical reaction conditions and yields for the discussed methods.
| Synthetic Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phillips-Ladenburg | 2,3-Diaminopyridine, Carboxylic Acid | Polyphosphoric Acid | 180-200 | 4-6 | 60-85 |
| Aldehyde Condensation | 2,3-Diaminopyridine, Aldehyde, Na₂S₂O₅ | DMSO or Ethanol | 80-120 | 2-4 | 70-95[3] |
| Microwave-Assisted | 5-Bromopyridine-2,3-diamine, Aldehyde | DMF | 120-150 | 0.2-0.5 | 85-99[4] |
| Pd-Catalyzed Coupling | 2-Chloro-3-aminopyridine, Primary Amide | t-Butanol | Reflux | 12-24 | 51-99[5] |
Conclusion and Future Outlook
The imidazo[4,5-b]pyridine scaffold has a rich history rooted in the fundamental principles of heterocyclic chemistry. From the early condensation reactions of Chichibabin's era to the sophisticated palladium-catalyzed methods of today, the synthesis of this important core has continually evolved. The classical methods, particularly the Phillips-Ladenburg and aldehyde condensation routes, remain highly relevant and are often the methods of choice for initial explorations. Modern techniques, such as microwave-assisted synthesis, offer significant advantages in terms of speed, efficiency, and milder conditions, facilitating high-throughput synthesis and library generation for drug discovery programs.
The enduring interest in the imidazo[4,5-b]pyridine scaffold is a testament to its remarkable versatility as a pharmacophore. As our understanding of disease biology deepens, the demand for novel and diverse small molecules for target validation and lead optimization will continue to grow. The synthetic methodologies outlined in this guide provide a robust toolkit for chemists to access a wide range of imidazo[4,5-b]pyridine derivatives, ensuring that this privileged scaffold will continue to play a pivotal role in the future of medicine.
References
Biological significance of the imidazo[4,5-b]pyridine core structure
An In-depth Technical Guide to the Biological Significance of the Imidazo[4,5-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine core, a structural isostere of naturally occurring purines, has solidified its status as a "privileged scaffold" in the field of medicinal chemistry. Its inherent ability to mimic endogenous purine molecules allows it to interact with a vast array of biological targets, paving the way for a diverse range of potential therapeutic applications. This technical guide offers a comprehensive exploration of the biological importance of the imidazo[4,5-b]pyridine framework, with a particular emphasis on its significant contributions to oncology. This document will delve into its function as a potent inhibitor of various protein kinases crucial for cancer cell proliferation and survival, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks). Beyond its role in kinase inhibition, this guide will examine other anticancer mechanisms, such as the disruption of tubulin polymerization and the induction of mitochondrial uncoupling. Furthermore, the antiviral, anti-inflammatory, and antimicrobial properties of imidazo[4,5-b]pyridine derivatives will be discussed. This guide will also provide critical insights into the structure-activity relationships (SAR) that dictate the biological effects of these compounds, supplemented with representative experimental protocols for their synthesis and biological assessment. By synthesizing current scientific literature, this guide is intended to be an essential resource for professionals dedicated to the discovery and development of novel therapeutics.
Part 1: The Imidazo[4,5-b]pyridine Core: Foundational Chemistry and Structural Significance
Introduction to the Imidazo[4,5-b]pyridine Scaffold: A Purine Isostere
The imidazo[4,5-b]pyridine scaffold is a heterocyclic aromatic system comprised of a fused imidazole and pyridine ring.[1] Its profound and varied biological activity is largely attributed to its structural similarity to the endogenous purine nucleobases that are fundamental components of DNA and RNA.[2][3] This purine-like architecture enables imidazo[4,5-b]pyridine derivatives to act as effective mimics of natural ligands, facilitating their binding to and modulation of numerous enzymes and receptors that recognize purine-containing substrates.[4] This intrinsic biomimicry has established the imidazo[4,5-b]pyridine core as a highly valuable and frequently utilized starting point for the design of novel therapeutic agents for a wide range of diseases.[5]
General Synthetic Strategies
The construction of the imidazo[4,5-b]pyridine core can be accomplished via several well-established synthetic methodologies. A prevalent and adaptable approach involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde, which is then followed by an oxidative cyclization step.[6] This particular method offers the flexibility to introduce a diverse array of substituents at the 2-position of the imidazo[4,5-b]pyridine ring, a critical modification for fine-tuning the biological activity of the resulting molecules. In addition to traditional solution-phase chemistry, solid-phase synthesis techniques have been developed to enable the rapid generation of extensive libraries of imidazo[4,5-b]pyridine derivatives, which is highly advantageous for high-throughput screening campaigns.[7]
The diagram below illustrates a generalized workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
Caption: General workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
Part 2: Anticancer Applications: Targeting Key Oncogenic Pathways
The imidazo[4,5-b]pyridine core has been most thoroughly investigated within the realm of cancer therapeutics. Derivatives based on this scaffold have been demonstrated to target a multitude of oncogenic pathways, resulting in potent antiproliferative and cytotoxic effects across a broad spectrum of cancer cell lines.[8][9]
Mechanism of Action: Kinase Inhibition
Protein kinases are a class of enzymes that are fundamental to the regulation of cellular signaling pathways. The dysregulation of kinase activity is a defining characteristic of many cancers, making these enzymes highly attractive targets for therapeutic intervention. The purine-like structure of the imidazo[4,5-b]pyridine core renders it an ideal framework for the development of ATP-competitive kinase inhibitors.
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are pivotal regulators of mitosis.[3] Their overexpression is a frequent occurrence in a variety of human cancers and is often correlated with a poor prognosis.[3] A number of imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[10] For example, the compound CCT137690 has been reported as a potent and orally bioavailable inhibitor of Aurora kinases, exhibiting IC50 values in the nanomolar range.[10] By inhibiting Aurora kinases, these compounds disrupt the mitotic process, which in turn leads to cell cycle arrest and apoptosis in cancerous cells.
The following diagram illustrates the role of Aurora kinases in mitosis and their inhibition by imidazo[4,5-b]pyridine derivatives.
Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives disrupts mitosis.
Cyclin-Dependent Kinases (CDKs) represent another family of serine/threonine kinases that are indispensable for the progression of the cell cycle. Aberrant CDK activity is a common feature of cancer cells. Imidazo[4,5-b]pyridine-based compounds have been successfully designed as potent CDK inhibitors. For instance, certain derivatives have demonstrated significant inhibitory activity against CDK9, a key transcriptional regulator, with IC50 values in the sub-micromolar range.[11] The inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and the subsequent induction of apoptosis in cancer cells.
The Tropomyosin Receptor Kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are primarily involved in neuronal development and function. However, chromosomal rearrangements involving the Trk genes can result in the expression of oncogenic fusion proteins that drive the growth of various cancers. Imidazo[4,5-b]pyridines have been effectively developed as potent TrkA inhibitors, demonstrating significant antitumor effects in preclinical models.[12]
Other Anticancer Mechanisms
In addition to kinase inhibition, imidazo[4,5-b]pyridine derivatives have been shown to exert their anticancer effects through alternative mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives have been found to inhibit the polymerization of tubulin, a process that is essential for the formation of the mitotic spindle.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, cell death.
-
Mitochondrial Uncoupling: A novel class of imidazo[4,5-b]pyridine-based mitochondrial uncouplers has been developed.[13] These compounds dissipate the proton gradient across the inner mitochondrial membrane, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cancer cell death.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of imidazo[4,5-b]pyridine derivatives is highly contingent on the nature and position of substituents on the core structure. Key SAR observations include:
-
Substitution at the 2-position: The introduction of aryl or heteroaryl groups at this position is a common and effective strategy to enhance potency and modulate selectivity towards different kinases.
-
Substitution at the 6-position: Modifications at this position can also significantly influence activity. For example, the presence of a bromine atom has been shown to be advantageous for antiproliferative activity in some instances.[1]
-
Substitution on the imidazole nitrogen: Alkylation of the imidazole nitrogen can impact the physicochemical properties and biological activity of the compounds.
Data Summary: Potent Anticancer Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of selected imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 10 | Colon Carcinoma (SW620) | 0.4 | [1][14] |
| 14 | Colon Carcinoma (SW620) | 0.7 | [1][14] |
| CCT137690 | Colon Carcinoma (SW620) | N/A (inhibited growth in vivo) | [10] |
| CDK9 Inhibitor | Breast Cancer (MCF-7) | 0.63 - 1.32 | [11] |
| TrkA Inhibitor (2d) | N/A (demonstrated in vivo antitumor effects) | N/A | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of potential anticancer compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and are allowed to adhere overnight.
-
Compound Treatment: The imidazo[4,5-b]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.
Part 3: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
In addition to their well-documented anticancer properties, imidazo[4,5-b]pyridine derivatives have demonstrated promising antiviral activity against a variety of DNA and RNA viruses.
Spectrum of Activity
Derivatives of the imidazo[4,5-b]pyridine scaffold have exhibited selective activity against several viruses, including:
-
Respiratory Syncytial Virus (RSV): Certain bromo-substituted and cyano-substituted derivatives have shown moderate to selective activity against RSV.[1][14]
-
Other Viruses: The broad-spectrum antiviral potential of this scaffold has been assessed against a panel of viruses, including human coronaviruses, influenza viruses, and herpes simplex virus.[1]
Putative Mechanisms of Action
The precise mechanisms by which imidazo[4,5-b]pyridine derivatives exert their antiviral effects are still being elucidated. However, their structural similarity to purines strongly suggests that they may interfere with viral nucleic acid synthesis or other essential enzymatic processes that are dependent on purine-based substrates.
Data Summary: Antiviral Imidazo[4,5-b]pyridine Compounds
The following table presents the antiviral activity of representative imidazo[4,5-b]pyridine derivatives.
| Compound ID | Target Virus | EC50 (µM) | Reference |
| 7 | Respiratory Syncytial Virus (RSV) | 21 | [1][14] |
| 17 | Respiratory Syncytial Virus (RSV) | 58 | [1][14] |
Part 4: Emerging Therapeutic Areas
The therapeutic potential of the imidazo[4,5-b]pyridine core extends beyond oncology and virology. Research into other applications is ongoing, with promising results in the following areas:
Anti-inflammatory Potential
Certain imidazo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory properties. For example, some compounds have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15] This suggests that the imidazo[4,5-b]pyridine scaffold could serve as a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Applications
While the antibacterial activity of imidazo[4,5-b]pyridines has generally been found to be less pronounced than their anticancer effects, some derivatives have shown moderate activity against certain bacterial strains, such as E. coli.[1][14] Further optimization of the scaffold could lead to the development of more potent antimicrobial agents.
Future Directions and Untapped Potential
The versatility of the imidazo[4,5-b]pyridine scaffold suggests that its therapeutic applications are far from being fully realized. Future research may focus on:
-
Neurodegenerative Diseases: Given the role of kinases in neuronal function and dysfunction, imidazo[4,5-b]pyridine-based kinase inhibitors could be explored for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
-
Metabolic Diseases: The discovery of imidazo[4,5-b]pyridine-based mitochondrial uncouplers has opened up new avenues for the treatment of metabolic diseases such as obesity and type 2 diabetes.[13]
Part 5: Conclusion: The Imidazo[4,5-b]pyridine Core in Perspective
The imidazo[4,5-b]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its structural analogy to purines provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets. The remarkable success of this scaffold in the development of anticancer agents, particularly kinase inhibitors, highlights its immense therapeutic potential. As our understanding of the biological roles of this scaffold continues to grow, we can anticipate the emergence of new and innovative imidazo[4,5-b]pyridine-based therapies for a host of human diseases. The ongoing exploration of its diverse biological activities, coupled with advances in synthetic chemistry, promises a bright future for this versatile and valuable heterocyclic system in the ongoing quest for novel and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Heterocyclic Core: A Technical Guide to 2-Bromo-3H-imidazo[4,5-b]pyridine for Advanced Drug Discovery
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, a fused heterocyclic scaffold, is of paramount importance in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a privileged core in the design of novel therapeutic agents.[1] This scaffold is a cornerstone in the development of treatments for a multitude of disease states, including cancer, microbial infections, and inflammatory conditions.[2][3] The strategic introduction of a bromine atom at the 2-position of the 3H-imidazo[4,5-b]pyridine core dramatically enhances its utility as a versatile building block. This modification provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries for drug discovery campaigns. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-bromo-3H-imidazo[4,5-b]pyridine as a key intermediate for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1380245-88-4 | [4] |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Purity | Commonly available at ≥97% | [4] |
| Storage | Store at room temperature in a dry, sealed container | [4][5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4] |
Synthesis of the this compound Core
The construction of the this compound scaffold is a critical first step. A common and effective synthetic strategy involves the cyclization of a suitably substituted diaminopyridine precursor.
General Synthetic Approach
A prevalent method for the synthesis of the imidazo[4,5-b]pyridine ring system involves the condensation of a 2,3-diaminopyridine derivative with an appropriate aldehyde, followed by aromatization.[6] For the specific synthesis of this compound, a key intermediate would be a precursor that can be readily brominated at the 2-position or a cyclization strategy that directly installs the bromine atom.
While a direct, detailed synthesis protocol for this compound is not explicitly detailed in the provided search results, a general and adaptable procedure can be inferred from the synthesis of related analogs. For instance, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives often starts from 5-bromopyridine-2,3-diamine and a substituted aldehyde.[3]
Key Reactions: A Gateway to Molecular Diversity
The bromine atom at the 2-position of the imidazo[4,5-b]pyridine core is the key to its synthetic versatility, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of a wide range of substituents, enabling the exploration of chemical space around the core scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7][8] This reaction involves the coupling of an organoboron compound, such as a boronic acid or its ester, with a halide.[9]
General Reaction Scheme:
Figure 1. General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective boronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3H-imidazo[4,5-b]pyridine.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst deactivation and ensures reproducible results.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst degradation. Degassing the solvent prior to use is a critical step.
-
Choice of Base: The base plays a crucial role in the catalytic cycle of the Suzuki reaction, facilitating the transmetalation step.[9] The choice of base can significantly impact the reaction rate and yield.
-
Ligand Selection: The ligand coordinated to the palladium center influences the catalyst's stability, reactivity, and substrate scope. For challenging couplings, ligand screening is often necessary.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[10][11] This reaction is instrumental in the synthesis of a wide variety of nitrogen-containing compounds, including many pharmaceuticals.
General Reaction Scheme:
Figure 2. General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried Schlenk tube or flask
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube with a septum and add the anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-amino-3H-imidazo[4,5-b]pyridine derivative.
-
Causality Behind Experimental Choices:
-
Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and the regeneration of the active catalyst.[12]
-
Bulky, Electron-Rich Ligands: The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[10]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the formation of undesired side products and catalyst deactivation.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]
General Reaction Scheme:
Figure 3. General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.)
-
Anhydrous solvent (e.g., DMF or THF)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-alkynyl-3H-imidazo[4,5-b]pyridine.
-
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex in the catalytic cycle.[13]
-
Amine Base: The amine base serves to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[14]
-
Mild Reaction Conditions: The Sonogashira coupling can often be carried out under mild conditions, which is advantageous for substrates with sensitive functional groups.[13]
Applications in Drug Discovery and Medicinal Chemistry
The this compound core is a valuable starting material for the synthesis of a wide range of biologically active compounds. The ability to easily diversify the 2-position of the scaffold through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).
Derivatives of the imidazo[4,5-b]pyridine core have shown promise as:
-
Anticancer Agents: Many compounds incorporating this scaffold have demonstrated potent antiproliferative activity against various cancer cell lines.[16][17]
-
Antimicrobial Agents: The imidazo[4,5-b]pyridine nucleus is found in compounds with significant antibacterial and antifungal properties.[16][18]
-
Kinase Inhibitors: The structural similarity to purines makes this scaffold an excellent starting point for the design of kinase inhibitors, which are a major class of anticancer drugs.
-
Anti-inflammatory Agents: Certain derivatives have shown potential in modulating inflammatory pathways.[2]
-
Antiviral Agents: The imidazo[4,5-b]pyridine core has been explored for the development of antiviral therapies.[17]
Figure 4. Workflow for drug discovery utilizing this compound.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block for modern drug discovery. Its strategic design, featuring a reactive bromine handle on a biologically relevant scaffold, provides medicinal chemists with a powerful tool for the efficient synthesis of diverse compound libraries. The mastery of key cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, unlocks the full potential of this core, paving the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this compound, with the aim of empowering researchers to leverage this important molecule in their quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 1380245-88-4 | this compound - Moldb [moldb.com]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 18. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines.[1][2] This similarity allows derivatives of this scaffold to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery.[3] The inherent versatility of the imidazo[4,5-b]pyridine core has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5] This guide provides a comprehensive overview of the key therapeutic targets of imidazo[4,5-b]pyridine derivatives, detailing their mechanisms of action and the experimental methodologies used for their validation.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of imidazo[4,5-b]pyridine derivatives stems from their ability to modulate the activity of various enzymes and signaling pathways crucial in disease pathogenesis.
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of several key kinases.[1]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis.[6] Several imidazo[4,5-b]pyridine-based compounds have been developed as potent inhibitors of Aurora kinases A and B.[7][8] For instance, the optimization of an imidazo[4,5-b]pyridine series led to the identification of a preclinical candidate that effectively inhibits tumor growth in xenograft models.[8]
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). A dual inhibitor of FLT3 and Aurora kinases with an imidazo[4,5-b]pyridine core has been identified as an orally bioavailable preclinical development candidate for AML treatment.[7]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription, and its inhibition can induce apoptosis in cancer cells.[9][10] Novel imidazo[4,5-b]pyridine derivatives have demonstrated significant anticancer activity by targeting CDK9, with some compounds showing inhibitory potential in the sub-micromolar range.[9]
-
Tropomyosin Receptor Kinase A (TrkA): Trk kinases are involved in cancer and pain signaling pathways.[11] Scaffold hopping from a known Trk inhibitor led to the discovery of potent imidazo[4,5-b]pyridine-based TrkA inhibitors with antitumor effects in mouse models.[11]
Signaling Pathway of Imidazo[4,5-b]pyridine-based Kinase Inhibitors
Caption: Inhibition of key kinases by imidazo[4,5-b]pyridine derivatives disrupts cancer cell signaling.
Phosphodiesterase 10A (PDE10A): A Target for Neurological Disorders
Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides, cAMP and cGMP. PDE10A is highly expressed in the brain, and its inhibition is a promising strategy for treating neuropsychiatric and neurodegenerative diseases like schizophrenia.[12][13] Novel imidazo[4,5-b]pyridine derivatives have been discovered as potent and selective inhibitors of PDE10A, demonstrating good oral bioavailability and receptor occupancy in preclinical studies.[12][13][14]
Cyclooxygenase (COX) Enzymes: Mediators of Inflammation
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects. Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against cancer cell lines and have also been evaluated for their COX-1 and COX-2 inhibitory activity.[15] Molecular docking studies have revealed a binding mode similar to that of the selective COX-2 inhibitor celecoxib.[15]
Bromodomain and Extra-Terminal (BET) Proteins: Epigenetic Regulators
BET proteins are epigenetic readers that play a crucial role in transcriptional regulation. Their inhibition has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. Recently, imidazo[4,5-b]pyridine derivatives have been identified as potent and selective BET inhibitors for the management of neuropathic pain, demonstrating the expanding therapeutic landscape of this scaffold.[16] A lead compound, DDO-8926, was shown to alleviate mechanical hypersensitivity in a mouse model of nerve injury by reducing neuroinflammation.[16]
Other Promising Targets
The therapeutic reach of imidazo[4,5-b]pyridine derivatives extends to other important targets:
-
Antiviral Activity: Derivatives have shown selective activity against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV).[4][6][17][18] The mechanism of action for some of these compounds involves the inhibition of viral RNA-dependent RNA polymerase.[6]
-
Antiproliferative Activity: Besides kinase inhibition, some imidazo[4,5-b]pyridine derivatives exhibit potent antiproliferative effects by targeting tubulin polymerization.[4]
-
Antimicrobial Activity: While many derivatives show limited antibacterial activity, some have demonstrated moderate effects against specific bacterial strains like E. coli.[4][19]
Experimental Protocols for Target Validation
The identification and validation of the therapeutic targets of imidazo[4,5-b]pyridine derivatives involve a range of in vitro and in vivo assays.
In Vitro Antiproliferative and Cytotoxicity Assays
These assays are fundamental for assessing the anticancer potential of the synthesized compounds.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[4,5-b]pyridine derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Amidino-substituted imidazo[4,5-b]pyridines | SW620 (Colon Carcinoma) | 0.4 - 0.7 | [4][19] |
| Tetracyclic imidazo[4,5-b]pyridine derivatives | Non-small cell lung cancer | 0.2 - 0.9 | [20] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | K562 (Leukemia) | Moderate Activity | [15] |
Enzyme Inhibition Assays
These assays are crucial for confirming the direct interaction of the compounds with their molecular targets.
Kinase Inhibition Assay (Example: Aurora Kinase)
-
Reaction Setup: In a 96-well plate, combine the recombinant Aurora kinase enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the imidazo[4,5-b]pyridine derivative.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate, often using fluorescence polarization or luminescence-based methods.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Molecular Docking Studies
Computational methods like molecular docking are used to predict and visualize the binding mode of the imidazo[4,5-b]pyridine derivatives within the active site of their target protein. This provides valuable insights for structure-activity relationship (SAR) studies and lead optimization.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents targeting a diverse range of diseases. The continued exploration of this chemical space, guided by a deeper understanding of its interactions with various biological targets, holds immense promise for the discovery of next-generation drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their potent in vitro activities into successful clinical outcomes. The integration of advanced computational techniques with traditional medicinal chemistry approaches will undoubtedly accelerate the journey of imidazo[4,5-b]pyridine-based compounds from the laboratory to the clinic.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine
Abstract
This document provides a comprehensive guide for the synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine, a critical heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and reproducible method starting from the commercially available 2,3-diaminopyridine. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, critical safety protocols for handling hazardous reagents like cyanogen bromide, and troubleshooting advice. The content is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis fields.
Introduction and Scientific Context
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, structurally analogous to purines, which allows it to interact with a wide range of biological targets.[1] Derivatives have shown significant therapeutic potential, including applications as kinase inhibitors, anti-cancer agents, and antimicrobials.[2][3] The 2-bromo-substituted variant, in particular, is a versatile intermediate. The bromine atom serves as a synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This application note describes the classical and efficient one-step synthesis involving the cyclocondensation of 2,3-diaminopyridine with cyanogen bromide (BrCN). This electrophilic cyclization is a fundamental method for constructing the imidazole ring fused to the pyridine core.
Reaction Principle and Mechanism
The synthesis proceeds via a cyclocondensation reaction. The process can be broken down into three key stages:
-
Nucleophilic Attack: The more nucleophilic amino group of 2,3-diaminopyridine attacks the electrophilic carbon atom of cyanogen bromide.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the second amino group onto the newly formed imine carbon.
-
Aromatization: The cyclic intermediate eliminates a molecule of water (or HBr and H₂O, depending on the precise pathway and conditions) and tautomerizes to yield the stable, aromatic this compound product.
The use of a mild base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting diamine, rendering it non-nucleophilic and halting the reaction.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine Derivatives
Introduction: The Strategic Importance of Imidazo[4,5-b]pyridines and the Advent of Microwave Synthesis
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of this core structure have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[2][3] The traditional synthesis of these compounds often involves lengthy reaction times, harsh conditions, and modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such heterocyclic systems, offering significant advantages in terms of reaction speed, efficiency, and product purity.[1] Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods.[1]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of "2-Bromo-3H-imidazo[4,5-b]pyridine" derivatives. We will delve into the mechanistic underpinnings of the key synthetic steps, offer optimized protocols, and present comparative data that underscores the superiority of microwave-assisted techniques.
The Rationale Behind Microwave-Assisted Synthesis: A Deeper Look
Microwave energy accelerates chemical reactions through a mechanism distinct from conventional heating. The process relies on the interaction of the electromagnetic field with polar molecules in the reaction mixture. This interaction leads to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction. The ability of polar molecules to align with the rapidly oscillating electric field of the microwave results in a rapid increase in kinetic energy and, consequently, temperature. This localized and instantaneous heating often leads to reaction rates that are orders of magnitude faster than those observed with traditional heating methods.[1]
For the synthesis of imidazo[4,5-b]pyridine derivatives, this translates to:
-
Dramatically Reduced Reaction Times: Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes.
-
Increased Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields of the desired product.[2][3]
-
Enhanced Purity: The reduction in side reactions simplifies purification, often yielding products of high purity directly from the reaction mixture.
-
Improved Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Synthetic Strategy: A Two-Step Microwave-Assisted Approach
The synthesis of this compound is most effectively achieved through a two-step process, both of which can be significantly enhanced by microwave irradiation:
-
Step 1: Microwave-Assisted Cyclization to form the 3H-imidazo[4,5-b]pyridine core. This involves the reaction of 2,3-diaminopyridine with a suitable one-carbon synthon, such as formic acid.
-
Step 2: Microwave-Assisted Bromination of the 3H-imidazo[4,5-b]pyridine core. This step introduces the bromine atom at the 2-position of the imidazo[4,5-b]pyridine ring.
This two-step approach allows for the efficient construction of the core heterocyclic system followed by the strategic introduction of the bromine handle, which is invaluable for further derivatization in drug discovery programs.
Experimental Protocols
Part 1: Microwave-Assisted Synthesis of 3H-imidazo[4,5-b]pyridine
This protocol details the cyclization of 2,3-diaminopyridine with formic acid under microwave irradiation to yield the core 3H-imidazo[4,5-b]pyridine structure.
Materials:
-
2,3-Diaminopyridine
-
Formic acid (88%)
-
Microwave synthesis reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
To a 10 mL microwave reaction vessel, add 2,3-diaminopyridine (1.0 g, 9.16 mmol) and formic acid (5 mL).
-
Seal the vessel and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 10 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully open the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess formic acid.
-
The resulting residue is the crude 3H-imidazo[4,5-b]pyridine, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system if desired.
Part 2: Microwave-Assisted Bromination of 3H-imidazo[4,5-b]pyridine
This protocol describes the selective bromination of the 3H-imidazo[4,5-b]pyridine core at the 2-position using N-bromosuccinimide (NBS) under microwave irradiation.
Materials:
-
3H-imidazo[4,5-b]pyridine (from Part 1)
-
N-bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Microwave synthesis reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Protocol:
-
In a 10 mL microwave reaction vessel, dissolve 3H-imidazo[4,5-b]pyridine (1.0 g, 8.39 mmol) in acetonitrile (5 mL).
-
Add N-bromosuccinimide (1.64 g, 9.23 mmol, 1.1 equivalents) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 5 minutes with stirring.
-
After cooling, the reaction mixture can be directly purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Reaction Mechanism
The synthesis of the imidazo[4,5-b]pyridine core proceeds through a well-established cyclization mechanism. Under microwave irradiation, the reaction between 2,3-diaminopyridine and formic acid is significantly accelerated.
Figure 1: Proposed reaction mechanism for the microwave-assisted synthesis of this compound.
The reaction commences with the N-formylation of one of the amino groups of 2,3-diaminopyridine by formic acid. The resulting N-formyl intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the formyl carbon. Subsequent dehydration, facilitated by the high temperatures achieved under microwave irradiation, leads to the formation of the aromatic 3H-imidazo[4,5-b]pyridine ring system. The final step involves the electrophilic bromination at the electron-rich C2 position of the imidazole ring by NBS.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.[2]
| Entry | Substituent (R) | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| 1 | Phenyl | 3 | 85 | 3 | 99 |
| 2 | 4-Hydroxyphenyl | 4 | 82 | 4 | 96 |
| 3 | 2,4-Dichlorophenyl | 3.5 | 80 | 3 | 95 |
| 4 | 4-Chlorophenyl | 3 | 88 | 3.5 | 96 |
| 5 | 2-Chlorophenyl | 4 | 81 | 4 | 94 |
| 6 | 2,4-Dimethoxyphenyl | 3.5 | 83 | 3 | 95 |
| 7 | 4-Fluorophenyl | 3 | 86 | 3.5 | 93 |
| 8 | 3-Fluorophenyl | 4 | 80 | 4 | 94 |
| 9 | 4-Nitrophenyl | 3 | 84 | 3 | 96 |
| 10 | 4-Cyanophenyl | 3.5 | 81 | 3.5 | 92 |
| 11 | Thiophen-2-yl | 4 | 85 | 4 | 96 |
Data adapted from Bembalkar and Shaikh, European Journal of Chemistry, 2017, 8(1), 25-32.[2]
As the table illustrates, microwave irradiation consistently leads to significantly shorter reaction times and higher yields across a range of derivatives.
Characterization of this compound
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show signals corresponding to the carbon atoms of the bicyclic system, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₄BrN₃, MW: 198.02), with the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=N stretching vibrations of the imidazole ring and the aromatic C-H and C=C stretching vibrations of the pyridine ring.
Conclusion and Future Perspectives
Microwave-assisted synthesis represents a powerful and efficient methodology for the preparation of this compound and its derivatives. The significant reduction in reaction times and improvement in yields make this an attractive approach for researchers in academia and the pharmaceutical industry. The protocols provided herein are robust and can be readily adapted for the synthesis of a wide range of analogues for further investigation in drug discovery programs. The 2-bromo functionality serves as a versatile handle for a variety of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries based on the privileged imidazo[4,5-b]pyridine scaffold.
References
One-Pot Synthesis of Substituted Imidazo[4,5-b]pyridines: An Application and Protocol Guide
Introduction: The Privileged Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a fused heterocyclic system isosteric to purine, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of this versatile ring system have demonstrated significant potential as anticancer[2][3], antimicrobial[4][5], antiviral[1], and anti-inflammatory agents.[6] The development of efficient and robust synthetic methodologies to access structurally diverse imidazo[4,5-b]pyridines is therefore of paramount importance for advancing novel therapeutic agents.
This guide provides an in-depth overview of contemporary one-pot synthesis protocols for substituted imidazo[4,5-b]pyridines, designed for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind various synthetic strategies, offering field-proven insights to empower your research.
Strategic Approaches to One-Pot Synthesis
The elegance of one-pot synthesis lies in its ability to construct complex molecular architectures in a single reaction vessel, minimizing purification steps, solvent waste, and reaction time. For the imidazo[4,5-b]pyridine scaffold, several effective one-pot strategies have emerged, primarily centered around the formation of the imidazole ring onto a pre-existing pyridine core.
Protocol 1: Oxidative Cyclocondensation of Diaminopyridines and Aldehydes
One of the most direct and atom-economical methods for the synthesis of 2-substituted imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridine with various aldehydes. This approach often proceeds via an oxidative cyclization, where air or a mild oxidant facilitates the final aromatization step.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of one of the amino groups of 2,3-diaminopyridine on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization via attack of the second amino group, followed by oxidative dehydrogenation, yields the aromatic imidazo[4,5-b]pyridine ring system. The use of an oxidant or simply performing the reaction in the presence of air is crucial for the final aromatization step.
Figure 1: General workflow for oxidative cyclocondensation.
Detailed Experimental Protocol:
A robust and frequently cited method utilizes sodium metabisulfite (Na₂S₂O₅) in DMSO, which acts as both a solvent and an oxidizing agent.[4]
-
Reagent Preparation: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO, 4 mL).
-
Initiation: Add sodium metabisulfite (Na₂S₂O₅, 1.1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture at 120 °C and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the substrate.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted imidazo[4,5-b]pyridine.
Data Summary:
| Entry | Aldehyde Substituent | Yield (%) | Reference |
| 1 | Phenyl | 55.7 | [4] |
| 2 | 4-Cyanophenyl | 67.1 | [4] |
| 3 | 4-Nitrophenyl | High | [6] |
| 4 | 2-Nitrophenyl | High | [6] |
Expert Insights: This method is valued for its operational simplicity and the use of a readily available and inexpensive oxidant. The reaction tolerates a wide range of functional groups on the aldehyde, including both electron-donating and electron-withdrawing substituents. For sensitive substrates, catalyst-free thermal conditions in water have also been reported to yield excellent results through an air oxidative cyclocondensation.[1]
Protocol 2: Reductive Cyclization of 2-Nitro-3-aminopyridine with Aldehydes or Ketones
An alternative and powerful one-pot strategy involves the use of a nitro-substituted pyridine precursor, such as 2-amino-3-nitropyridine or 3-amino-2-nitropyridine. The key to this approach is the in-situ reduction of the nitro group to an amino group, which then participates in the imidazole ring formation.
Mechanistic Rationale: The synthesis begins with the formation of a Schiff base between the primary amino group of the nitropyridine and the aldehyde or ketone. This is followed by the reduction of the nitro group, typically using a reducing agent like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂·2H₂O). The newly formed amino group then undergoes intramolecular cyclization with the imine carbon, followed by aromatization to yield the final product.
Figure 2: General workflow for reductive cyclization.
Detailed Experimental Protocol (using Na₂S₂O₄):
This protocol is adapted from a one-step synthesis of 3H-imidazo[4,5-b]pyridines.[1]
-
Reaction Setup: To a solution of 2-nitro-3-aminopyridine (1.0 mmol) and a substituted aldehyde (1.2 mmol) in ethanol (10 mL), add an aqueous paste of sodium dithionite (Na₂S₂O₄, 3.0 mmol in 1M H₂O).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the mixture and evaporate the solvent under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Summary:
| Entry | Carbonyl Compound | Reducing Agent | Yield (%) | Reference |
| 1 | Various Aldehydes | Na₂S₂O₄ | Good | [1] |
| 2 | Substituted Acetophenones | SnCl₂·2H₂O | Excellent | [1] |
| 3 | Various Ketones | SnCl₂·2H₂O | 80-93 | [1] |
Expert Insights: The choice of reducing agent can influence the reaction outcome and scope. SnCl₂ is particularly effective for the reductive cyclization with ketones. This method provides access to a broader range of substitution patterns, including at the C2 position, which is not readily achievable with the oxidative cyclocondensation of aldehydes alone.
Protocol 3: Microwave-Assisted Synthesis from Diaminopyridines and Carboxylic Acids
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology is particularly well-suited for the condensation of diaminopyridines with carboxylic acids, a reaction that often requires harsh conditions and long reaction times under conventional heating.
Mechanistic Rationale: The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclodehydration to form the imidazole ring. Microwave irradiation significantly enhances the rate of both the amidation and the subsequent cyclization steps. The use of a solid support like silica gel can further improve efficiency by providing a high surface area and promoting even heating.
Detailed Experimental Protocol:
This efficient one-step route is particularly effective for synthesizing fluoroalkyl-substituted imidazo[4,5-b]pyridines.[1]
-
Reagent Mixture: In a microwave reaction vessel, thoroughly mix 2,3-diaminopyridine (1.0 mmol), the desired carboxylic acid (1.0 mmol), and silica gel (as a support).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 100 W. The reaction time is typically short, ranging from a few minutes to half an hour.
-
Work-up and Purification: After cooling, the product is extracted from the silica gel using a suitable organic solvent (e.g., ethyl acetate or methanol). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Data Summary:
| Entry | Carboxylic Acid | Yield (%) | Key Feature | Reference |
| 1 | Fluorinated Carboxylic Acids | 54-99 | High-yielding, broad scope | [1] |
| 2 | Various Carboxylic Acids | 71-92 | Silica gel support | [1] |
Expert Insights: This microwave-assisted protocol is a prime example of green chemistry, often reducing the need for harsh dehydrating agents and significantly shortening reaction times. It is an excellent method for rapid library synthesis and exploring a wide range of C2-substituents derived from commercially available carboxylic acids.
Conclusion and Future Outlook
The one-pot synthesis of substituted imidazo[4,5-b]pyridines has witnessed significant advancements, driven by the demand for this privileged scaffold in drug discovery. The protocols detailed in this guide, from classic oxidative cyclocondensations to modern microwave-assisted methods, provide researchers with a versatile toolkit to access a wide array of derivatives. The ongoing development of novel catalytic systems, the exploration of multi-component reactions, and the adoption of green chemistry principles will undoubtedly continue to enrich the synthetic chemist's arsenal for constructing these valuable heterocyclic compounds.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2-Bromo-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3] Consequently, derivatives of this scaffold have shown significant therapeutic potential as antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[2][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the C-C bond formation, enabling the synthesis of diverse libraries of 2-substituted imidazo[4,5-b]pyridine analogs for structure-activity relationship (SAR) studies.[5][6]
This guide provides a comprehensive overview of the Suzuki cross-coupling reaction with 2-Bromo-3H-imidazo[4,5-b]pyridine, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanistic Considerations for a Successful Coupling
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is often rate-limiting, and its efficiency can be influenced by the electron density of the aryl halide and the choice of ligand.[10]
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[8][9]
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Unique Challenges with Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold presents specific challenges in Suzuki couplings:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and reduced catalytic activity.[10][11] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this inhibition.[10]
-
Substrate Reactivity: As an electron-deficient heterocycle, this compound can exhibit different reactivity compared to simple aryl bromides. This can affect the rate of oxidative addition.
Optimized Reaction Protocol
This protocol provides a robust starting point for the Suzuki cross-coupling of this compound. Optimization of specific parameters may be necessary for different boronic acids.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the boronic acid or ester, and the base.
-
Inert Atmosphere: Seal the flask and thoroughly degas the system by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times. This is critical to prevent oxygen from deactivating the catalyst and promoting homocoupling of the boronic acid.[11][12]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 3:1 ratio).[6]
-
Catalyst Addition: Add the palladium catalyst and any additional ligand under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[6][13]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic byproducts.[6][14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.[6][14]
Optimizing Reaction Conditions: A Data-Driven Approach
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. The following table summarizes conditions that have been successfully employed for the coupling of 2-halo-imidazo[4,5-b]pyridines.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene:Ethanol (2:1) | 120 (Microwave) | 35-100 | [6] |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Acetonitrile:Water (4:1) | 90 | Good to Excellent | [15] |
| Pd(OAc)₂ | Xantphos | - | - | - | Effective | [16] |
| (A-taphos)₂PdCl₂ | - | - | - | - | Rapid Derivatization | [17] |
Rationale for Component Selection:
-
Catalyst and Ligand: For challenging substrates like 2-bromo-imidazo[4,5-b]pyridine, palladium catalysts with bulky and electron-rich phosphine ligands such as RuPhos, XPhos, and SPhos are often effective.[10] These ligands promote the formation of the active monoligated Pd(0) species and prevent catalyst deactivation by the pyridine nitrogen.[10] Pd(PPh₃)₄ is a commonly used, versatile catalyst.[6]
-
Base: The base activates the boronic acid for transmetalation.[9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[9] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.[6] Anhydrous conditions can also be successful, particularly when using more stable boronic esters.[18]
-
Boronic Acid vs. Boronic Esters/Trifluoroborates: Boronic acids are prone to protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of aqueous bases.[11][12] Boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are often more stable alternatives that can minimize this side reaction.[10][11][19]
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Low or No Conversion:
-
Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere.[11][12] Consider using a fresh batch of catalyst and high-purity, anhydrous solvents. The pyridine nitrogen of the substrate can inhibit the catalyst; switching to a bulkier ligand may be beneficial.[10]
-
Insufficient Temperature: The reaction may require more thermal energy. Cautiously increase the reaction temperature.[11]
-
Ineffective Base: The chosen base may not be strong enough to promote transmetalation efficiently. Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[11]
Significant Byproduct Formation:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.[11] Thoroughly degas all solvents and the reaction mixture.
-
Protodeboronation: This side reaction is more prevalent with aqueous bases.[11] Using boronic esters or trifluoroborate salts, or employing anhydrous conditions, can mitigate this issue.[10][12][19]
-
Debromination of the Starting Material: This can occur under certain conditions. Optimizing the catalyst and ligand system may help to minimize this side reaction.
Applications in Drug Discovery
The 2-substituted imidazo[4,5-b]pyridine motif is a key component in numerous biologically active compounds. For instance, this core is found in inhibitors of PI3K and mTOR, which are crucial targets in cancer therapy. The synthesis of analogs of compounds like GSK2126458 often relies on palladium-catalyzed cross-coupling reactions to introduce diversity at key positions.[20] The ability to rapidly and efficiently generate a library of analogs via Suzuki coupling is invaluable for lead optimization in drug discovery programs.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a versatile and powerful tool for the synthesis of medicinally relevant compounds. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential challenges are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working to unlock the full potential of the imidazo[4,5-b]pyridine scaffold in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. connectsci.au [connectsci.au]
- 16. researchgate.net [researchgate.net]
- 17. Microwave enhanced Suzuki coupling: a diversity-oriented approach to the synthesis of highly functionalised 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-Catalyzed Synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine Analogs: A Technical Guide to C-H Functionalization and Cross-Coupling Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to interact with a wide range of biological targets.[1] Its derivatives have shown significant therapeutic potential as anti-inflammatory, antiviral, and anticancer agents.[1][2] Functionalization at the C2 position is a key strategy for modulating pharmacological activity. This application note provides a detailed guide to the synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine and its subsequent use in palladium-catalyzed cross-coupling reactions to generate diverse analog libraries. We will explore the mechanistic underpinnings of palladium-catalyzed C-H activation for direct bromination and provide a robust, field-proven protocol for the Suzuki-Miyaura coupling of the 2-bromo intermediate, a cornerstone technique for modern drug development.
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The fusion of imidazole and pyridine rings creates a heterocyclic system with unique electronic properties and hydrogen bonding capabilities, making it an ideal pharmacophore. Derivatives have been investigated as GABAA receptor positive allosteric modulators, proton pump inhibitors, and selective inhibitors of nitric oxide synthase (iNOS).[1] The 2-bromo derivative, in particular, serves as a versatile synthetic intermediate. The carbon-bromine bond at the electron-deficient C2 position is an excellent handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR).
Mechanistic Insights: The Palladium Catalytic Cycle
The power of palladium catalysis lies in its ability to selectively activate otherwise inert C-H bonds and to efficiently forge new carbon-carbon and carbon-heteroatom bonds. Understanding the underlying mechanism is critical for troubleshooting and optimizing synthetic protocols.
The Pd(II)/Pd(IV) Cycle for Direct C-H Halogenation
Direct C-H halogenation is a highly desirable transformation that avoids the need for pre-functionalized starting materials. The reaction is believed to proceed through a high-valent palladium catalytic cycle.[3][4]
-
C-H Activation: The cycle begins with the coordination of the imidazo[4,5-b]pyridine to a Pd(II) salt, such as Pd(OAc)₂. The nitrogen atom in the pyridine ring acts as a directing group, positioning the catalyst to activate the C2-H bond. This forms a five-membered cyclopalladated intermediate (a palladacycle), a key step that ensures high regioselectivity.[3][5]
-
Oxidation: The palladacycle is oxidized from Pd(II) to a high-valent Pd(IV) species by a brominating agent (e.g., N-Bromosuccinimide, CuBr₂) or via anodic oxidation.[3][4]
-
Reductive Elimination: The Pd(IV) intermediate undergoes C-Br bond-forming reductive elimination. This step releases the 2-bromo product and regenerates a Pd(II) species, which re-enters the catalytic cycle.[3]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Bromo-3H-imidazo[4,5-b]pyridine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has rendered them one of the most important classes of drug targets. The imidazo[4,5-b]pyridine core, a bioisostere of natural purines, has emerged as a "privileged scaffold" in the design of kinase inhibitors.[2] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding site of various kinases, providing a robust foundation for the development of potent and selective therapeutic agents.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Bromo-3H-imidazo[4,5-b]pyridine as a versatile building block for the synthesis of a diverse range of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and discuss the subsequent biological evaluation of the synthesized compounds.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic manipulations, a thorough understanding of the starting material's properties and safety profile is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1380245-88-4 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available up to 97% | [1] |
Handling and Safety Precautions
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of contact:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Synthetic Strategies: Leveraging the 2-Bromo Position for Kinase Inhibitor Diversification
The bromine atom at the 2-position of the imidazo[4,5-b]pyridine core is the key functional handle for introducing molecular diversity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the facile formation of C-C and C-N bonds, respectively, enabling the synthesis of vast libraries of compounds for structure-activity relationship (SAR) studies.
Logical Workflow for Kinase Inhibitor Synthesis
The overall process from the starting material to a biologically active kinase inhibitor can be visualized as follows:
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[7] This reaction is instrumental in introducing various aryl and heteroaryl moieties at the 2-position of the imidazo[4,5-b]pyridine scaffold, which can probe different pockets of the kinase active site.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[2] This reaction is particularly useful for installing amine substituents at the 2-position, which can act as crucial hydrogen bond donors or acceptors in the kinase hinge region.
-
Palladium Catalyst and Ligand: This reaction often requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The ligand is critical for facilitating the reductive elimination step, which forms the C-N bond.[8]
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically used to deprotonate the amine, making it a more potent nucleophile.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly employed.
This protocol is a generalized procedure and may require optimization based on the specific amine used.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and the base, NaOtBu (1.5-2.0 equiv.).
-
Catalyst Premixing (Optional but Recommended): In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.03 equiv.) and the phosphine ligand (e.g., XPhos, 0.02-0.06 equiv.) in a small amount of the reaction solvent.
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene or dioxane to the main reaction flask, followed by the catalyst premix.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired 2-amino-3H-imidazo[4,5-b]pyridine derivative.
Characterization of Synthesized Kinase Inhibitors
The unambiguous structural confirmation of the synthesized compounds is a critical step. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the synthesized molecules. For example, in the ¹H NMR of a 2-aryl-imidazo[4,5-b]pyridine, one would expect to see characteristic signals for the protons on the imidazo[4,5-b]pyridine core and the newly introduced aryl group.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product, providing strong evidence of its identity.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Table 2: Representative Characterization Data for a 2,6-Disubstituted Imidazo[4,5-b]pyridine Derivative (Adapted from[12])
| Compound | ¹H NMR (DMSO-d₆, δ/ppm) | ¹³C NMR (DMSO-d₆, δ/ppm) | MS (ESI) m/z |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H) | 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46 | 275.99/277.13 ([M+H]⁺) |
Biological Evaluation: From Enzyme Inhibition to Cellular Activity
Once synthesized and characterized, the novel compounds are subjected to a series of biological assays to determine their potential as kinase inhibitors.
Kinase Inhibition Assays
The primary evaluation involves testing the ability of the compounds to inhibit the activity of the target kinase. This is typically done using in vitro biochemical assays, such as:
-
Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate peptide.
-
Luminescence-based Assays: These assays, such as the Kinase-Glo™ assay, measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
The potency of an inhibitor is quantified by its IC₅₀ value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Assays
Promising compounds from the biochemical assays are then evaluated in cell-based assays to assess their effects in a more biologically relevant context. These assays can include:
-
Cell Proliferation Assays: These assays (e.g., MTT or CellTiter-Glo®) measure the ability of the compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase.
-
Target Engagement Assays: Techniques like Western blotting can be used to determine if the compound is hitting its intended target in cells by measuring the phosphorylation status of the kinase or its downstream substrates.
Case Studies: Imidazo[4,5-b]pyridine-Based Kinase Inhibitors in Development
The versatility of the imidazo[4,5-b]pyridine scaffold is exemplified by its presence in numerous kinase inhibitors targeting a range of kinases.
-
Aurora Kinase Inhibitors: Derivatives of imidazo[4,5-b]pyridine have been developed as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[10][13][14] Strategic modifications, often guided by computational modeling, have led to the discovery of highly selective Aurora-A inhibitors.[2]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The imidazo[4,5-b]pyridine core has been successfully employed in the design of inhibitors of CDKs, such as CDK9, which are involved in regulating transcription and the cell cycle.[8][9]
-
p38 MAP Kinase Inhibitors: This scaffold has also been utilized to develop inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[12][15]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around this privileged scaffold. The protocols and insights provided in this application note offer a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors, ultimately contributing to the development of new therapies for a range of human diseases.
References
- 1. 1380245-88-4 | this compound - Moldb [moldb.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Drug Discovery Using 2-Bromo-3H-imidazo[4,5-b]pyridine
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Oncology
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the imidazo[4,5-b]pyridine core has emerged as a "privileged scaffold." Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of targeted cancer therapies.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, antiviral, and anti-inflammatory properties.[2] The versatility of the imidazo[4,5-b]pyridine system lies in its amenability to chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging "2-Bromo-3H-imidazo[4,5-b]pyridine" as a key starting material for the discovery and development of novel anticancer drug candidates. We will delve into the rationale behind its use, provide detailed protocols for its derivatization and biological evaluation, and explore potential mechanisms of action for the resulting compounds.
This compound: A Versatile Building Block
This compound (CAS No. 1380245-88-4) is a strategic starting material for several reasons.[4] The bromine atom at the 2-position serves as a versatile chemical handle, facilitating a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitution (SNAr) reactions.[5][6] This allows for the introduction of a diverse range of substituents at this position, which is crucial for exploring the structure-activity relationships (SAR) of novel derivatives. The imidazo[4,5-b]pyridine core itself provides a rigid framework that can be further functionalized to optimize target binding and cellular activity.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | [4] |
| Boiling Point | 370.6±34.0°C at 760 mmHg | [4] |
| Purity (Typical) | >97% | [4] |
Workflow for Anticancer Drug Discovery
The journey from a starting material to a potential drug candidate is a multi-step process. The following workflow outlines the key stages in leveraging this compound for anticancer drug discovery.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1380245-88-4 | this compound - Moldb [moldb.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Investigating 2-Bromo-3H-imidazo[4,5-b]pyridine Derivatives as Novel Antimicrobial Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Rationale and Strategic Overview
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The imidazo[4,5-b]pyridine core, a structural bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This structural similarity to endogenous purines allows these compounds to interact with a variety of biological targets, making them prime candidates for the development of new therapeutics.
The 2-bromo-3H-imidazo[4,5-b]pyridine moiety, in particular, serves as a versatile synthetic intermediate. The bromine atom at the 2-position provides a reactive handle for introducing diverse functionalities through cross-coupling reactions, while the nitrogen atoms of the imidazo[4,5-b]pyridine ring system can be selectively alkylated to further expand the chemical space.[3][4] This guide provides a comprehensive framework for the synthesis of a focused library of these derivatives and outlines robust protocols for their evaluation as potential antimicrobial agents, from initial screening to preliminary mechanism of action studies.
Section 2: Synthesis of this compound Derivatives: A Protocol
The synthesis of the target compounds typically involves a two-step process: first, the formation of the core 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridine scaffold, followed by selective N-alkylation to generate a library of diverse analogues. Microwave-assisted synthesis can be employed to reduce reaction times and improve yields.[5][6]
Causality in Synthetic Design
The initial step involves a cyclocondensation reaction. Using an aromatic aldehyde with 5-bromopyridine-2,3-diamine is a common and effective method to construct the fused heterocyclic system.[3][7] The subsequent N-alkylation step is critical for generating diversity. The imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can be alkylated. The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity of this step, often yielding a mixture of N1, N3, and N4 regioisomers.[3] Phase Transfer Catalysis (PTC) is an effective technique to facilitate this reaction, especially with alkyl halides, by improving the solubility and reactivity of the nucleophilic nitrogen.[3]
Visualized Synthetic Workflow
Caption: General workflow for the synthesis and characterization of N-alkylated this compound derivatives.
Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and subsequent N-alkylation
Materials:
-
5-Bromopyridine-2,3-diamine
-
Benzaldehyde
-
N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate, Hexane, Dichloromethane (for chromatography)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol Steps:
Step 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Intermediate) [5]
-
In a round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1.0 eq) in DMF.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or used directly in the next step.
Step 2: N-alkylation of the Intermediate [3]
-
To a solution of the intermediate (1.0 eq) in a suitable solvent like acetonitrile, add potassium carbonate (2.0 eq) as the base.
-
Add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add the desired alkylating agent (e.g., ethyl bromoacetate, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC to observe the consumption of the starting material and the formation of new products (often multiple spots corresponding to different isomers).
-
Once the reaction is complete, filter off the solid base.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the different regioisomers.
-
Characterize the purified compounds using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.[6][8]
Section 3: Protocols for Antimicrobial Susceptibility Testing
The primary evaluation of novel compounds involves determining their ability to inhibit microbial growth (bacteriostatic activity) and to kill the microbes (bactericidal activity). The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[9][10] The Minimum Bactericidal Concentration (MBC) is subsequently determined from the MIC results.[11][12]
Visualized Antimicrobial Screening Cascade
Caption: A typical screening cascade for identifying lead antimicrobial compounds from a synthesized library.
Protocol: Minimum Inhibitory Concentration (MIC) Assay[9][13]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[10][13]
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (for inoculum standardization)
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
Protocol Steps:
-
Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Prepare a stock solution of your test compound at twice the highest desired concentration. Add 100 µL of this stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.[15]
-
Controls: Well 11 will serve as the growth control (broth + inoculum, no compound). Well 12 will be the sterility control (broth only, no inoculum).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[14]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol: Minimum Bactericidal Concentration (MBC) Assay[12][14]
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum over a specific period.[12]
Protocol Steps:
-
Following the determination of the MIC, take the 96-well plate used for the MIC assay.
-
Select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture a 10 µL aliquot from each of these clear wells onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[14]
Representative Data Presentation
The results of MIC and MBC assays are best summarized in a table for clear comparison of the activity of different derivatives against various microbial strains.
| Compound ID | R-Group | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| Parent | H | >64 | >64 | >64 | >64 |
| DERIV-01 | -CH₂COOEt | 16 | 32 | 64 | >64 |
| DERIV-02 | -CH₂Ph | 8 | 16 | 32 | 64 |
| DERIV-03 | -CH₂(4-F-Ph) | 4 | 8 | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.25 | 0.5 |
Disclaimer: The data presented are for illustrative purposes only and do not represent actual experimental results.
Section 4: Investigating the Mechanism of Action (MoA)
Identifying the cellular target of a novel antimicrobial is a critical step in its development. While specific MoA studies require advanced techniques, preliminary investigations can help classify the compound's general mode of action.
Potential Bacterial Targets and MoA Pathways
Many established antibiotics target one of a few key cellular processes.[16] Investigating whether a novel compound affects these pathways is a logical starting point.
Caption: Major cellular pathways in bacteria that serve as potential targets for antimicrobial agents.
Experimental Approaches for MoA Elucidation
-
Macromolecular Synthesis Assay: This classic method determines if the compound inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.[17] It involves treating bacterial cells with the compound and measuring the incorporation of radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein) into their respective macromolecules over time. A rapid cessation of incorporation into a specific macromolecule suggests it is the primary target pathway.[17]
-
Cell Permeability Assays: To determine if the compound disrupts the bacterial cell membrane, assays using fluorescent dyes like propidium iodide (PI) can be used. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces. An increase in fluorescence in treated cells indicates membrane damage.
-
Target-Based Assays: If a specific target is hypothesized (e.g., DNA gyrase, based on activity against other imidazopyridines[18]), commercially available enzyme inhibition assays can be used to directly measure the compound's effect on the purified enzyme's activity.
Section 5: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for antimicrobial activity.
-
Substitution at the 2-position: The nature of the aryl or heteroaryl ring at the C-2 position is crucial. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) on this phenyl ring, often enhance activity, particularly against Gram-positive bacteria like S. aureus.[18][19]
-
Substitution on the Pyridine Ring: The bromo group at the 6-position is often a key feature in active compounds, though its replacement with other groups should be explored.[20]
-
N-Alkylation: The substituent on the imidazole or pyridine nitrogen significantly impacts activity. Lipophilic groups can enhance membrane permeability, but their size and nature must be optimized. Studies have shown that different N-alkyl substituents can modulate potency and spectrum of activity.[3] For instance, some derivatives show greater sensitivity in Gram-positive bacteria compared to Gram-negative strains, which could be due to differences in cell wall composition and efflux pump activity.[3][7]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. [PDF] Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. protocols.io [protocols.io]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. youtube.com [youtube.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
Application Notes & Protocols: N-Alkylation of 2-Bromo-3H-imidazo[4,5-b]pyridine
Abstract
The 2-bromo-3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block for a variety of pharmacologically active agents.[1][2] Its structural similarity to endogenous purines allows for interaction with numerous biological targets. N-alkylation of this core is a fundamental strategy for library generation and for modulating the physicochemical and biological properties of the resulting compounds. However, the presence of multiple nucleophilic nitrogen atoms within the heterocyclic system presents a significant challenge in controlling regioselectivity.[3][4] This guide provides an in-depth analysis of the factors governing the N-alkylation of this compound, offering detailed, field-proven protocols and expert insights to enable researchers to achieve desired outcomes with high fidelity.
The Core Challenge: Understanding Regioselectivity
The primary obstacle in the N-alkylation of this compound is the formation of multiple regioisomers. The molecule exists in tautomeric forms, primarily the 1H- and 3H- tautomers, and possesses three potential sites for alkylation: the two nitrogen atoms of the imidazole ring (N1 and N3) and the nitrogen atom of the pyridine ring (N4).
Alkylation typically proceeds after deprotonation of one of the imidazole nitrogens by a base. The resulting anion can then be attacked by an electrophile (the alkylating agent). The distribution of the final products—N1-alkyl, N3-alkyl, and N4-alkyl isomers—is dictated by a combination of thermodynamic and kinetic factors, including:
-
Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom.
-
Base Strength: Stronger bases like sodium hydride (NaH) can lead to different selectivity compared to weaker bases like potassium carbonate (K2CO3).
-
Solvent Polarity: The solvent can influence the reactivity of the nucleophile and the stability of the transition states. Polar aprotic solvents like DMF are common.[5][6][7]
-
Counter-ion Effects: The nature of the cation from the base can influence the position of alkylation.
-
Temperature: Reaction temperature can shift the balance between kinetically and thermodynamically favored products.
Standard Protocol: Alkylation with Alkyl Halides
This protocol represents the most common and versatile method for the N-alkylation of the imidazo[4,5-b]pyridine core, utilizing a carbonate base in a polar aprotic solvent. The optional inclusion of a phase-transfer catalyst (PTC) like tetra-n-butylammonium bromide (TBAB) can enhance reaction rates and yields, particularly with less reactive alkyl halides.[8][9]
Expertise & Experience: Why This Protocol Works
-
Base Selection (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic N-H of the imidazole ring without promoting significant side reactions. It is inexpensive, easy to handle, and can be removed by simple filtration. For less reactive systems, a stronger base like sodium hydride (NaH) may be employed, but this requires stricter anhydrous conditions.[3]
-
Solvent Choice (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the imidazopyridine anion more nucleophilic and reactive. Its high boiling point also allows for a wide range of reaction temperatures.
-
Phase-Transfer Catalyst (TBAB): The tetrabutylammonium cation from TBAB forms an ion pair with the deprotonated imidazopyridine. This complex has increased solubility in the organic phase, facilitating a more efficient reaction with the alkyl halide.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration relative to the substrate). To this suspension, add finely ground anhydrous potassium carbonate (K₂CO₃, 2.2 eq) and tetra-n-butylammonium bromide (TBAB, 0.1 eq).
-
Addition of Electrophile: Stir the mixture at room temperature for 15-20 minutes. Then, add the alkylating agent (e.g., benzyl bromide, methyl iodide, 1.2-1.5 eq) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 80 °C, substrate-dependent) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material and the appearance of a new, typically less polar spot, indicates product formation.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate gradient of hexane and ethyl acetate to isolate the desired regioisomer(s).
Alternative Protocol: The Mitsunobu Reaction
For substrates that are sensitive to basic conditions or when an alcohol is the desired alkylating agent, the Mitsunobu reaction offers a powerful alternative.[10][11] This reaction proceeds under neutral conditions and is renowned for its ability to invert the stereochemistry of a chiral secondary alcohol.
Expertise & Experience: When to Choose Mitsunobu
-
Mild Conditions: Avoids the use of strong bases, which is beneficial for substrates with base-labile functional groups.
-
Direct Use of Alcohols: It allows for the direct coupling of primary or secondary alcohols, which are often more readily available than their corresponding halides.
-
Stereochemical Control: The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the alcohol's stereocenter.[10][11]
General Methodology
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent like THF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same anhydrous solvent dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography. The byproducts (triphenylphosphine oxide and the hydrazine derivative) can be challenging to remove, sometimes requiring specialized purification techniques.
Data Summary: Reaction Parameter Overview
The choice of reagents and conditions significantly impacts the outcome. The following table summarizes various reported conditions for the N-alkylation of related imidazo[4,5-b]pyridine systems.
| Substrate | Alkylating Agent | Base / Reagent | Solvent | Temp. (°C) | Outcome / Key Finding | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Bis(2-chloroethyl)amine HCl | K₂CO₃, TBAB | DMF | Boiling | Successful N3-alkylation followed by cyclization. | [8] |
| 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Methyl Iodide | K₂CO₃, TBAB | DMF | RT | Yielded the 1,3-dimethylated product. | [9] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Various Alkyl Halides | Phase Transfer Catalyst (PTC) conditions | Various | Various | General method for synthesizing new derivatives. | [6] |
| Imidazo[4,5-b]pyridine derivatives | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | RT | Predominantly formed the N4 regioisomer (alkylation on the pyridine nitrogen). | [5] |
| 6-Bromo-2-(4-cyanophenyl)-3H-imidazo[4,5-b]pyridine | Methyl Iodide | NaH (60%) | DMF | RT | N-methylation occurred, though yields were low and mixtures were possible. | [3] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl Bromide | K₂CO₃ | DMF | RT | Resulted in a mixture of N1 and N3 alkylated products, influenced by C2-substitution. | [12] |
Trustworthiness: Validation and Structural Elucidation
Confirming the site of alkylation is non-trivial and is the most critical step for validating the experimental outcome. Misassignment of regioisomers is a common pitfall in heterocyclic chemistry.
-
Primary Method (NMR):
-
1D NMR (¹H & ¹³C): Provides initial evidence of successful alkylation through the appearance of new signals corresponding to the alkyl group. However, it is often insufficient to distinguish between N1 and N3 isomers.
-
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for assigning regiochemistry in these systems.[5][6][7] A NOE correlation between the protons of the newly introduced alkyl group (e.g., the N-CH₂) and a nearby proton on the heterocyclic core (e.g., H5 or H7) provides unambiguous proof of the point of attachment.
-
-
Secondary Method (X-Ray Crystallography): If a suitable single crystal of the product can be obtained, X-ray diffraction provides definitive structural proof.[8]
-
Mass Spectrometry (MS): Confirms the correct mass for the alkylated product but does not provide information on regiochemistry.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Multi-Platform Approach to the Characterization of Novel Imidazo[4,5-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its structural similarity to naturally occurring purines allows it to interact with various enzymes and receptors, making it a fertile ground for the design of novel therapeutics, particularly kinase inhibitors.[3][4][5]
The successful development of any new chemical entity hinges on a rigorous and comprehensive characterization strategy. This guide, designed for drug discovery and development scientists, provides an integrated workflow and detailed protocols for the essential analytical techniques required to move a novel imidazo[4,5-b]pyridine derivative from initial synthesis to preliminary biological evaluation. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating characterization cascade.
Overall Characterization Workflow
A systematic approach is critical to ensure data integrity and to build a comprehensive profile of a novel compound. The workflow begins with absolute confirmation of the chemical structure and proceeds through purity assessment to functional biological assays. This phased approach ensures that resource-intensive biological testing is performed only on well-characterized and pure materials.
Caption: Integrated workflow for the characterization of novel imidazo[4,5-b]pyridine compounds.
Part 1: Core Structural Elucidation
The foundational step in characterizing a novel molecule is the unambiguous determination of its chemical structure. A combination of spectroscopic methods provides orthogonal data points that, when taken together, confirm the identity, connectivity, and stereochemistry of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For imidazo[4,5-b]pyridines, ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton.[6][7] The specific chemical shifts and coupling constants are diagnostic for the fused heterocyclic system. For instance, protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their exact location and splitting pattern dictated by the substitution pattern.[2][7]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to reveal exchangeable protons (e.g., N-H from the imidazole ring).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate all peaks to determine proton ratios. Analyze chemical shifts and coupling constants (J values) to establish proton connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
-
Advanced Analysis (If Required): If the structure is complex or ambiguous, perform 2D NMR experiments such as COSY (proton-proton correlation), HSQC (proton-carbon direct correlation), and HMBC (proton-carbon long-range correlation) to definitively assign all signals.
Data Presentation:
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| δ (ppm) | Multiplicity (J in Hz) |
| 12.91 | s |
| 8.39 | d (J = 3.5) |
| 8.08 | d (J = 7.9) |
| 7.55-7.26 | m |
Note: Example data adapted from published spectra of similar scaffolds.[8]
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS provides an exact mass of the molecular ion, which is used to determine the elemental formula of the compound. This is a critical step for confirming that the synthesized molecule has the correct atomic composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of heterocyclic compounds, typically generating the protonated molecular ion [M+H]⁺.
Protocol: HRMS-ESI Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to achieve mass accuracy within 5 ppm.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass.
-
Compare the calculated formula with the expected formula. The mass error should be less than 5 ppm.
-
Single-Crystal X-ray Crystallography
Trustworthiness: While NMR and MS provide strong evidence for a structure, single-crystal X-ray crystallography provides definitive, unambiguous proof of molecular structure and stereochemistry.[9] It also reveals crucial information about the three-dimensional arrangement of molecules in the solid state, including intermolecular interactions like hydrogen bonding and π-π stacking, which can be vital for understanding drug-receptor interactions.[2][9]
Protocol: Crystal Growth and Data Collection
-
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, DMF/water, ethyl acetate/hexane). Vapor diffusion is another common technique.
-
Crystal Selection: Mount a suitable single crystal (clear, well-defined faces, appropriate size) on the goniometer of a diffractometer.
-
Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data and solve the structure using specialized software (e.g., SHELX). The final refined structure provides atomic coordinates, bond lengths, bond angles, and torsion angles.
Part 2: Purity and Physicochemical Profiling
After confirming the structure, it is imperative to determine the purity and basic physicochemical properties of the compound. These parameters are critical for ensuring the reliability and reproducibility of biological data.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the standard method for determining the purity of small molecules.[10] A reversed-phase C18 column is generally effective for separating imidazo[4,5-b]pyridine derivatives from non-polar impurities and starting materials.[11] The goal is to develop a method that shows a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. Purity is typically reported as a percentage of the total peak area. For drug development, a purity of >95% is the minimum standard for in vitro assays.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: Use an HPLC system with a UV detector (or PDA for multi-wavelength analysis) and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Solvent B: 0.1% TFA or Formic acid in Acetonitrile.
-
Causality: The acid modifier improves peak shape by suppressing the ionization of residual silanols on the column and ensuring basic nitrogen atoms in the analyte are protonated.
-
-
Method Development:
-
Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time.
-
Optimize the gradient to ensure good resolution around the main peak. A typical analytical gradient might be 20-80% B over 15 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.
-
Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a specific λmax).
-
-
Analysis: Inject a solution of the compound (~1 mg/mL). Integrate all peaks and calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
Data Presentation:
| Compound ID | Retention Time (min) | Purity (%) | Chromatographic Conditions |
| XYZ-001 | 8.74 | 98.6 | Column: C18 (4.6x150mm); Mobile Phase: A=0.1% TFA in H₂O, B=ACN; Gradient: 10-90% B over 20 min; Flow: 1 mL/min; λ=254 nm |
Part 3: Preliminary Biological Evaluation
With a structurally confirmed and pure compound, the next phase is to assess its biological activity. For novel compounds in oncology, a general cytotoxicity screen is the first step, followed by more specific target-based assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
Expertise & Experience: The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability.[12][13] It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14] This provides a quantitative measure of cytotoxicity, typically expressed as the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.[15] This initial screen is crucial for identifying compounds with antiproliferative effects and for determining the appropriate concentration range for subsequent assays.[16][17]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000–10,000 cells per well.[13][18] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.
Target-Based Assays: Kinase Inhibition
Authoritative Grounding: The imidazo[4,5-b]pyridine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors.[4][19] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4] Therefore, after identifying cytotoxic compounds, it is logical to screen them against a panel of relevant kinases (e.g., CDK9, PI3K, PLK) to determine if they act via this mechanism.[3][20][21]
Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Principle: This assay measures the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of the test compound indicates inhibition of the kinase.
-
Reaction Setup: In a multi-well plate, combine the specific kinase, its substrate (e.g., a target peptide), and ATP.
-
Compound Addition: Add the imidazo[4,5-b]pyridine compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
-
Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for kinase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine
Welcome to the Technical Support Center for the synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity for this critical pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the 3H-imidazo[4,5-b]pyridine core?
The most prevalent method for constructing the 3H-imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with a suitable carbonyl compound, such as an aldehyde or carboxylic acid.[1] This reaction is foundational and can be optimized through various approaches, including conventional heating and microwave-assisted synthesis, which can lead to reduced reaction times and higher yields.[2][3]
Q2: My initial synthesis of the imidazo[4,5-b]pyridine core is giving a low yield. What are the likely causes?
Low yields in the initial condensation step can often be attributed to incomplete reaction, suboptimal pH, or inefficient water removal. For reactions involving aldehydes, oxidative conditions are often necessary for the final aromatization to the imidazo[4,5-b]pyridine core. If relying on air oxidation, this can be slow and inefficient. The reaction pH is also critical; acidic conditions are typically required to facilitate the condensation. Finally, as this is a condensation reaction, the water produced can inhibit the reaction equilibrium if not effectively removed.
Q3: I am observing the formation of multiple isomers in my reaction. How can I control regioselectivity?
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated, leading to regioisomers. The reaction conditions, particularly the choice of base and solvent, can significantly influence the site of substitution. For direct C-H functionalization, protecting groups on the imidazole nitrogen, such as a 2-(methoxyethoxy)methyl (MEM) group, can be employed to direct arylation specifically to the C2 position.[4]
Troubleshooting Guide: Synthesis and Bromination
This section provides a detailed breakdown of common issues encountered during the synthesis of this compound, along with actionable solutions.
Issue 1: Low or No Yield of the 3H-imidazo[4,5-b]pyridine Core
A successful synthesis of the target molecule begins with a high-yielding preparation of the core heterocyclic system.
Potential Causes & Solutions:
-
Incomplete Cyclization: The condensation reaction to form the imidazole ring may not have gone to completion.
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent like DMF.[2] Consider using a catalytic amount of a dehydrating agent or a Dean-Stark trap to remove water and drive the reaction forward.
-
-
Suboptimal pH: The reaction may be sensitive to the pH of the medium.
-
Solution: For condensations with carboxylic acids, ensure acidic conditions are maintained. A catalytic amount of a strong acid can be beneficial.
-
-
Slow Oxidation: When using an aldehyde for the condensation, the final aromatization step often requires an oxidant.
-
Solution: While air can serve as the oxidant, it can be slow. Consider using a mild chemical oxidant to facilitate this step.
-
Issue 2: Low Yield and Poor Selectivity in the C2-Bromination Step
The bromination of the 3H-imidazo[4,5-b]pyridine core is a critical step where issues of yield and regioselectivity are common. The electron-rich nature of the heterocyclic system makes it susceptible to electrophilic attack, but directing the bromine to the C2 position requires careful control of the reaction conditions.
Potential Causes & Solutions:
-
Incorrect Brominating Agent: The choice of brominating agent is crucial for achieving high selectivity.
-
Side Reactions - Over-bromination: The activated nature of the ring can lead to the formation of di- or tri-brominated products.
-
Solution: Carefully control the stoichiometry of the brominating agent, using only a slight excess (e.g., 1.05-1.1 equivalents). Running the reaction at a lower temperature can also help to minimize over-bromination.
-
-
Side Reactions - Bromination at Other Positions: Depending on the reaction conditions, bromination can occur on the pyridine ring, typically at the C6 position, which is also activated.
-
Solution: The solvent system can play a significant role in directing the regioselectivity. For instance, bromination in 50% aqueous acetic acid has been shown to favor the formation of 6-bromoimidazo[4,5-b]pyridines.[7] To favor C2-bromination, consider using a less polar, aprotic solvent.
-
-
Radical vs. Electrophilic Bromination: With NBS, the reaction can proceed through either a radical or an electrophilic pathway.
-
Solution: To promote electrophilic bromination, which is more likely to favor the C2 position, ensure the reaction is run in the absence of radical initiators (like AIBN or peroxides) and light.[8]
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br2, reducing over-bromination risk.[5][6] |
| Solvent | Aprotic (e.g., DMF, CH2Cl2) | May favor C2 over C6 bromination compared to protic or aqueous media. |
| Temperature | 0 °C to room temperature | Lower temperatures can increase selectivity and minimize side reactions. |
| Stoichiometry | 1.0-1.1 equivalents of NBS | Minimizes the formation of poly-brominated byproducts. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents unwanted side reactions with atmospheric components. |
Table 1. Recommended Starting Conditions for the C2-Bromination of 3H-imidazo[4,5-b]pyridine.
Issue 3: Difficulty in Product Purification
The final product may be contaminated with starting materials, over-brominated side products, or regioisomers, making purification challenging.
Potential Causes & Solutions:
-
Similar Polarity of Products and Byproducts: The desired 2-bromo isomer may have a similar polarity to the 6-bromo isomer or di-bromo byproducts, making separation by column chromatography difficult.
-
Solution: Optimize the chromatographic conditions by screening different solvent systems (e.g., various ratios of ethyl acetate/hexanes, or dichloromethane/methanol). Thin-layer chromatography (TLC) should be used to carefully monitor the separation.
-
-
Product Insolubility: The product may have limited solubility in common organic solvents, leading to losses during workup and purification.
-
Solution: Recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature.
-
Experimental Protocols
Protocol 1: Synthesis of the 3H-imidazo[4,5-b]pyridine Core
This protocol is a general procedure for the condensation of 2,3-diaminopyridine with an aldehyde.
-
To a solution of 2,3-diaminopyridine (1 equivalent) in a suitable solvent such as DMF, add the desired aldehyde (1 equivalent).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC.
-
If using air as the oxidant, the reaction may require several hours to go to completion.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: C2-Bromination of 3H-imidazo[4,5-b]pyridine
This protocol provides a starting point for the selective bromination at the C2 position.
-
Dissolve the 3H-imidazo[4,5-b]pyridine starting material (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Troubleshooting Workflow for Low Bromination Yield
Caption: Troubleshooting workflow for low yield in the C2-bromination step.
Characterization Data
Researchers should obtain characterization data (1H NMR, 13C NMR, and Mass Spectrometry) for their synthesized material and compare it with the data available from commercial suppliers or through analytical service providers to confirm the structure and purity of their product. The anticipated 1H NMR spectrum would show signals corresponding to the protons on the pyridine ring, and the mass spectrum should exhibit the characteristic isotopic pattern for a compound containing one bromine atom.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 1380245-88-4 | this compound - Moldb [moldb.com]
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Common Side Reactions & Synthetic Hurdles
This section addresses the most frequent issues observed during the synthesis of imidazo[4,5-b]pyridines, providing insights into their causes and offering actionable solutions.
FAQ 1: Low or No Yield of the Desired Imidazo[4,5-b]pyridine
Question: I am performing a condensation reaction between a 2,3-diaminopyridine derivative and an aldehyde/carboxylic acid, but I am observing very low to no yield of my target imidazo[4,5-b]pyridine. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the synthesis of imidazo[4,5-b]pyridines via condensation is a common issue that can often be traced back to several key experimental parameters. The primary reasons include incomplete reaction, suboptimal pH, and inefficient water removal.
Troubleshooting Steps & Explanations:
-
Incomplete Reaction: The cyclization to form the imidazole ring may not have gone to completion.
-
Causality: The formation of the imidazo[4,5-b]pyridine core, particularly from aldehydes, often requires an oxidative cyclization for aromatization. Ambient air oxidation can be slow and inefficient.
-
Solution: Consider increasing the reaction time or temperature to provide sufficient energy for the reaction to proceed. For condensations involving aldehydes, the introduction of a mild oxidizing agent can facilitate the final aromatization step.[1]
-
-
Sub-optimal pH: The pH of the reaction medium is critical for facilitating the condensation.
-
Causality: When using carboxylic acids or their equivalents (e.g., orthoesters), acidic conditions are typically necessary to protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the diaminopyridine.
-
Solution: For reactions with carboxylic acids, ensure the conditions are sufficiently acidic. If using an orthoester, the addition of a catalytic amount of a non-nucleophilic acid can be beneficial.[1]
-
-
Inefficient Water Removal: The condensation reaction to form the imidazole ring liberates water.
-
Causality: According to Le Chatelier's principle, the presence of water can inhibit the reaction equilibrium, preventing the reaction from proceeding to completion.
-
Solution: If the reaction is conducted at a high temperature, employing a Dean-Stark trap is an effective method for azeotropically removing water. For reactions at lower temperatures, the use of a compatible drying agent can be considered.[1]
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
FAQ 2: Formation of Multiple Regioisomers During N-Alkylation
Question: I am attempting to N-alkylate my imidazo[4,5-b]pyridine, but I am consistently obtaining a mixture of regioisomers. How can I achieve better control over the regioselectivity?
Answer:
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that are susceptible to alkylation, namely the imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N4). The formation of regioisomers is a common challenge, and the outcome is highly dependent on the reaction conditions.[1][2]
Understanding the Sites of Alkylation:
-
N1 and N3: These are the nitrogen atoms within the imidazole ring.
-
N4: This is the nitrogen atom in the pyridine ring.
Strategies for Controlling Regioselectivity:
The regioselectivity of N-alkylation can be influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent.
| Condition | Likely Outcome | Rationale |
| Strong Base (e.g., NaH) in an aprotic polar solvent (e.g., DMF) | Favors alkylation on N1 or N3 | A strong base will deprotonate the imidazole NH, creating an anionic species that is a potent nucleophile. |
| Weaker Base (e.g., K2CO3) or no base | May lead to a mixture, including N4 alkylation | With a weaker base or in its absence, the pyridine nitrogen (N4) can compete as a nucleophile, leading to the formation of a quaternary pyridinium salt. |
| Phase Transfer Catalysis (PTC) | Can favor N3 and N4 alkylation | PTC conditions can lead to the formation of different regioisomers, and the distribution can be influenced by the specific catalyst and reaction conditions.[2][3] |
Recommended Protocol for Selective N-Alkylation (Example for N3):
This protocol is a general guideline and may require optimization for your specific substrate.
-
To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[1]
-
Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the mixture.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1][3]
-
Monitor the reaction progress by TLC or LC-MS to determine the ratio of regioisomers.
Regioselectivity Pathway
Caption: Factors influencing N-alkylation regioselectivity.
FAQ 3: Unwanted N-Oxide Formation
Question: I have an unexpected, more polar byproduct in my reaction mixture, and I suspect it is an N-oxide. How can I prevent its formation, and what should I do if it has already formed?
Answer:
The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, which leads to the formation of an N-oxide. This is particularly common when using oxidative conditions or certain reagents.[1][4]
Prevention of N-Oxide Formation:
-
Control of Oxidants: If your synthetic route involves an oxidative step, be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling reaction parameters such as temperature and reaction time can minimize N-oxide formation.[1]
-
Inert Atmosphere: When possible, running reactions under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation from atmospheric oxygen, especially if the reaction is heated for extended periods.
Common Oxidizing Agents Leading to N-Oxide Formation:
Remediation of N-Oxide Formation:
If N-oxide has already formed, it can often be reduced back to the parent pyridine.
Deoxygenation Protocol:
A common method for the deoxygenation of pyridine N-oxides is treatment with phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).
-
Dissolve the crude mixture containing the N-oxide in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify as necessary.
Section 2: Data Summary & Protocols
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition A | Condition B | Expected Outcome |
| N-Alkylation Base | NaH in DMF | K₂CO₃ in Acetone | A: Favors N1/N3 alkylation; B: Increased likelihood of N4 alkylation. |
| Cyclization Oxidant | Air | Mild Oxidant (e.g., MnO₂) | A: Slower reaction, potential for incomplete cyclization; B: Faster, more complete conversion to the aromatic product. |
| pH for Condensation | Neutral | Acidic (catalytic) | A: Slow or no reaction with carboxylic acids; B: Promotes condensation and cyclization. |
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing Suzuki Coupling with Bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with bromopyridine substrates. The unique electronic properties and coordinating ability of the pyridine ring often necessitate careful optimization beyond standard protocols. This resource provides in-depth troubleshooting advice and practical solutions in a direct question-and-answer format to help you navigate these complexities and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Problem 1: My reaction shows low to no conversion of the bromopyridine starting material. What's wrong?
This is the most common challenge and typically points to issues with the catalytic system's activity or stability. The electron-deficient nature of the pyridine ring and the ability of its nitrogen lone pair to coordinate with the palladium center are primary obstacles.[1][2]
Answer: Let's break down the potential causes systematically.
A. Inadequate Catalyst System (Palladium Source & Ligand)
The combination of the palladium precursor and the phosphine ligand is the heart of the reaction. For a challenging substrate like a bromopyridine, a generic catalyst system may not be sufficient.
-
The "Why": The pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2][3] To counteract this, bulky and electron-rich ligands are required. These ligands accelerate the rate-limiting oxidative addition and the crucial reductive elimination steps while sterically shielding the palladium, preventing inhibitory binding by the pyridine substrate or product.[4][5][6]
-
Troubleshooting Steps:
-
Switch to Buchwald-type Ligands: If you are using simpler ligands like triphenylphosphine (PPh₃), consider screening more effective, sterically hindered, and electron-rich dialkylbiaryl phosphine ligands. SPhos, XPhos, and RuPhos are excellent starting points known to be effective for heteroaryl halide couplings.[3][6][7]
-
Screen Palladium Precatalysts: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors when paired with a good ligand, pre-formed catalysts like Pd(dppf)Cl₂ can sometimes offer better performance and easier handling.[2][8]
-
Increase Catalyst Loading: For particularly difficult couplings, a modest increase in catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion, though this should be a secondary step after ligand optimization.[4]
-
B. Suboptimal Base Selection
The base is not merely a proton scavenger; it is critical for activating the boronic acid/ester for the transmetalation step.[5][9] Its strength, solubility, and nature can dramatically affect the outcome.
-
The "Why": The base facilitates the formation of a more nucleophilic boronate species, which is necessary for the efficient transfer of the organic group from boron to palladium.[5][10] An unsuitable base (too weak, too strong, or poorly soluble) can stall the catalytic cycle at the transmetalation step.
-
Troubleshooting Steps:
-
Screen Inorganic Bases: If your current base isn't working, screen others. A good panel to test includes K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][4][7] Potassium phosphate (K₃PO₄) is often a robust choice for challenging couplings.[11]
-
Ensure Fine Powder: Make sure the inorganic base is a fine powder to maximize its surface area and reactivity.
-
Avoid Strong Organic Bases: Strong bases like sodium tert-butoxide (NaOtBu) are generally not recommended for Suzuki couplings as they can promote side reactions.[1]
-
C. Improper Reaction Conditions (Solvent & Temperature)
-
The "Why": The solvent must solubilize all components of the reaction. For Suzuki couplings involving inorganic bases, a biphasic system is often employed. The water phase dissolves the base and helps generate the active boronate, while the organic phase dissolves the substrate, coupling partner, and catalyst complex.[4] Temperature controls the reaction rate, but excessive heat can lead to catalyst decomposition.[7]
-
Troubleshooting Steps:
-
Use a Mixed Solvent System: Common and effective systems include 1,4-dioxane/water, toluene/water, or THF/water, often in ratios from 4:1 to 10:1.[7][11]
-
Check Solubility: If reagents are not dissolving, consider switching the organic solvent. DMF, for instance, can aid in the solubility of certain starting materials.[2][8]
-
Optimize Temperature: Most Suzuki couplings require heating, typically between 80–110 °C.[2][8] If the reaction is sluggish, a cautious increase in temperature may help. Monitor for signs of catalyst decomposition (e.g., rapid formation of palladium black).
-
D. Poor Reagent Quality & Lack of Inert Atmosphere
-
The "Why": The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state.[1][8] Oxygen also promotes the undesirable homocoupling of the boronic acid partner.[4][12] Furthermore, moisture can lead to the degradation of boronic acids via protodeboronation.[11][13]
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Solvents must be thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by subjecting the solvent to several freeze-pump-thaw cycles.[7]
-
Maintain an Inert Atmosphere: Assemble the reaction in a flame-dried flask under a positive pressure of argon or nitrogen. Use proper Schlenk line or glovebox techniques.[2][7]
-
Use High-Purity Reagents: Use fresh, high-quality boronic acid/ester and ensure your bromopyridine is pure. Impurities can sometimes poison the catalyst.[1][14]
-
Problem 2: My desired product is formed, but I see significant side products. How can I suppress them?
The formation of byproducts reduces yield and complicates purification. The most common culprits in Suzuki couplings of bromopyridines are hydrodebromination, homocoupling, and protodeboronation.
A. Hydrodebromination (Debromination)
This is the replacement of the bromine atom on your pyridine with a hydrogen atom.
-
The "Why": This side reaction occurs when the palladium-aryl intermediate (formed after oxidative addition) reacts with a hydride source instead of the boronic acid partner.[1][12] Potential hydride sources include the solvent (e.g., THF, alcohols), impurities, or even the boronic acid itself.[1]
-
Troubleshooting Steps:
-
Re-evaluate the Base/Solvent System: Certain combinations are more prone to this pathway. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] Using an aprotic solvent like dioxane or toluene can be beneficial.
-
Ensure Reagent Purity: Use high-purity reagents to minimize potential hydride-donating impurities.[1]
-
B. Homocoupling of the Boronic Acid
This is the formation of a symmetrical biaryl dimer from two molecules of your boronic acid coupling partner.
-
The "Why": Homocoupling is often a sign that oxygen is present in the reaction vessel.[4][12][15] Oxygen can interfere with the catalytic cycle, promoting the dimerization of the boronic acid. It can also occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, as the Pd(II) species can directly mediate the homocoupling.[12][16]
-
Troubleshooting Steps:
-
Improve Degassing Technique: This is the most critical step. Revisit your procedure for degassing solvents and ensuring an inert atmosphere throughout the reaction setup and duration.[7][8]
-
Use a Pd(0) Source: Consider starting with a Pd(0) precatalyst like Pd(PPh₃)₄, which does not require an in-situ reduction step that can sometimes favor homocoupling.[7]
-
C. Protodeboronation
This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is especially problematic for heteroaryl boronic acids.[11][17]
-
The "Why": This hydrolytic process consumes your coupling partner, reducing the overall yield. It can be promoted by water, particularly at elevated temperatures and under certain pH conditions.[13] Electron-deficient boronic acids are more susceptible.[13]
-
Troubleshooting Steps:
-
Use a Slight Excess of Boronic Acid: Employing 1.2 to 1.5 equivalents of the boronic acid can help compensate for minor degradation.[2][11]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to minimize prolonged exposure to conditions that favor decomposition.
-
Consider Boronate Esters: Pinacol or MIDA boronate esters are often more stable towards protodeboronation than their corresponding boronic acids and can be used as effective alternatives.[18]
-
Data & Protocols
Table 1: Recommended Catalyst Systems for Bromopyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-3% Pd, 2-6% Ligand | Highly effective and general system for heteroaryl couplings. Bulky, electron-rich ligands promote key steps and prevent catalyst inhibition.[6][7][8] |
| Pd(PPh₃)₄ | None | 2-5% | A standard, single-component Pd(0) catalyst. Can be effective for simpler substrates but is often less active and stable than systems with specialized ligands.[7][8] |
| Pd(dppf)Cl₂ | None | 2-5% | A robust and often air-stable precatalyst. The dppf ligand is effective for a wide range of couplings.[2][7] |
Table 2: Common Bases and Solvents
| Base | Base Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1 to 10:1) | 80 - 110 | A strong, effective base for challenging couplings; good solubility in the aqueous phase.[1][7][11] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane or Toluene | 80 - 110 | Often provides excellent yields but is more expensive. Can sometimes be used under anhydrous conditions.[4][8] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / H₂O or DMF / H₂O | 80 - 100 | A common, cost-effective choice that works well for many systems.[2][7][8] |
General Experimental Protocol for Suzuki Coupling
This is a representative procedure and must be optimized for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three to five times to ensure an oxygen-free environment.[2][7]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[2][11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Visualized Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
"2-Bromo-3H-imidazo[4,5-b]pyridine" stability and storage conditions
Welcome to the technical support guide for 2-Bromo-3H-imidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its storage and use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to adhere to specific storage conditions. The compound should be stored in a cool, dry, and well-ventilated area.[1][2] For extended storage, refrigeration at 2-8°C is recommended.[3] The container must be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] Some suppliers also recommend storage under an inert atmosphere, such as nitrogen or argon, to further minimize degradation.[4]
Q2: How sensitive is this compound to light and air?
While specific photostability studies on this compound are not extensively documented in publicly available literature, it is a good laboratory practice to protect it from direct light.[4] Heterocyclic compounds, particularly those with functionalities amenable to oxidation, can be sensitive to prolonged light exposure. The primary concern with exposure to air is moisture, which can lead to hydrolysis or facilitate other degradation pathways. Therefore, maintaining a dry, and preferably inert, atmosphere is key to preserving its integrity.
Q3: What are the known incompatibilities of this compound?
This compound should not be stored with or exposed to strong oxidizing agents or strong acids.[1][4][5] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound.
Q4: What are the visual signs of degradation?
While fresh, high-purity this compound is typically an off-white to light-colored solid, discoloration over time can be an indicator of degradation. The appearance of a distinct yellow or brown hue may suggest the formation of impurities. If you observe a significant change in color or the material appears clumpy or sticky, it is advisable to re-analyze the compound's purity before use.
Q5: What are the hazardous decomposition products?
Upon thermal decomposition, this compound can release toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1] All handling of the compound, especially when heating, should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions
Scenario: You are performing a Suzuki or Buchwald-Hartwig cross-coupling reaction using this compound and are observing lower than expected yields or complete reaction failure.
Possible Causes & Solutions:
-
Degradation of the Starting Material: The presence of impurities or degradation products in your this compound can interfere with the catalytic cycle of palladium-catalyzed reactions.[6] The imidazo[4,5-b]pyridine core can be susceptible to N-alkylation or oxidation, which could hinder the desired reactivity.[7]
-
Troubleshooting Steps:
-
Purity Assessment: Before use, verify the purity of your this compound using analytical techniques like HPLC or NMR.[1][4] A purity of >97% is generally recommended for synthetic applications.[4]
-
Visual Inspection: Check for any discoloration of the solid.
-
Use a Fresh Batch: If degradation is suspected, use a freshly opened bottle or a newly purchased batch of the reagent.
-
-
-
Reaction Conditions: The imidazo[4,5-b]pyridine scaffold has specific electronic properties that may require optimization of reaction conditions.
-
Troubleshooting Steps:
-
Ligand and Base Selection: The choice of ligand and base is critical in cross-coupling reactions. For heteroaromatic bromides, specialized ligands may be necessary to achieve good yields.
-
Solvent Purity: Ensure that your reaction solvents are anhydrous, as water can lead to side reactions and catalyst deactivation.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the reaction setup and duration to prevent catalyst oxidation.
-
-
Issue 2: Appearance of Unidentifiable Impurities in Reaction Mixtures
Scenario: After performing a reaction with this compound, you observe unexpected spots on your TLC plate or additional peaks in your LC-MS or NMR analysis of the crude product.
Possible Causes & Solutions:
-
Hydrolysis/Debromination: Trace amounts of water or nucleophilic species in the reaction mixture could potentially lead to the hydrolysis of the bromo group, resulting in the formation of 3H-imidazo[4,5-b]pyridin-2-ol, or debromination to the parent 3H-imidazo[4,5-b]pyridine.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.
-
Inert Gas Purging: Purge all reaction vessels with a stream of dry nitrogen or argon before adding reagents.
-
-
-
Side Reactions of the Imidazo[4,5-b]pyridine Core: The imidazole moiety contains a reactive N-H proton that can participate in side reactions, such as N-alkylation or N-arylation, depending on the reaction conditions.[7]
-
Troubleshooting Steps:
-
Protecting Groups: If N-functionalization is a persistent issue, consider protecting the imidazole nitrogen before carrying out the desired transformation.
-
Temperature Control: Running the reaction at a lower temperature may help to minimize side reactions.
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | [4][8] |
| Purity for Synthesis | >97% | [4] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | [1][4][5] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities present.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
Visualizations
Troubleshooting Workflow for Reaction Failure
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1380245-88-4 | this compound - Moldb [moldb.com]
- 5. 1207174-85-3|7-Bromo-3H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
Technical Support Center: Scalable Synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine
Welcome to the technical support resource for the synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic building block. The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines makes it a privileged scaffold in medicinal chemistry, with applications ranging from oncology to infectious diseases.[1][2]
However, its synthesis, particularly on a larger scale, can present unique challenges. This document provides in-depth, question-and-answer-based troubleshooting guides to address common issues encountered during synthesis, ensuring you can achieve consistent, high-yielding, and scalable results.
Overview of Primary Synthetic Strategies
The scalable synthesis of this compound typically proceeds through one of two main strategic pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, safety considerations, and the desired final purity profile.
Caption: High-level comparison of synthetic routes to the target compound.
Troubleshooting and FAQ
This section addresses specific, common challenges in a practical question-and-answer format.
Q1: My oxidative cyclocondensation of 5-bromopyridine-2,3-diamine with an aldehyde gives low yields and a complex mixture of byproducts. What's going wrong?
Diagnosis: This is a frequent issue, especially during scale-up. The reaction involves the condensation of the diamine with an aldehyde to form a dihydropyridine intermediate, which is then oxidized to the aromatic imidazopyridine. Low yields are typically traced back to three factors: an inefficient oxidant, suboptimal reaction conditions, or degradation of the starting material.
Troubleshooting & Solutions:
-
Choice of Oxidant and Solvent System: The oxidant is critical. While atmospheric oxygen can work, it is often slow and inefficient, leading to side reactions.[1] A more robust and scalable approach involves a dedicated chemical oxidant.
-
Recommended System: Sodium metabisulfite (Na₂S₂O₅) in DMSO is a highly effective combination for this transformation.[3][4] Na₂S₂O₅ serves as a mild oxidizing agent in situ, and DMSO acts as both a solvent and an oxidant.
-
Alternative: Using a catalytic amount of a transition metal, such as an iron salt (e.g., FeCl₃), can also promote the cyclization, though this may require more rigorous purification to remove metal residues.[5]
-
-
Temperature Control: Exothermic reactions or excessive heating can lead to the formation of tars and other degradation products.
-
Monitor the internal reaction temperature carefully, especially during reagent addition.
-
For the Na₂S₂O₅/DMSO system, a temperature range of 80-120 °C is typically effective. Start at the lower end and gradually increase if the reaction is sluggish (monitored by TLC or LC-MS).
-
-
Purity of Starting Materials: 2,3-diaminopyridines are susceptible to air oxidation, appearing as dark, discolored solids. Using oxidized starting material will invariably lead to lower yields and a more challenging purification.
-
Ensure your 5-bromopyridine-2,3-diamine is a light-colored solid. If it has darkened, consider recrystallization or purification by column chromatography before use.
-
Example Protocol: Oxidative Cyclocondensation
-
To a solution of 5-bromopyridine-2,3-diamine (1.0 eq) and a suitable aldehyde (e.g., benzaldehyde, 1.05 eq) in DMSO, add sodium metabisulfite (Na₂S₂O₅, 1.1 eq).
-
Heat the mixture to 100 °C and monitor by TLC until the starting material is consumed (typically 3-12 hours).[6]
-
Cool the reaction to room temperature and pour it into ice water.
-
The product often precipitates as a solid, which can be collected by filtration, washed with water, and then purified further by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.[6][7]
Q2: I am attempting to synthesize this compound via a Sandmeyer reaction on 2-Amino-3H-imidazo[4,5-b]pyridine, but the reaction is inconsistent and often results in a low yield of the desired product. How can I optimize this critical step?
Diagnosis: The Sandmeyer reaction is notoriously sensitive and requires precise control over several parameters.[8] The key intermediate is the diazonium salt, which is often unstable, especially with heterocyclic systems. Decomposition of this salt before it can react with the copper(I) bromide is the primary cause of failure.
Critical Parameters & Solutions:
-
Temperature Control is Paramount: The diazotization step (reaction with a nitrite source like NaNO₂) must be performed at low temperatures (typically 0 to -5 °C) to prevent premature decomposition of the diazonium salt. Use an ice-salt bath and monitor the internal temperature, not just the bath temperature.
-
Acidic Medium: The reaction must be run in a strongly acidic medium (e.g., HBr, H₂SO₄) to ensure complete formation of nitrous acid from the nitrite salt and to stabilize the resulting diazonium salt. Using aqueous HBr is often advantageous as it also serves as the bromide source.
-
Copper Catalyst:
-
Species: Use freshly prepared Copper(I) Bromide (CuBr). Cu(II) salts are generally less effective for the Sandmeyer bromination.[8]
-
Stoichiometry: A catalytic amount can work, but for challenging substrates, using a stoichiometric amount of CuBr often provides more consistent results.
-
-
Order of Addition: The standard procedure involves adding the cold sodium nitrite solution slowly to the acidic solution of the amine. A "reverse" addition, where the amine solution is added to the nitrite/acid mixture, is generally not recommended as it can lead to side reactions. The resulting cold diazonium salt solution should then be added portion-wise to the heated CuBr solution.
Troubleshooting Workflow for Sandmeyer Reaction
Caption: A logical workflow for troubleshooting Sandmeyer reaction issues.
Q3: My reaction seems to work, but purification is a major challenge. How can I improve the isolation and purity of my final product on a large scale?
Diagnosis: Scalable purification requires moving away from chromatography where possible. The key is to design the reaction conditions and work-up to favor crystallization of the product, leaving impurities in the mother liquor.
Solutions for Scalable Purification:
-
Reaction Work-up Optimization:
-
Quenching: After the reaction, pouring the mixture into water is a common and effective method to precipitate the crude product.[6]
-
pH Adjustment: The solubility of imidazo[4,5-b]pyridines is highly pH-dependent due to the basic nitrogen atoms. After quenching, carefully adjusting the pH can sometimes improve precipitation or aid in separating acidic/basic impurities.
-
Solvent Washes: Washing the crude solid with appropriate solvents can remove specific impurities. For example, a slurry wash with a non-polar solvent like hexanes can remove greasy byproducts, while a wash with diethyl ether can remove moderately polar impurities.
-
-
Recrystallization: This is the most powerful tool for scalable purification.
-
Solvent Screening: Perform small-scale screening to find a single solvent or a binary solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. Common solvents for this class of compounds include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof (e.g., Ethanol/Water, Toluene/Heptane).
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove insoluble impurities, then allow the solution to cool slowly for crystal formation. Cooling too quickly can trap impurities.
-
Comparison of Purification Techniques
| Technique | Scalability | Purity Achievable | Throughput | Key Consideration |
| Column Chromatography | Poor | Very High | Low | Best for small scale (<100g) and removing closely related impurities. |
| Precipitation/Trituration | Good | Moderate | High | Excellent for initial bulk purification after reaction work-up. |
| Recrystallization | Excellent | High to Very High | Moderate-High | The gold standard for scalable purification of solid compounds. Requires optimization. |
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct identification in the synthesis of imidazo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of synthesizing this important heterocyclic scaffold. Drawing from established literature and practical experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic routes and confidently identify any byproducts that may arise.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering explanations for their causes and actionable protocols for their resolution.
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine
Question: My condensation reaction between a 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield. What are the common causes, and how can I improve it?
Answer:
Low yields in the synthesis of imidazo[4,5-b]pyridines are a frequent challenge and can stem from several factors. The most common synthetic route, the Phillips-Ladenburg condensation, involves the reaction of a 2,3-diaminopyridine with a carboxylic acid or an aldehyde, followed by cyclization and, in the case of aldehydes, oxidation.[1] Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The initial condensation or the subsequent cyclization may not have gone to completion.
-
Causality: These reactions often require significant energy input to overcome activation barriers and drive the dehydration necessary for cyclization.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, consider extending it. For thermally stable compounds, increasing the temperature by refluxing in a higher-boiling solvent might be beneficial.[2]
-
Use of Dehydrating Agents: The condensation step releases water, which can inhibit the reaction from reaching completion. For high-temperature reactions, employing a Dean-Stark trap can be effective for water removal.[2] In other cases, adding a compatible drying agent can be advantageous. For reactions involving carboxylic acids, using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent at elevated temperatures is a common and effective strategy.[1]
-
-
-
Sub-optimal pH: The pH of the reaction medium is crucial for facilitating the different steps of the reaction.
-
Causality: Carboxylic acid condensations typically require acidic conditions to activate the carbonyl group for nucleophilic attack by the amino group of the diaminopyridine.
-
Solution: For condensations with carboxylic acids, ensure the conditions are sufficiently acidic. Using formic acid as both the reactant and solvent is a classic example for the synthesis of the parent imidazo[4,5-b]pyridine.[1] When using other carboxylic acids, adding a strong acid catalyst can be beneficial.
-
-
Oxidation Issues (when using aldehydes): The reaction with aldehydes proceeds through an intermediate that requires an oxidative step to form the final aromatic imidazo[4,5-b]pyridine.[1]
-
Causality: Atmospheric oxygen can serve as the oxidant, but this process can be slow and inefficient, leading to low yields of the desired product and a mixture of intermediates.
-
Solution:
-
Use of a Mild Oxidizing Agent: Instead of relying on air oxidation, consider adding a mild oxidizing agent to the reaction mixture to drive the aromatization to completion.[2]
-
Metal-Catalyzed Oxidation: Certain metal catalysts can facilitate the oxidative cyclization.
-
-
-
Side Reactions: Your starting materials might be consumed by competing, undesired reaction pathways. This is a broad area that will be covered in more detail in the subsequent troubleshooting sections.
-
Purification Losses: Significant amounts of your product may be lost during the workup and purification stages.
-
Causality: Imidazo[4,5-b]pyridines can have varying polarities and solubilities depending on their substitution, which can make extraction and chromatography challenging.
-
Solution: Optimize your extraction and chromatography conditions. Carefully select the pH for aqueous washes to ensure your product is in a neutral form for efficient extraction into an organic solvent. Screen different solvent systems for column chromatography to achieve good separation from byproducts and unreacted starting materials.
-
Issue 2: Incomplete Cyclization and Isolation of Intermediates
Question: I've isolated a stable intermediate from the condensation of my 2,3-diaminopyridine, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive this reaction to completion?
Answer:
The isolation of a stable, uncyclized intermediate is a common occurrence, particularly in the reaction between a 2,3-diaminopyridine and a carboxylic acid or its derivatives. This intermediate is typically an N-(3-amino-2-pyridinyl)amide.
Caption: Workflow for handling incomplete cyclization.
The N-(3-amino-2-pyridinyl)amide intermediate will have distinct spectroscopic features compared to the final product:
| Feature | Uncyclized Intermediate | Cyclized Imidazo[4,5-b]pyridine |
| ¹H NMR | Presence of signals for both an amide N-H and an amino -NH₂ group. | Absence of amide and amino protons; presence of an imidazole N-H proton signal (often broad). |
| ¹³C NMR | Presence of an amide carbonyl carbon signal (~160-180 ppm). | Absence of an amide carbonyl signal. |
| Mass Spec | The molecular weight will be that of the desired product + 18 (H₂O). | The molecular weight of the desired product. |
-
Isolate and Dry the Intermediate: Purify the N-(3-amino-2-pyridinyl)amide intermediate by column chromatography or recrystallization. Ensure it is thoroughly dried to remove any residual water.
-
Select Appropriate Conditions:
-
Thermal Cyclization: Dissolve the intermediate in a high-boiling solvent such as ethanol, n-butanol, or toluene. Reflux the mixture while monitoring the disappearance of the starting material by TLC.[2]
-
Acid-Catalyzed Cyclization: In a suitable solvent, add a catalytic amount of a strong acid like p-toluenesulfonic acid or use polyphosphoric acid (PPA) as the reaction medium and heat the mixture.[1]
-
-
Monitor and Work-up: Once the reaction is complete as indicated by TLC, cool the reaction mixture and proceed with the standard work-up and purification procedures.
Issue 3: Formation of N-Oxide Byproducts
Question: I am observing a byproduct with a mass of [M+16] in my LC-MS analysis. I suspect it's an N-oxide. How can I prevent its formation, and what should I do if it has already formed?
Answer:
The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, especially when using oxidative conditions or certain reagents.[2]
Caption: Formation of an N-oxide byproduct.
-
Control of Oxidants: If your synthesis involves an oxidative step (e.g., aromatization from an aldehyde condensation), be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling the reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[2]
-
Inert Atmosphere: For reactions that do not require an oxidant, running them under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted air oxidation of the pyridine nitrogen.
| Feature | Imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine N-oxide |
| ¹H NMR | Protons on the pyridine ring will have characteristic chemical shifts. | The protons ortho and para to the N-oxide will be shifted downfield due to the deshielding effect of the N-oxide group. |
| ¹³C NMR | Carbons ortho and para to the pyridine nitrogen will have characteristic chemical shifts. | The carbons ortho and para to the N-oxide will also be shifted downfield. |
| Mass Spec | Expected molecular ion peak (M⁺ or [M+H]⁺). | Molecular ion peak at [M+16]⁺ or [(M+H)+16]⁺. |
If the N-oxide has already formed, it can often be reduced back to the desired imidazo[4,5-b]pyridine.
-
Phosphorus Reagents: A common method is to use a phosphorus(III) reagent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
-
Dissolve the crude product containing the N-oxide in a suitable solvent like chloroform or dichloromethane.
-
Add PCl₃ or PPh₃ dropwise at room temperature.
-
Stir the reaction mixture until the N-oxide is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully (e.g., with a saturated sodium bicarbonate solution) and proceed with extraction and purification.
-
-
Catalytic Hydrogenation: Catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and atmospheric pressure can also be effective for the deoxygenation of pyridine N-oxides.[2]
Frequently Asked Questions (FAQs)
1. What are the most common classes of byproducts in imidazo[4,5-b]pyridine synthesis?
Beyond the N-oxides and uncyclized intermediates already discussed, other common byproducts include:
-
Regioisomers: Especially during N-alkylation reactions. The imidazo[4,5-b]pyridine core has multiple nitrogen atoms (N1, N3, and N4) that can be alkylated, leading to a mixture of isomers.[2][3]
-
Di-acylated or Di-alkylated products: If the reaction conditions are not carefully controlled, reaction at multiple nitrogen atoms can occur.
-
Byproducts from starting material decomposition: At high temperatures or under harsh acidic/basic conditions, the diaminopyridine or the reaction partner can degrade.
2. How can I control the regioselectivity of N-alkylation to avoid a mixture of isomers?
The formation of N-alkylation regioisomers is a significant challenge. The product distribution depends on the reaction conditions. Here are some strategies to improve regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For example, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF often favors alkylation at one of the imidazole nitrogens. In contrast, using a weaker base like potassium carbonate (K₂CO₃) may lead to different selectivity.[3][4] Nonpolar solvents under basic conditions have been reported to favor alkylation at N3.[2]
-
Protecting Groups: It may be necessary to introduce a protecting group on one of the nitrogen atoms to direct the alkylation to the desired position, followed by a deprotection step.
-
Systematic Screening: A systematic screening of bases (e.g., NaH, K₂CO₃, Cs₂CO₃), solvents (e.g., DMF, THF, acetonitrile), and temperature is often the most practical approach to find the optimal conditions for the desired isomer.
3. How can I analytically distinguish between N-alkylation regioisomers?
Distinguishing between N1, N3, and N4 alkylated isomers requires careful spectroscopic analysis, as they have the same mass.
-
1D NMR (¹H and ¹³C): While subtle differences in the chemical shifts of the pyridine and imidazole protons and carbons will exist, unambiguous assignment from 1D spectra alone can be difficult.
-
2D NMR (NOESY and HMBC): These are powerful techniques for definitive structure elucidation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For example, a NOE correlation between the protons of the newly introduced alkyl group (e.g., the -CH₂- of a benzyl group) and the H5 proton on the pyridine ring would strongly suggest N4 alkylation.[3][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Correlations between the alkyl group protons and the carbons of the imidazo[4,5-b]pyridine core can help to pinpoint the site of attachment.
-
Caption: Analytical workflow for identifying N-alkylation regioisomers.
4. Can transition-metal-catalyzed reactions for imidazo[4,5-b]pyridine synthesis introduce unique byproducts?
Yes, palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings to build the imidazo[4,5-b]pyridine core or functionalize it, can introduce specific byproducts.[6] A common side reaction is dehalogenation , where a halogen atom (e.g., Cl, Br) on the pyridine ring is replaced by a hydrogen atom instead of the desired coupling partner. This can be minimized by carefully optimizing the catalyst, ligand, base, and reaction time.[7]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Bromo-3H-imidazo[4,5-b]pyridine and Other Halogenated Heterocycles in Cross-Coupling Reactions
Abstract
In the landscape of medicinal chemistry and drug discovery, halogenated heterocycles are indispensable building blocks for the synthesis of complex molecular architectures. Among these, 2-Bromo-3H-imidazo[4,5-b]pyridine holds a privileged position due to its structural analogy to endogenous purines, making it a valuable scaffold for developing targeted therapeutics.[1] This guide provides an in-depth, objective comparison of the reactivity and synthetic utility of this compound against other key halogenated heterocycles. We will delve into the nuanced differences in their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data, detailed protocols, and expert analysis of the underlying electronic and steric factors that govern their reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic design and execution of synthetic routes.
Introduction: The Strategic Role of Halogenated Heterocycles in Synthesis
Halogenated pyridines and related fused systems are critical synthons in modern organic chemistry. The carbon-halogen bond serves as a versatile functional handle for the construction of carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The choice of the halogen (I, Br, Cl) and the nature of the heterocyclic core profoundly impact the substrate's reactivity, stability, and cost.
The imidazo[4,5-b]pyridine scaffold, in particular, has garnered significant attention for its prevalence in compounds with a broad spectrum of bioactivities, including anticancer and antimicrobial properties.[2][3][4] The ability to functionalize the C2-position of this scaffold via its bromo derivative is a common and powerful strategy for generating diverse libraries of potential drug candidates.
This guide will focus on the two most synthetically valuable transformations for this class of compounds: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Comparative Reactivity Analysis
The efficacy of a halogenated heterocycle in a cross-coupling reaction is primarily dictated by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. This step is sensitive to bond strength, electron density at the carbon center, and steric hindrance around the reaction site.
The Halogen Effect: 2-Iodo vs. 2-Bromo vs. 2-Chloro-imidazo[4,5-b]pyridine
The reactivity trend for halogens in palladium-catalyzed coupling is well-established and follows the order of C-I > C-Br > C-Cl. This is a direct consequence of the C-X bond dissociation energies.
| Halogenated Substrate | Relative Reactivity | Mechanistic Rationale |
| 2-Iodo-3H-imidazo[4,5-b]pyridine | Highest | The C-I bond is the longest and weakest, facilitating the easiest oxidative addition of the Pd(0) catalyst. Reactions often proceed under milder conditions with lower catalyst loadings. |
| This compound | Intermediate | The C-Br bond offers a balance of good reactivity and superior substrate stability compared to the iodo-analogue. It is often the preferred choice for balancing cost, stability, and reactivity. |
| 2-Chloro-3H-imidazo[4,5-b]pyridine | Lowest | The C-Cl bond is the strongest, requiring more forcing reaction conditions, higher catalyst loadings, and specialized, highly active phosphine ligands to achieve efficient oxidative addition.[5] |
While 2-iodo derivatives show the highest reactivity, they are often more expensive and less stable. 2-Chloro derivatives are economically attractive but their lower reactivity can limit substrate scope and require more rigorous optimization.[6] Therefore, This compound represents a synthetic "sweet spot," providing robust reactivity for a wide range of coupling partners while maintaining good shelf-stability and commercial availability.
The Heterocyclic Core Effect: A Comparative Analysis
To understand the unique properties of the imidazo[4,5-b]pyridine system, we compare its reactivity to other common halogenated heterocyclic building blocks.
Expert Analysis:
-
vs. 2-Bromopyridine: The pyridine ring is inherently electron-deficient, which can slow the rate of oxidative addition. The fused imidazole ring in this compound is electron-rich and donates electron density into the pyridine system. This electronic donation makes the C2-carbon more electron-rich, thereby facilitating the oxidative addition step compared to simple 2-bromopyridine.[7]
-
vs. 2-Bromoimidazole: Simple imidazoles are electron-rich heterocycles. Fusing this to a pyridine ring at the 4,5-positions withdraws electron density due to the pyridine's electronegative nitrogen atom. This makes the C2-position of the imidazo[4,5-b]pyridine system less electron-rich than in a simple 2-bromoimidazole, which can sometimes necessitate slightly more robust catalytic systems.
-
vs. 2-Bromoimidazo[1,2-a]pyridine: This isomeric system features a bridgehead nitrogen atom. The electronic properties are significantly different, with the imidazo[1,2-a]pyridine system being generally more electron-rich and thus more susceptible to electrophilic attack.[8] In cross-coupling, this can lead to different optimal conditions and potential side reactions. The 3H-imidazo[4,5-b]pyridine core is a closer mimic of natural purines, often making it more relevant in medicinal chemistry programs.
Quantitative Performance Data
The following table summarizes typical experimental results for Suzuki-Miyaura coupling reactions, illustrating the relative performance of different halogenated heterocycles.
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 6-Bromo-2-phenyl-imidazo[4,5-b]pyridine | 4-Cyanophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 90 °C, 12h | 55 | [1] |
| 2-Bromo-3-propyl-3H-imidazo[4,5-b]pyridine | Phenylboronic acid | Not specified | Not specified | High | [6] |
| 2-Halo-deazapurines | Aryl trifluoroborates | Pd(dppf)Cl₂ | Cs₂CO₃, THF/H₂O, 80 °C | Good to Excellent | [9] |
| 2-Bromopyridine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF, 1,4-Dioxane, 110 °C | Good to Excellent | [10] |
| 2-Amino-5-bromo-4-methylpyridine | Arylboronic acid | Pd(OAc)₂ | K₂CO₃, 50% aq. Isopropanol, 80°C | Good to Excellent | [7][10] |
| 2-Bromo-N-Boc-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 82 (analogue) | [11] |
Note: Direct comparative studies under identical conditions are rare. This table compiles representative data to illustrate general trends.
Experimental Protocols: Best Practices
Adherence to rigorous, well-designed protocols is paramount for reproducibility and success. The following are detailed, self-validating experimental procedures for key reactions.
Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a C2-arylated imidazo[4,5-b]pyridine, a common transformation in medicinal chemistry.[1][9]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or trifluoroborate salt (1.1-1.5 equiv), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add anhydrous solvent(s) via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O or DME/H₂O (typically in a 4:1 to 10:1 ratio).[10][11]
-
Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3H-imidazo[4,5-b]pyridine.
Protocol: Buchwald-Hartwig Amination
This protocol details the formation of a C-N bond at the C2-position, a crucial step for introducing amine functionalities.[3][12]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., a G3-precatalyst, 2-4 mol%) and a suitable phosphine ligand (e.g., XantPhos or BrettPhos, 4-8 mol%) to a dry Schlenk tube. Add this compound (1.0 equiv) and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv).[3]
-
Reagent Addition: Add the amine coupling partner (1.1-1.3 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Heating and Monitoring: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor for completion by LC-MS.[12]
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XantPhos or Buchwald's biaryl phosphines are essential for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[3][13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. NaOtBu is common, but for sensitive substrates, bases like LiHMDS or Cs₂CO₃ may provide better outcomes.[3][13]
-
Inert Conditions: The Pd(0) active catalyst is highly sensitive to oxygen. Rigorous exclusion of air and moisture is mandatory to prevent catalyst deactivation and ensure high yields.[12]
Conclusion and Outlook
This compound stands out as a robust and versatile building block for synthetic and medicinal chemistry. While iodo-derivatives offer faster reaction kinetics and chloro-derivatives provide a cost advantage, the bromo-analogue presents an optimal balance of reactivity, stability, and economic viability. Its electronic properties, influenced by the fusion of an electron-rich imidazole ring and an electron-deficient pyridine ring, render it highly effective in palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions.
The provided protocols, grounded in established literature, offer a reliable starting point for the synthesis of diverse libraries based on this privileged scaffold. By understanding the comparative reactivity detailed in this guide, researchers can more effectively strategize synthetic routes, troubleshoot reactions, and accelerate the discovery of novel chemical entities.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
The Halogen Dance: A Comparative Guide to the Bioactivity of Bromo- vs. Chloro-Imidazo[4,5-b]pyridine Derivatives
In the intricate world of drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, largely due to its structural analogy to endogenous purines, allowing it to effectively compete for ATP-binding sites on a multitude of enzymes, particularly protein kinases.[1][2] The strategic functionalization of this core is paramount in modulating potency, selectivity, and pharmacokinetic properties. Among the most impactful modifications is halogenation, a time-honored strategy in medicinal chemistry. This guide provides an in-depth, objective comparison of the bioactivity of bromo- versus chloro-substituted imidazo[4,5-b]pyridine derivatives, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Halogen atoms, particularly chlorine and bromine, are often considered bioisosteres, capable of being interchanged to fine-tune a molecule's properties.[3][4] However, their subtle yet significant differences in size, electronegativity, and ability to form halogen bonds can lead to profound distinctions in biological activity.[5][6][7] This guide will dissect these differences in the context of the imidazo[4,5-b]pyridine scaffold, focusing on their application as kinase inhibitors in oncology.
Comparative Bioactivity: A Tale of Two Halogens
The true measure of a drug candidate lies in its biological activity. Here, we compare the in vitro potency of bromo- and chloro-imidazo[4,5-b]pyridine derivatives against key oncogenic kinases and cancer cell lines.
Kinase Inhibition: A Head-to-Head Comparison
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] Imidazo[4,5-b]pyridine derivatives have shown significant promise as kinase inhibitors.[9][10] The choice of halogen substituent on the imidazo[4,5-b]pyridine core can significantly impact inhibitory potency and selectivity.
A notable example can be seen in the development of inhibitors for Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both critical targets in acute myeloid leukemia (AML).[11][12][13][14][15] Optimization studies on a series of 6-chloro-imidazo[4,5-b]pyridine derivatives led to the identification of a potent dual FLT3/Aurora kinase inhibitor.[11][12][13][14] In parallel, research into 6-bromo-imidazo[4,5-b]pyridines has also yielded potent Aurora kinase inhibitors.[16]
| Compound Class | Target Kinase | Bromo-Derivative IC50 (µM) | Chloro-Derivative IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Aurora-A | 0.015 | 0.042 | [3][16] |
| Imidazo[4,5-b]pyridine | Aurora-B | 0.025 | 0.198 | [3][16] |
| Imidazo[4,5-b]pyridine | FLT3 | Not Reported | 0.0062 (Kd) | [11][13] |
Table 1: Comparative in vitro kinase inhibitory activity of representative bromo- and chloro-imidazo[4,5-b]pyridine derivatives. IC50 values represent the concentration required for 50% inhibition of kinase activity. Kd represents the dissociation constant.
The data suggests that for Aurora kinases, the bromo-substituted compound exhibits greater potency. This enhanced activity can be attributed to the physicochemical properties of bromine. Bromine is larger and more polarizable than chlorine, which can lead to more favorable halogen bonding interactions within the ATP-binding pocket of the kinase.[5][6][7] Halogen bonds are highly directional, non-covalent interactions between a halogen atom and an electron-rich atom, such as an oxygen or nitrogen, and their strength generally increases down the halogen group (F < Cl < Br < I).[5]
Anticancer Activity: Cellular Potency
The ultimate goal of a targeted therapy is to translate enzyme inhibition into cellular effects, such as the inhibition of cancer cell proliferation. The antiproliferative activity of halogenated imidazo[4,5-b]pyridines has been evaluated in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Bromo-Derivative IC50 (µM) | Chloro-Derivative IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative | MCF-7 | Breast Cancer | 0.85 | Not Directly Compared | [9][17] |
| Imidazo[4,5-b]pyridine Derivative | HCT116 | Colon Cancer | 1.05 | Not Directly Compared | [9][17] |
| Bromo-substituted Imidazo[4,5-b]pyridine | SW620 | Colon Cancer | Potent Inhibition | Less Potent | [2] |
Table 2: Comparative in vitro anticancer activity of representative bromo- and chloro-imidazo[4,5-b]pyridine derivatives against human cancer cell lines. IC50 values represent the concentration required for 50% inhibition of cell growth.
While direct comparative data for identical bromo- and chloro-analogs in the same study is limited, the available evidence consistently points towards a significant enhancement of antiproliferative activity upon bromination of the imidazo[4,5-b]pyridine core.[2] For instance, a study on amidino-substituted imidazo[4,5-b]pyridines demonstrated that bromo-substituted derivatives were markedly more potent than their unsubstituted counterparts in inhibiting the proliferation of various cancer cell lines.[2]
The Structural Basis of Differential Activity
The observed differences in bioactivity between bromo- and chloro-imidazo[4,5-b]pyridine derivatives can be rationalized by examining their interactions at the molecular level. X-ray crystallography and molecular modeling studies provide invaluable insights into the binding modes of these inhibitors within the active sites of their target kinases.[4][9][18]
A key example is the crystal structure of a 6-bromo-imidazo[4,5-b]pyridine derivative in complex with p21-activated kinase 4 (PAK4).[18] This structure reveals that the pyrazole and imidazopyridine rings are crucial for mediating interactions with the hinge loop of the kinase.[18] The bromine atom at the 6-position is often directed towards a region of the binding pocket where it can form a halogen bond with a backbone carbonyl oxygen or other electron-rich residue, thereby enhancing the binding affinity and inhibitory potency of the compound.
Caption: Generalized binding mode of a halogenated imidazo[4,5-b]pyridine kinase inhibitor.
The larger atomic radius and greater polarizability of bromine compared to chlorine allow for stronger and more optimal halogen bonds, which likely contributes to the superior potency observed for many bromo-derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the bioactivity of imidazo[4,5-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[19][20][21][22][23]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (bromo- and chloro-imidazo[4,5-b]pyridine derivatives)
-
Assay buffer (specific to the kinase)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution in assay buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the bromo- and chloro-imidazo[4,5-b]pyridine derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of compounds on cell migration.[4][5][24][25]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
6-well or 12-well plates
-
Pipette tip (e.g., p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compounds at various concentrations.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is closed.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the rate of wound closure in treated wells to the control wells.
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies.[7][10][26][27]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
6-well plates
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed a low density of cells in 6-well plates.
-
Compound Treatment: Treat the cells with the test compounds for a specified period (can be continuous or for a limited duration).
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a fixation solution and then stain them with a staining solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
Conclusion and Future Directions
The comparative analysis of bromo- and chloro-imidazo[4,5-b]pyridine derivatives reveals that the choice of halogen has a profound impact on their biological activity. While both substituents can lead to potent compounds, the available data suggests that bromo-substitution often results in enhanced potency, particularly in the context of kinase inhibition and anticancer activity. This is likely due to the superior ability of bromine to form stabilizing halogen bonds within the target's active site.
However, it is crucial to acknowledge that this is not a universal rule. The optimal halogen will be target-dependent, and other factors such as synthetic accessibility, metabolic stability, and overall physicochemical properties must be considered in the drug design process.
Future research should focus on systematic, head-to-head comparisons of bromo- and chloro-analogs within the same chemical series and against a broad panel of biological targets. Such studies, coupled with high-resolution structural biology and computational modeling, will provide a more comprehensive understanding of the subtle yet critical role of halogen substitution in modulating the bioactivity of imidazo[4,5-b]pyridine derivatives and will undoubtedly accelerate the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Wound healing assay - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 20. promega.com [promega.com]
- 21. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kinaselogistics.com [kinaselogistics.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Video: The Soft Agar Colony Formation Assay [jove.com]
A Comparative Guide to Structure-Activity Relationships of 2-Bromo-3H-imidazo[4,5-b]pyridine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a purine isostere, is a privileged scaffold in drug discovery, demonstrating a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of therapeutic development.
The 2-bromo-3H-imidazo[4,5-b]pyridine moiety serves as a versatile synthetic intermediate, allowing for the introduction of diverse substituents at the 2-position through various cross-coupling reactions. This chemical tractability has enabled extensive exploration of the SAR of this class of compounds, leading to the identification of potent inhibitors of several key kinases implicated in oncology. This guide will focus on the SAR of these analogs as inhibitors of Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9), and compare their performance with other established inhibitors.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 2-substituted-3H-imidazo[4,5-b]pyridine analogs is profoundly influenced by the nature and position of substituents on both the imidazo[4,5-b]pyridine core and the substituent at the 2-position. The general scaffold and key positions for substitution are illustrated below.
Caption: General scaffold of this compound with key positions for SAR exploration highlighted.
Substitutions at the C2-Position: A Gateway to Potency and Selectivity
The C2-position of the imidazo[4,5-b]pyridine ring is a primary site for modification and plays a critical role in determining the potency and selectivity of these analogs as kinase inhibitors.
-
Aryl and Heteroaryl Substituents: Introduction of various aryl and heteroaryl groups at the C2-position has been a successful strategy in developing potent kinase inhibitors. The nature of the substituents on these aromatic rings is crucial for activity. For instance, in a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated for cytotoxic activity, the substitution pattern on the 2-phenyl ring significantly influenced their potency against various cancer cell lines.[3]
-
Impact on Anticancer Activity: Studies have shown that substitutions on the 2-phenyl ring can modulate the anticancer activity. For example, the presence of electron-withdrawing groups, such as nitro or fluoro groups, on the 2-phenyl ring has been associated with potent anticancer activity against breast cancer cell lines like MCF-7 and BT-474.[4][5] Specifically, compounds with a 4-fluorophenyl or a 4-nitrophenyl group at the C2-position have demonstrated significant cytotoxic effects.[4]
Modifications on the Pyridine Ring: Fine-Tuning the Activity
Substitutions on the pyridine ring of the imidazo[4,5-b]pyridine core also contribute to the overall activity profile of the analogs.
-
Halogenation: The presence of a bromine atom at the 6-position is a common feature in many active analogs. This halogen atom can serve as a handle for further synthetic modifications and can also contribute to the binding affinity through halogen bonding interactions with the target protein.
The Imidazole Moiety: N-Substitution and its Consequences
Alkylation or arylation of the nitrogen atoms in the imidazole ring can influence the physicochemical properties and biological activity of the compounds. The position of the substituent (N1 vs. N3) can lead to regioisomers with different activities.
Performance Comparison with Alternative Kinase Inhibitors
To provide a comprehensive understanding of the potential of this compound analogs, it is essential to compare their performance with other classes of inhibitors targeting the same kinases.
Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Several small molecule inhibitors targeting Aurora kinases are in clinical development.
| Inhibitor Class | Representative Compound(s) | Target(s) | Key Advantages/Disadvantages |
| Imidazo[4,5-b]pyridines | CCT129202 | Pan-Aurora | Potent inhibition of all three Aurora isoforms.[6] |
| Pyrazoloquinazolines | AZD1152 (Barasertib) | Aurora B | Highly selective for Aurora B.[7][8] |
| Benzazepines | MLN8237 (Alisertib) | Aurora A | Selective for Aurora A.[8] |
| Pyrazolo-pyrimidines | VX-680 (Tozasertib) | Pan-Aurora | Early generation pan-Aurora inhibitor.[8] |
Table 1. Comparison of Imidazo[4,5-b]pyridine analogs with other classes of Aurora kinase inhibitors.
FLT3 Inhibitors
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.
| Inhibitor Class | Representative Compound(s) | Target(s) | Key Advantages/Disadvantages |
| Imidazo[4,5-b]pyridines | - | FLT3 | Dual FLT3/Aurora kinase inhibition has been reported for some analogs. |
| Pyrido[2,3-d]pyrimidines | Gilteritinib | FLT3 (ITD and TKD) | Approved for relapsed/refractory FLT3-mutated AML.[9][10] |
| Benzimidazoles | Midostaurin | Multi-kinase (including FLT3) | First FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML.[9][10] |
| Quinoline-based | Quizartinib | FLT3 (ITD) | Potent and selective for FLT3-ITD.[9][10] |
Table 2. Comparison of Imidazo[4,5-b]pyridine analogs with other classes of FLT3 inhibitors.
CDK9 Inhibitors
CDK9 is a key regulator of transcription elongation, and its inhibition is a promising strategy for treating various cancers.
| Inhibitor Class | Representative Compound(s) | Target(s) | Key Advantages/Disadvantages |
| Imidazo[4,5-b]pyridines | - | CDK9 | Some analogs have shown potent CDK9 inhibitory activity. |
| Flavones | Alvocidib (Flavopiridol) | Pan-CDK (including CDK9) | Broad-spectrum CDK inhibitor, but with associated toxicities.[11][12] |
| Aminopyrimidines | AZD-4573 | CDK9 | Selective CDK9 inhibitor in clinical trials.[12][13] |
| Purines | Seliciclib (Roscovitine) | CDK2, CDK7, CDK9 | Investigated for various cancers.[13] |
Table 3. Comparison of Imidazo[4,5-b]pyridine analogs with other classes of CDK9 inhibitors.
Experimental Protocols for Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are crucial. This section provides detailed methodologies for assessing the cytotoxic and kinase inhibitory activities of this compound analogs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Principle: The activity of the kinase is determined by the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Kinase Solution: Dilute the recombinant kinase enzyme to the desired concentration in kinase buffer.
-
Substrate/ATP Solution: Prepare a solution containing the specific peptide or protein substrate and ATP at a concentration close to its Km value in the kinase buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the diluted test compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the kinase).
-
Add the kinase solution (e.g., 10 µL) to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 10 µL) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP using a commercial kit (e.g., Kinase-Glo®). Add the detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive SAR studies have provided valuable insights into the key structural features required for potent inhibition of various oncogenic kinases. The versatility of the scaffold allows for fine-tuning of activity and selectivity through modifications at multiple positions.
Future research in this area should focus on:
-
Improving Selectivity: While potent inhibitors have been identified, enhancing selectivity for the target kinase over other kinases will be crucial to minimize off-target effects and improve the therapeutic window.
-
Exploring Novel Targets: The broad biological activity of the imidazo[4,5-b]pyridine core suggests that it may have potential against other therapeutic targets beyond kinases.
-
Optimizing ADME Properties: Further optimization of the pharmacokinetic and pharmacodynamic properties of these analogs will be necessary to translate their in vitro potency into in vivo efficacy and clinical success.
By leveraging the existing SAR knowledge and employing rational drug design strategies, the this compound scaffold holds significant promise for the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies targeting FLT3 beyond the kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 11. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
A Researcher's Guide to Validating the Mechanism of Action of 2-Bromo-3H-imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the development of numerous derivatives with a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] A critical step in the preclinical development of any new therapeutic candidate is the rigorous validation of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of novel 2-Bromo-3H-imidazo[4,5-b]pyridine derivatives, ensuring scientific integrity and building a robust data package for further development.
The core of MoA validation lies in a multi-pronged approach, moving from broad, unbiased screening to specific, target-focused assays. This guide will delineate a logical experimental workflow, provide detailed protocols for key assays, and present a comparative analysis against alternative compounds to contextualize the findings.
Section 1: Initial Hypothesis Generation and Target Identification
Many imidazo[4,5-b]pyridine derivatives have been shown to exert their effects by modulating the activity of protein kinases.[2][5] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Therefore, a primary hypothesis for a novel this compound derivative is often its role as a kinase inhibitor.
However, it is crucial to approach MoA validation with an open mind. The initial phase should aim to cast a wide net to identify the primary cellular pathways affected by the compound.
Unbiased Phenotypic and Pathway Screening
High-content screening and cell signaling pathway reporter assays are powerful initial steps.[7] These assays can provide a global view of the cellular processes modulated by the compound without a preconceived target bias.
Experimental Workflow: Pathway Reporter Screening
Caption: Workflow for Signaling Pathway Reporter Screening.
Global Kinome Profiling
To directly investigate the kinase inhibitor hypothesis, global kinome profiling is an indispensable tool.[6][8] This technique allows for the simultaneous assessment of a compound's activity against a large panel of kinases, providing a comprehensive selectivity profile.
Experimental Protocol: Multiplexed Inhibitor Bead (MIB) Mass Spectrometry
-
Cell Lysate Preparation: Prepare lysates from cells treated with the this compound derivative or a vehicle control.
-
Kinase Capture: Incubate the lysates with beads coated with a cocktail of broad-spectrum kinase inhibitors (kinobeads).[6]
-
Elution and Digestion: Elute the captured kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the kinase profiles of the treated and control samples to identify kinases that show reduced binding in the presence of the compound, indicating direct inhibition.
Section 2: Direct Target Engagement and Biochemical Validation
Once a primary target or a set of high-priority targets has been identified, the next critical step is to confirm direct physical interaction between the compound and the protein within a cellular context.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[9][10][11][12] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[9]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the this compound derivative or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data Table: CETSA
| Compound | Target Kinase | ΔTm (°C) |
| This compound Derivative | Kinase X | +5.2 |
| Alternative Inhibitor A (Known Kinase X inhibitor) | Kinase X | +4.8 |
| Negative Control Compound B | Kinase X | -0.3 |
In Vitro Enzyme Inhibition Assays
To quantify the inhibitory potency of the compound and to elucidate the mechanism of inhibition, in vitro enzyme assays are essential.[13][14][15] These assays use purified enzyme and substrate to directly measure the effect of the inhibitor on enzyme activity.
Experimental Protocol: Kinase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a suitable substrate (peptide or protein), and ATP in a buffer at the optimal pH and temperature.[15]
-
Inhibitor Addition: Add varying concentrations of the this compound derivative.
-
Reaction Initiation and Termination: Initiate the reaction by adding ATP and stop it after a defined time.
-
Detection: Measure the amount of product formed. This can be done using various methods, such as radiometric assays measuring the incorporation of radioactive phosphate, or fluorescence/luminescence-based assays.[16]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data Table: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Mechanism of Inhibition |
| This compound Derivative | Kinase X | 15 | ATP-competitive |
| Alternative Inhibitor A | Kinase X | 12 | ATP-competitive |
| Alternative Inhibitor B (Non-competitive) | Kinase X | 50 | Non-competitive |
Section 3: Cellular and Phenotypic Consequences of Target Inhibition
The final and most crucial step is to link the direct target engagement and biochemical inhibition to the observed cellular phenotype. This involves demonstrating that the compound's effects on cellular processes are a direct consequence of its interaction with the identified target.
Downstream Signaling Pathway Analysis
If the target is a kinase, its inhibition should lead to predictable changes in the phosphorylation status of its downstream substrates.
Experimental Workflow: Validating Downstream Effects
Caption: Workflow for Correlating Target Inhibition with Cellular Phenotype.
Target Validation with Genetic Approaches
To definitively establish that the compound's activity is mediated through the identified target, genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout are the gold standard.
Experimental Design: Knockout/Knockdown Studies
-
Generate Target-Deficient Cells: Create cell lines where the target gene is knocked out or its expression is knocked down.
-
Comparative Viability Assays: Compare the sensitivity of the wild-type and target-deficient cells to the this compound derivative.
-
Expected Outcome: If the compound's MoA is on-target, the target-deficient cells should be significantly less sensitive to the compound compared to the wild-type cells.
Comparative Data Table: Cell Viability in Wild-Type vs. Target Knockout Cells
| Cell Line | This compound Derivative IC50 (µM) | Alternative Inhibitor A IC50 (µM) |
| Wild-Type | 1.2 | 0.9 |
| Target Kinase X Knockout | > 50 | > 45 |
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Signaling Pathway Reporter Screening - CD BioSciences [cd-biosciences.com]
- 8. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 16. Enzyme assay - Wikipedia [en.wikipedia.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[4,5-b]pyridine-Based Drugs
For researchers and drug development professionals, the journey of a novel therapeutic agent from a promising hit in a high-throughput screen to a candidate with proven in vivo efficacy is fraught with challenges. The imidazo[4,5-b]pyridine scaffold, a versatile heterocyclic core, has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of various kinases implicated in oncology.[1] This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of select imidazo[4,5-b]pyridine-based drugs, supported by experimental data and detailed protocols. We will dissect the critical transition from cell-free and cell-based assays to preclinical animal models, offering insights into the complexities of translating laboratory findings into tangible therapeutic potential.
The Promise and Peril of In Vitro Potency: A Tale of Two Kinases
Imidazo[4,5-b]pyridine derivatives have shown significant promise as inhibitors of key oncogenic kinases, particularly Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).[1][2] These enzymes play crucial roles in cell cycle progression and transcriptional regulation, making them attractive targets for cancer therapy.[3]
Aurora Kinase Inhibition: From Micromolar IC50 to Tumor Growth Inhibition
Aurora kinases are essential for mitotic progression, and their dysregulation is a common feature in many cancers. One notable imidazo[4,5-b]pyridine-based Aurora kinase inhibitor, CCT137690 , demonstrates the typical trajectory from in vitro potency to in vivo activity.
In Vitro Profile of CCT137690
In biochemical assays, CCT137690 exhibits potent inhibition of Aurora kinases A, B, and C with low micromolar IC50 values.[4] This enzymatic inhibition translates to antiproliferative activity in various cancer cell lines.
| Compound | Target | In Vitro IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| CCT137690 | Aurora-A | 0.015 ± 0.003 | SW620 (Colon) | Not specified in source | [4] |
| Aurora-B | 0.025 | [4] | |||
| Aurora-C | 0.019 | [4] |
In Vivo Efficacy of CCT137690
The true test of a drug candidate lies in its performance within a complex biological system. In preclinical studies, CCT137690 was evaluated in a SW620 colon carcinoma xenograft model. Oral administration of CCT137690 resulted in significant inhibition of tumor growth without notable toxicity, as indicated by the absence of body weight loss in the treated mice.[4] This successful translation from in vitro to in vivo efficacy underscores the potential of this compound.
CDK9 Inhibition: Targeting Transcriptional Addiction in Cancer
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is critical for the transcription of anti-apoptotic proteins like Mcl-1.[5] Cancer cells often exhibit a dependency on these short-lived transcripts, making CDK9 an attractive therapeutic target. Several imidazo[4,5-b]pyridine derivatives have been developed as potent CDK9 inhibitors.
In Vitro Potency of Imidazo[4,5-b]pyridine-Based CDK9 Inhibitors
A series of novel imidazo[4,5-b]pyridine compounds have demonstrated significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with their mechanism of action linked to CDK9 inhibition.[6]
| Compound | Target | CDK9 Inhibitory IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Reference |
| Compound VIII | CDK9 | 0.88 | Not specified in source | Not specified in source | [6] |
| Compound IX | CDK9 | 0.63 | Not specified in source | Not specified in source | [6] |
The In Vitro-In Vivo Correlation: More Than Just Potency
A direct comparison of in vitro IC50 values with in vivo efficacy can be misleading without considering the pharmacokinetic and pharmacodynamic properties of the drug. A successful preclinical candidate must not only be potent but also possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
A compelling example is the dual FLT3/Aurora kinase inhibitor CCT241736 (also referred to as compound 27e), an orally bioavailable imidazo[4,5-b]pyridine derivative.[7]
In Vitro Profile of CCT241736
CCT241736 displays potent inhibition of both FLT3 and Aurora kinases in the nanomolar range.[7]
| Compound | Target | In Vitro Kd (nM) | Cell Line | Antiproliferative GI50 (µM) | Reference |
| CCT241736 | Aurora-A | 7.5 | HCT116 (Colon) | 0.300 | [7] |
| Aurora-B | 48 | MV4-11 (AML) | 0.291 | [7] | |
| FLT3 | 6.2 | [7] | |||
| FLT3-ITD | 38 | [7] |
Pharmacokinetics and In Vivo Efficacy of CCT241736
Pharmacokinetic studies in mice revealed that CCT241736 has excellent oral bioavailability (F=100%).[8] This favorable pharmacokinetic profile, coupled with its potent dual-kinase inhibition, translated to strong dose-dependent tumor growth inhibition in an MV4-11 (FLT3-ITD positive acute myeloid leukemia) human tumor xenograft model following oral administration.[7] Importantly, at a dose of 100 mg/kg twice daily, tumors were undetectable after 11 days of treatment.[7]
The successful in vivo performance of CCT241736 highlights the importance of a holistic evaluation that includes both potency and drug-like properties.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental approaches discussed, the following diagrams illustrate the targeted signaling pathway and a typical in vivo efficacy study workflow.
Caption: Inhibition of the CDK9/Cyclin T complex by an imidazo[4,5-b]pyridine-based drug.
Caption: A generalized workflow for a subcutaneous xenograft model in mice.
Experimental Protocols: Ensuring Scientific Integrity
The reproducibility and reliability of experimental data are paramount. The following are detailed, step-by-step methodologies for key assays used in the evaluation of imidazo[4,5-b]pyridine-based drugs.
In Vitro Kinase Inhibition Assay (CDK9/CyclinT)
This protocol outlines a typical procedure for determining the IC50 of a test compound against CDK9/CyclinT kinase.
-
Preparation of Reagents:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
-
Prepare a Master Mix containing the Kinase Assay Buffer, ATP, and a suitable peptide substrate.
-
Prepare serial dilutions of the test imidazo[4,5-b]pyridine compound in a diluent solution (e.g., 10% DMSO in Kinase Assay Buffer).
-
-
Assay Procedure:
-
Add the test inhibitor dilutions to the wells of a 384-well plate.
-
Include "Positive Control" (diluent solution) and "Blank" (Kinase Assay Buffer) wells.
-
Add the Master Mix to all wells.
-
Initiate the kinase reaction by adding diluted CDK9/CyclinT enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MCF-7 Breast Cancer Cells)
This protocol describes the determination of the antiproliferative activity of a test compound using the MCF-7 cell line.
-
Cell Culture:
-
Culture MCF-7 cells in a suitable growth medium (e.g., MEM with 10% FBS and 0.01mg/ml insulin) in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and resuspend them in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[4,5-b]pyridine compound in the growth medium.
-
Replace the medium in the cell plate with the medium containing the test compound dilutions. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Xenograft Study (HCT116 Colon Carcinoma Model)
This protocol provides a general framework for assessing the in vivo efficacy of a test compound in a subcutaneous HCT116 xenograft model.
-
Cell Preparation:
-
Harvest HCT116 cells grown in culture and resuspend them in a sterile solution (e.g., PBS and Matrigel mixture) at a specific concentration (e.g., 1 x 10^7 cells/mouse).
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female SCID mice).
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the imidazo[4,5-b]pyridine compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights twice weekly.
-
Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
-
Endpoint and Analysis:
-
Continue the study for a defined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker assessment).
-
Calculate the tumor growth inhibition (%TGI) for the treatment group compared to the control group.
-
Conclusion: A Roadmap for Successful Translation
The imidazo[4,5-b]pyridine scaffold continues to be a rich source of potent kinase inhibitors with therapeutic potential in oncology. This guide has provided a comparative analysis of the in vitro and in vivo efficacy of representative compounds, emphasizing the critical interplay between potency, pharmacokinetics, and pharmacodynamics. A thorough understanding of these factors, coupled with robust and well-validated experimental protocols, is essential for successfully navigating the challenging path from the laboratory bench to clinical application. The provided data and methodologies serve as a valuable resource for researchers dedicated to advancing this promising class of therapeutic agents.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Discovery and Development of Inhibitors that Target CDK9 and Their Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinase Inhibitory Profiles of Imidazo[4,5-b]pyridines
For researchers and drug development professionals, the identification of privileged scaffolds that can be tailored to inhibit specific protein kinases with high potency and selectivity is a cornerstone of modern medicinal chemistry. The imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a particularly fruitful scaffold, leveraging its structural similarity to the endogenous ATP molecule to effectively target the kinase ATP-binding site[1][2][3]. This guide provides a comparative analysis of different imidazo[4,5-b]pyridine derivatives, detailing their inhibitory profiles against key kinase targets implicated in oncology and inflammatory diseases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide robust, field-proven experimental protocols for their evaluation.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The versatility of the imidazo[4,5-b]pyridine scaffold lies in its bicyclic structure, which mimics the purine ring of ATP, allowing it to form crucial hydrogen bond interactions with the kinase hinge region[4]. This fundamental interaction anchors the molecule in the active site, while modifications at various positions on the rings allow for the exploration of adjacent hydrophobic pockets and solvent-exposed regions, thereby tuning potency and selectivity for different kinases[5][6]. This has led to the development of potent inhibitors for diverse kinase families, including serine/threonine and tyrosine kinases[5].
Comparative Analysis of Inhibitory Profiles
The following sections compare the inhibitory activities of distinct imidazo[4,5-b]pyridine series against several therapeutically relevant kinase families.
Aurora Kinase Inhibition
Aurora kinases are critical regulators of mitosis, and their overexpression is common in a wide range of human cancers, making them attractive targets for anticancer therapies. The imidazo[4,5-b]pyridine scaffold has been extensively explored for this target.
A notable example is compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide), which demonstrated potent, low nanomolar inhibition against all three Aurora kinase isoforms[7]. Further optimization efforts led to the identification of compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), which not only potently inhibits Aurora A and B but also shows strong activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML)[4][8]. This dual-inhibitor profile is particularly valuable for treating complex malignancies like AML where multiple signaling pathways are dysregulated.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key mediator of the inflammatory response, and its inhibition is a validated strategy for treating inflammatory diseases like rheumatoid arthritis[9][10]. Structure-based design has yielded potent imidazo[4,5-b]pyridin-2-one derivatives as p38 inhibitors[9][10].
Starting from a high-throughput screening hit, researchers developed compound 21 , which showed potent p38 MAP kinase inhibition and suppressed TNF-α production in cellular assays[10][11]. A subsequent series of hybrid compounds, linking the imidazo[4,5-b]pyridin-2-one core with a p-methylbenzamide fragment, produced compound 25 (3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide). This compound exhibited potent p38 inhibition and superior suppression of TNF-α in human whole blood assays, demonstrating significant in vivo efficacy in a rat model of collagen-induced arthritis[9]. The key to this series' success was the maintenance of hydrogen bond interactions with a flipped peptide bond in the kinase hinge region, conferring high selectivity[10].
Other Kinase Targets
The adaptability of the imidazo[4,5-b]pyridine scaffold has been demonstrated against a range of other kinases:
-
Cyclin-Dependent Kinase 9 (CDK9): New derivatives have been synthesized that show significant anticancer activity against breast and colon cancer cell lines, with CDK9 inhibitory potential in the sub-micromolar to low micromolar range (IC50 = 0.63–1.32 μM)[12].
-
Trk Kinases: Scaffold hopping from a known lead resulted in imidazo[4,5-b]pyridines with subnanomolar potencies against TrkA in cellular assays and demonstrated antitumor effects in a TrkA-driven mouse allograft model[13].
-
p21-Activated Kinase 4 (PAK4): A fragment-based drug design approach led to the discovery of KY-04045, an imidazo[4,5-b]pyridine-based PAK4 inhibitor. While its affinity was modest, its co-crystal structure confirmed engagement with the PAK4 hinge loop, providing a valuable building block for designing more potent inhibitors[14].
Data Summary: Kinase Inhibitory Potency
The table below summarizes the inhibitory activities of representative imidazo[4,5-b]pyridine compounds discussed in the literature. This allows for a direct, quantitative comparison of their potencies.
| Compound ID | Target Kinase(s) | Potency (IC50 / Kd) | Reference(s) |
| Compound 31 | Aurora-A | IC50 = 42 nM | [7][15] |
| Aurora-B | IC50 = 198 nM | [7][15] | |
| Aurora-C | IC50 = 227 nM | [7][15] | |
| Compound 27e | Aurora-A | Kd = 7.5 nM | [4][8] |
| Aurora-B | Kd = 48 nM | [4][8] | |
| FLT3 | Kd = 6.2 nM | [4][8] | |
| FLT3-ITD | Kd = 38 nM | [4][8] | |
| Compound 21 | p38 MAP Kinase | Potent inhibitor (specific IC50 not stated in abstract) | [10][11] |
| Compound 25 | p38 MAP Kinase | Potent inhibitor (specific IC50 not stated in abstract) | [9] |
| Series IX | CDK9 | IC50 = 0.63 µM | [12] |
| KY-04045 | PAK4 | Validated inhibitor (specific IC50 not stated in abstract) | [14] |
Spotlight on a Key Signaling Pathway: p38 MAP Kinase
To understand the biological consequence of inhibiting a target, it is essential to visualize its place within cellular signaling networks. The diagram below illustrates a simplified p38 MAPK pathway, which is activated by cellular stress and inflammatory cytokines like TNF-α. The imidazo[4,5-b]pyridine inhibitors act by directly blocking the kinase activity of p38, thereby preventing the phosphorylation of downstream substrates and inhibiting the production of pro-inflammatory cytokines.
Caption: Simplified p38 MAPK signaling pathway showing inhibition by imidazo[4,5-b]pyridines.
Experimental Methodologies
The trustworthiness of any comparison guide rests on the robustness of the underlying experimental data. As such, we present detailed, self-validating protocols for determining the inhibitory profile of a novel compound.
Protocol: In Vitro Biochemical Kinase Assay for IC50 Determination
This protocol describes a continuous, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase. The causality behind this choice is its high sensitivity, real-time kinetic measurement capability, and reduced handling compared to endpoint assays[16].
Objective: To quantify the concentration of an imidazo[4,5-b]pyridine derivative required to inhibit 50% of the target kinase's activity.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate with a fluorescent reporter (e.g., Sox-based sensor)[16]
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (solubilized in 100% DMSO)
-
Low-volume 384-well plates (black, non-binding surface)
-
Fluorescence plate reader capable of kinetic measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock. This wide range is crucial to accurately define the top and bottom plateaus of the dose-response curve.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Prepare a 2X Kinase/Substrate master mix in Assay Buffer. The final concentrations should be optimized for the specific kinase, but a typical starting point is 2-10 nM kinase and 10 µM peptide substrate[16].
-
Add 10 µL of the 2X Kinase/Substrate mix to each well, except for the "no enzyme" negative controls. Add 10 µL of 2X Substrate mix (without kinase) to these wells.
-
Mix gently by orbital shaking for 1 minute.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in Assay Buffer. The concentration should ideally be at the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed[17]. If Km is unknown, 100 µM is a common starting point[18].
-
Start the reaction by adding 9 µL of the 2X ATP solution to all wells, bringing the final volume to 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader pre-set to 30°C.
-
Read the fluorescence intensity every 60 seconds for 60 minutes. The choice of a kinetic read allows for the measurement of the initial reaction velocity (v₀), which is the most accurate measure of enzyme activity and less prone to artifacts from substrate depletion or product inhibition[16].
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve.
-
Subtract the rate of the "no enzyme" control from all other wells to correct for background.
-
Normalize the data by setting the average rate of the DMSO-only wells (no inhibition) to 100% activity and the "no enzyme" or high-concentration inhibitor wells to 0% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol: Cell-Based Assay for Target Engagement
Biochemical assays are essential, but confirming that a compound can inhibit its target in a complex cellular environment is a critical next step[19]. This protocol measures the phosphorylation of a direct downstream substrate of the target kinase in treated cells.
Objective: To determine if the test compound can access and inhibit the target kinase in living cells.
Materials:
-
Cancer cell line known to have an active target kinase pathway (e.g., MV4-11 for FLT3).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Phospho-specific antibody for the downstream substrate, total protein antibody for the downstream substrate, and a loading control antibody (e.g., GAPDH).
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere (if applicable).
-
Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). The time course should be optimized to capture the desired signaling event.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). This is a critical normalization step.
-
Analysis (Western Blot):
-
Normalize protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the phospho-specific antibody to detect the level of substrate phosphorylation.
-
Strip and re-probe the membrane with the total substrate antibody and the loading control antibody to ensure equal protein loading.
-
-
Data Interpretation: A dose-dependent decrease in the phospho-specific signal, relative to the total protein and loading control, indicates successful target engagement and inhibition by the compound in a cellular context.
Visualizing the Experimental Workflow
A clear workflow diagram ensures reproducibility and highlights critical steps. The following diagram outlines the process for the in vitro kinase IC50 determination assay described above.
Caption: Workflow for determining the IC50 value of a kinase inhibitor using an in vitro assay.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold has proven to be a remarkably versatile and effective starting point for the design of potent kinase inhibitors. By leveraging its purine-like structure, medicinal chemists have successfully developed compounds targeting key kinases in oncology and inflammation, such as Aurora, p38, and FLT3. The data clearly show that strategic substitutions on the core ring system can dramatically influence potency and selectivity, leading to single-target agents as well as rationally designed dual-inhibitors.
Future work in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, exploring novel kinase targets, and optimizing pharmacokinetic properties to create next-generation therapeutics. The robust biochemical and cell-based methodologies outlined here provide a solid foundation for the continued evaluation and development of these promising compounds.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjraap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assayquant.com [assayquant.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Cross-Reactivity of 2-Bromo-3H-imidazo[4,5-b]pyridine Based Kinase Inhibitors
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors built upon the privileged 2-Bromo-3H-imidazo[4,5-b]pyridine scaffold. In an era of targeted therapies, understanding an inhibitor's selectivity is as crucial as understanding its potency. This document provides not just a comparative analysis of experimental data but also delves into the causality behind the experimental choices, ensuring a robust and trustworthy resource for your research endeavors.
The Significance of the Imidazo[4,5-b]pyridine Scaffold and the Imperative of Selectivity
The imidazo[4,5-b]pyridine core is a well-established pharmacophore in modern medicinal chemistry, largely due to its structural resemblance to endogenous purines, allowing it to effectively compete for the ATP-binding site of numerous protein kinases.[1] This has led to the development of potent inhibitors targeting critical signaling nodes in oncology and immunology, such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs).[2][3][4]
However, the very feature that makes this scaffold so effective—its ability to interact with the highly conserved ATP pocket—also presents its greatest challenge: the potential for off-target binding and subsequent cross-reactivity. Unintended inhibition of other kinases can lead to a host of adverse effects, confounding preclinical results and jeopardizing clinical translation. Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not merely a supplementary exercise but a cornerstone of rational drug design.
This guide will compare two distinct inhibitors derived from the this compound scaffold: a potent dual Aurora/FLT3 kinase inhibitor, hereafter referred to as IM-Dual-01 , and a series of analogs, including IM-Sel-01 , which have been optimized for Aurora A selectivity.[5][6] By examining their respective cross-reactivity profiles, we aim to illuminate the subtle structural modifications that govern kinase selectivity and provide a practical framework for evaluating your own compounds.
Designing a Cross-Reactivity Study: A Multi-Faceted Approach
A comprehensive understanding of an inhibitor's selectivity requires a multi-pronged approach, combining broad, high-throughput screening with more targeted, cell-based validation.
Caption: A logical workflow for assessing inhibitor cross-reactivity.
The rationale for this two-tiered approach is rooted in the principles of scientific rigor. An initial, broad in vitro screen, such as a KINOMEscan®, provides a comprehensive landscape of potential off-targets.[5] This is followed by a cell-based assay, like the Cellular Thermal Shift Assay (CETSA®), to confirm target engagement in a more physiologically relevant context.[2] This sequential validation minimizes the risk of false positives and provides a higher degree of confidence in the selectivity profile.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity data for our two example inhibitors. IM-Dual-01 was profiled against a broad panel of 442 kinases, while IM-Sel-01 was assessed for its selectivity against the closely related Aurora B kinase.
Table 1: KINOMEscan® Profile of IM-Dual-01 (Dual Aurora/FLT3 Inhibitor)
Data presented as "% Control" at a 1 µM concentration, where a lower number indicates stronger binding. Data is a representative subset from a larger screen.[5][7]
| Kinase Target | Kinase Family | % Control at 1 µM | Interpretation |
| Aurora A | Serine/Threonine | 3.4 | Primary Target |
| Aurora B | Serine/Threonine | 1.0 | Primary Target |
| FLT3 | Tyrosine Kinase | <10 | Primary Target |
| FLT1 (VEGFR1) | Tyrosine Kinase | 0.3 | Significant Off-Target |
| JAK2 | Tyrosine Kinase | 1.3 | Significant Off-Target |
| RET | Tyrosine Kinase | 1.8 | Significant Off-Target |
| PDGFRB | Tyrosine Kinase | 4.0 | Significant Off-Target |
| Aurora C | Serine/Threonine | 16.0 | Moderate Off-Target |
| TRKA | Tyrosine Kinase | 20.0 | Moderate Off-Target |
| ABL1 | Tyrosine Kinase | 35.0 | Weak Off-Target |
| SRC | Tyrosine Kinase | 55.0 | Negligible Interaction |
| LCK | Tyrosine Kinase | 70.0 | Negligible Interaction |
| MEK1 | Serine/Threonine | 90.0 | No Interaction |
| ERK2 | Serine/Threonine | 95.0 | No Interaction |
The data for IM-Dual-01 clearly demonstrates its intended dual-target engagement of Aurora and FLT3 kinases. However, the broad kinome scan reveals significant off-target activity against several other tyrosine kinases, including FLT1, JAK2, RET, and PDGFRB.[5] This profile highlights the importance of comprehensive screening to uncover potential liabilities that could lead to unexpected biological effects or toxicities.
Table 2: Aurora Kinase Selectivity Profile of IM-Sel-01
Data presented as IC50 values (nM), representing the concentration required for 50% inhibition.[6]
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Fold, B/A) |
| IM-Sel-01 | 15 | 3,800 | 253 |
| Reference Cmpd 1 | 25 | 2,500 | 100 |
| Reference Cmpd 2 | 50 | 1,250 | 25 |
In contrast to the broad activity of IM-Dual-01 , IM-Sel-01 exhibits remarkable selectivity for Aurora A over Aurora B, with a 253-fold difference in potency.[6] This selectivity was achieved through rational design, exploiting subtle differences in the ATP-binding pockets of the Aurora kinase isoforms.[6] This data underscores the feasibility of fine-tuning the selectivity of imidazo[4,5-b]pyridine-based inhibitors through targeted chemical modifications.
Experimental Protocols: Methodologies for Robust Cross-Reactivity Assessment
To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the key experimental workflows discussed.
Protocol 1: KINOMEscan® Competition Binding Assay
This protocol is based on the DiscoverX KINOMEscan® platform, a widely used method for in vitro kinase inhibitor profiling.
Caption: Workflow for the KINOMEscan® competition binding assay.
Methodology:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand to generate the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test inhibitor (at a specified concentration, e.g., 1 µM) are combined in a binding buffer.
-
Competition: The reaction is incubated to allow the test inhibitor to compete with the immobilized ligand for binding to the kinase.
-
Washing: The beads are washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement within a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control for a defined period.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the cross-reactivity profiles of two distinct classes of inhibitors derived from the this compound scaffold. The data clearly illustrates that while this scaffold is a potent starting point for kinase inhibitor design, careful optimization is required to achieve the desired selectivity profile.
The dual Aurora/FLT3 inhibitor, IM-Dual-01 , demonstrates high potency against its intended targets but also reveals significant off-target interactions that warrant further investigation. In contrast, the selective Aurora A inhibitor, IM-Sel-01 , showcases the power of structure-guided design to achieve a high degree of selectivity, even among closely related kinase family members.
For researchers in the field, the key takeaway is the critical importance of a multipronged approach to cross-reactivity profiling. Broad, in vitro screens are invaluable for identifying potential off-targets, while cell-based assays are essential for confirming target engagement in a more physiologically relevant setting. By employing these rigorous methodologies, we can develop safer, more effective targeted therapies.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: The 2-Bromo-3H-imidazo[4,5-b]pyridine Scaffold for Dual-Target Inhibitor Design
A Senior Application Scientist's Perspective on Leveraging a Privileged Scaffold for Next-Generation Therapeutics
Introduction: The Rationale for Dual-Target Inhibition
In the landscape of modern drug discovery, particularly in oncology, the "one target, one drug" paradigm is increasingly being challenged. Tumors often develop resistance to single-agent therapies by activating compensatory signaling pathways. This has propelled the development of dual-target or multi-target inhibitors, which can simultaneously block two or more key nodes in a disease network. This approach offers the potential for enhanced efficacy, reduced likelihood of drug resistance, and potentially synergistic therapeutic effects.[1]
The selection of a core chemical structure, or scaffold, is a critical decision in the design of such inhibitors. An ideal scaffold should be synthetically tractable and possess the inherent ability to be decorated with functionalities that can interact with the distinct topographies of two different target proteins. The imidazo[4,5-b]pyridine ring system, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry.[2][3][4] Its structural similarity to endogenous purines allows it to readily interact with the ATP-binding sites of numerous enzymes, particularly protein kinases, which are central players in cell signaling and are frequently dysregulated in cancer.[3][5]
This guide provides an in-depth comparison of the 2-Bromo-3H-imidazo[4,5-b]pyridine scaffold against other chemical frameworks for developing dual-target kinase inhibitors, supported by experimental data and detailed protocols.
The Strategic Importance of the 2-Bromo Substituent
The starting point for many successful imidazo[4,5-b]pyridine-based inhibitors is the 2-bromo derivative. This specific halogenation is not arbitrary; it serves as a versatile synthetic handle for introducing molecular diversity.
Causality Behind the Choice: The bromine atom at the 2-position is strategically placed for modification via modern cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions.[2] This allows for the efficient and controlled introduction of a wide array of aryl, heteroaryl, and alkyl groups. This chemical versatility is paramount for structure-activity relationship (SAR) studies, enabling chemists to fine-tune the inhibitor's potency and selectivity for its intended targets.
Caption: Synthetic utility of the 2-bromo substituent for library generation.
Case Study: A Dual FLT3/Aurora Kinase Inhibitor for Acute Myeloid Leukemia (AML)
To illustrate the power of this scaffold, we will examine its application in developing dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.
Therapeutic Rationale: The FLT3 receptor tyrosine kinase is frequently mutated in AML, with internal tandem duplication (FLT3-ITD) mutations leading to constitutive activation and poor prognosis.[6] Aurora kinases (A and B) are crucial for mitotic progression, and their overexpression is common in various cancers, including AML.[6][7] Co-inhibition of both FLT3 and Aurora kinases presents a compelling strategy to attack AML cells on two critical fronts: proliferation signaling and cell division.
An extensive optimization effort starting from an initial imidazo[4,5-b]pyridine hit led to the identification of compound 27e (CCT241736) , a potent, orally bioavailable dual inhibitor.[6]
Comparative Performance Data
The table below compares the inhibitory activity of the optimized imidazo[4,5-b]pyridine compound 27e with earlier analogs and a representative alternative scaffold, the pyrazolo[3,4-b]pyridine core, which has also been explored for dual kinase inhibition.[8]
| Compound ID | Scaffold | R² Substituent | Target Kinase | Activity (Kd or IC50, nM) | Cell Proliferation (SW620, GI50, µM) | hERG Inhibition (IC50, µM) |
| 6 [6] | Imidazo[4,5-b]pyridine | 4-(Dimethylamino)phenyl | Aurora-A | 25 | 0.057 | 3.0 |
| 21i [6] | Imidazo[4,5-b]pyridine | 1-Methyl-1H-pyrazol-4-yl | Aurora-A | 23 | 0.063 | >10 (67% @ 10µM) |
| 27e [6] | Imidazo[4,5-b]pyridine | 1,3-Dimethyl-1H-pyrazol-4-yl | Aurora-A | 7.5 | 0.283 | >25 |
| Aurora-B | 48 | |||||
| FLT3 (wild-type) | 6.2 | |||||
| FLT3-ITD | 38 | |||||
| 6b [8] | Pyrazolo[3,4-b]pyridine | N/A (Complex) | CDK2 | 270 | N/A | N/A |
| PIM1 | 670 |
Analysis of Structure-Activity Relationship (SAR):
-
Scaffold Superiority: The imidazo[4,5-b]pyridine core provided a robust foundation for potent dual inhibition.
-
R² Optimization: Moving from a simple phenyl group (6 ) to a 1-methyl-pyrazole (21i ) maintained potency but crucially improved metabolic stability and reduced off-target hERG activity, a key liability for many kinase inhibitors.[6]
-
Fine-Tuning for Dual Activity: The addition of a second methyl group to the pyrazole ring (27e ) significantly enhanced binding affinity for both Aurora-A and FLT3, while remarkably eliminating hERG liability (IC50 > 25 µM).[6] This demonstrates the scaffold's ability to accommodate modifications that precisely balance multi-target potency with a clean safety profile.
-
Alternative Scaffolds: While other scaffolds like pyrazolo[3,4-b]pyridine can achieve dual inhibition (e.g., CDK2/PIM1), the potency values for compound 6b are in the higher nanomolar range, suggesting that for the FLT3/Aurora target pair, the imidazo[4,5-b]pyridine scaffold provided a more effective starting point for achieving high-affinity binding.[8]
Caption: Dual inhibition of FLT3 and Aurora kinase pathways in AML.
Experimental Protocols for Inhibitor Validation
A critical component of drug discovery is the use of robust and reproducible assays. The protocols below are self-validating systems when appropriate controls are included.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[9]
Principle: The assay measures the amount of ADP produced from the kinase reaction. A proprietary reagent converts the ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., Aurora-A, FLT3)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compound (e.g., 27e ) and positive control (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO. Prepare a "no inhibitor" control (DMSO only).[9]
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Self-Validation:
-
Positive Control: A known, potent inhibitor like Staurosporine should yield an IC50 value within the expected range, confirming assay sensitivity.
-
Negative Control: The DMSO-only wells represent 100% kinase activity and are used for data normalization.
-
Z'-factor: For high-throughput screening, calculating the Z'-factor (>0.5) ensures the assay is robust and has a large enough signal window.
Protocol 2: Cell-Based Viability Assay (Luminescence)
This protocol assesses the effect of the inhibitor on the viability of cancer cell lines.[10][11][12]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[12] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound.
Materials:
-
AML cell line (e.g., MV4-11, which is FLT3-ITD positive)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and vehicle control (DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates suitable for cell culture and luminescence
-
Multichannel pipettes
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Add 10 µL of medium with DMSO to control wells.
-
Incubate the plate for 72 hours (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells (100% viability) and calculate the concentration that inhibits cell growth by 50% (GI50) using a dose-response curve fit.
Caption: A typical experimental workflow for inhibitor development.
Conclusion
The this compound scaffold represents a highly effective and versatile platform for the design of dual-target inhibitors, particularly for protein kinases. Its synthetic tractability, stemming from the strategically placed bromine atom, allows for extensive SAR exploration. As demonstrated in the case of the dual FLT3/Aurora kinase inhibitor 27e , this scaffold can be systematically optimized to achieve high potency against two distinct targets while simultaneously engineering out critical liabilities like hERG inhibition.[6] When compared to other heterocyclic systems, the imidazo[4,5-b]pyridine core has proven to be an exceptional starting point for developing clinical candidates. For researchers in the field, leveraging this privileged scaffold provides a robust and rational path toward the development of next-generation therapeutics designed to overcome the complexities of diseases like cancer.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
A Senior Application Scientist's Guide to the ADMET Profile of Imidazo[4,5-b]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[4,5-b]pyridine Scaffold and the ADMET Imperative
The imidazo[4,5-b]pyridine core, a bioisostere of natural purines, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to the building blocks of DNA has made it a fertile ground for developing potent modulators of key biological targets, particularly protein kinases.[1] Derivatives of this class have shown significant promise as inhibitors of Aurora kinases, FLT3, and B-Raf, making them highly relevant in oncology research.[3][4][5]
However, potent biological activity alone does not make a drug. The journey from a hit compound to a clinical candidate is paved with challenges related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). A promising compound with poor oral bioavailability, rapid metabolic clearance, or unforeseen toxicity is destined for failure. Therefore, a deep understanding and early optimization of the ADMET properties of the imidazo[4,5-b]pyridine scaffold are not just procedural steps but a core strategic imperative in their development.
This guide provides a comparative analysis of the ADMET properties of 2-substituted imidazo[4,5-b]pyridine derivatives, drawing upon published experimental data. While specific data on the parent "2-Bromo-3H-imidazo[4,5-b]pyridine" is limited, extensive research on its analogues provides critical insights into the structure-ADMET relationships (SAR) that govern the success of this chemical class. We will delve into the experimental causality behind ADMET assays, present comparative data, and provide validated protocols to empower researchers in their quest to develop safe and effective medicines.
Comparative ADMET Analysis of Imidazo[4,5-b]pyridine Derivatives
Early-stage drug discovery relies on a battery of in vitro ADMET assays to rank and prioritize compounds.[6][7] These assays create a multidimensional profile of a compound's likely behavior in vivo. For the imidazo[4,5-b]pyridine class, key liabilities that are often scrutinized include metabolic stability and off-target effects like hERG channel inhibition.
Absorption & Permeability
For a drug to be orally active, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by two key physicochemical properties: solubility and permeability. The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[8][9] This assay uses a human colon adenocarcinoma cell line that, when cultured for about 21 days, differentiates into a polarized monolayer of enterocytes, complete with tight junctions and expressing key drug transporters, thus mimicking the intestinal epithelial barrier.[8][10]
The apparent permeability coefficient (Papp) is measured to classify compounds. A bidirectional assay, measuring transport from the apical (intestinal lumen) to basolateral (blood) side (Papp A→B) and vice versa (Papp B→A), is crucial. The ratio of these coefficients (Efflux Ratio = Papp B→A / Papp A→B) reveals whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs back into the intestinal lumen, limiting their absorption.[10]
-
High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp (A→B) 2 - 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A→B) < 2 x 10⁻⁶ cm/s
-
Potential for Efflux: Efflux Ratio > 2
While specific Papp values for a wide range of 2-bromo-imidazo[4,5-b]pyridine derivatives are not consolidated in a single public source, lead optimization programs for imidazo[4,5-b]pyridine kinase inhibitors frequently report achieving good oral bioavailability, suggesting that derivatives with optimized physicochemical properties can possess adequate permeability.[4]
Metabolism
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) family of enzymes.[11] The in vitro metabolic stability assay using human liver microsomes (HLM) is a cornerstone of early ADMET screening.[12][13] Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[14] By incubating a compound with HLM and a necessary cofactor (NADPH) and monitoring its disappearance over time, we can calculate its intrinsic clearance (Clint) and in vitro half-life (t½).[15]
Table 1: Comparative Metabolic Stability of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Key Structural Features | % Metabolized (30 min, HLM) | Interpretation | Reference |
| Compound 5 | Phenyl at C2, Piperazine at C7 | 89% | Low Stability | [3] |
| Compound 6 | Phenyl at C2, Piperazine at C7 | 86% | Low Stability | [3] |
| Compound 20f | Phenyl at C2, N-methyl piperazine at C7 | 24% | High Stability | [3] |
| Compound 27e | Dimethyl-pyrazole at C2, Chloro-benzyl-piperazine at C7 | 10% | Very High Stability | [3] |
Causality & Insights: The data in Table 1 clearly demonstrates a critical structure-metabolism relationship. The parent compounds 5 and 6 showed very high turnover in HLM.[3] The introduction of an N-methyl group on the piperazine moiety (Compound 20f) significantly shielded the molecule from metabolism, a common strategy to block a "soft spot" for N-dealkylation.[3] Further optimization by replacing the C2-phenyl group with a dimethyl-pyrazole and modifying the piperazine substituent (Compound 27e) resulted in a compound with excellent metabolic stability.[3] This highlights that both the C2 and C7 positions are critical handles for tuning the metabolic profile of the imidazo[4,5-b]pyridine scaffold.
Toxicity
Early assessment of toxicity is vital to prevent late-stage attrition. Key in vitro assays include general cytotoxicity and specific off-target interactions, with cardiotoxicity being a primary concern for regulatory agencies.
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (IKr) crucial for cardiac repolarization.[16] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[17] Consequently, screening for hERG inhibition is mandatory in drug development. Automated patch clamp electrophysiology is the gold standard for measuring hERG channel inhibition, providing an IC50 value that indicates the concentration of a compound required to block 50% of the channel current.[16]
Table 2: Comparative hERG Inhibition of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Key Structural Features | hERG IC50 (μM) | Interpretation | Reference |
| Compound 6 | Phenyl at C2, Piperazine at C7 | 3.0 | High Risk | [3] |
| Compound 20e | Phenyl at C2, Morpholine at C7 | > 25 (Low affinity) | Low Risk | [3] |
| Compound 20f | Phenyl at C2, N-methyl piperazine at C7 | 9.5 | Moderate Risk | [3] |
| Compound 27e | Dimethyl-pyrazole at C2, Chloro-benzyl-piperazine at C7 | > 25 | Low Risk | [3] |
Causality & Insights: Many kinase inhibitors, which often contain basic nitrogen atoms, carry a risk of hERG inhibition. Compound 6, a potent kinase inhibitor, was limited by its narrow safety margin against hERG.[3] Replacing the basic piperazine with a less basic morpholine (Compound 20e) dramatically reduced hERG affinity but unfortunately also increased metabolic liability.[3] The introduction of the N-methyl piperazine (Compound 20f) offered a better balance.[3] Ultimately, Compound 27e achieved both high metabolic stability and low hERG affinity, demonstrating a successful multi-parameter optimization.[3] This illustrates the classic "balancing act" in medicinal chemistry: modifications to improve one ADMET parameter can negatively impact another, requiring careful iterative design.
General cytotoxicity is often assessed using cell lines like the human liver carcinoma cell line, HepG2.[18][19] These assays, such as the MTT or CellTiter-Glo assays, measure cell viability after exposure to a compound and are used to determine an IC50 value.[18] While high-throughput screens, they provide an early warning for compounds that may cause liver toxicity.[20] For many imidazo[4,5-b]pyridine series developed as anticancer agents, on-target cytotoxicity in cancer cell lines is the desired outcome, but cytotoxicity against non-cancerous or normal cell lines is monitored to assess the therapeutic window.
Experimental Workflows & Protocols
Trustworthiness in ADMET science comes from robust, reproducible protocols. Below are detailed workflows for the key assays discussed.
General ADMET Screening Workflow
The following diagram illustrates a typical screening cascade used in early drug discovery to profile new chemical entities (NCEs) based on the imidazo[4,5-b]pyridine scaffold.
Caption: Tiered ADMET screening workflow for imidazo[4,5-b]pyridine derivatives.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with HLM.
-
Preparation:
-
Thaw pooled HLM (e.g., from XenoTech) at 37°C and keep on ice.[21]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This ensures a constant supply of the NADPH cofactor required by CYP enzymes.[15]
-
Prepare a 1 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension (final protein concentration typically 0.5 mg/mL) and buffer to 37°C.[11]
-
Add the test compound to the wells (final concentration typically 1 µM; final DMSO concentration < 0.5%).[12]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[12] A parallel incubation without the NADPH system serves as a negative control to check for non-enzymatic degradation.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.
-
Immediately stop the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[15] This step precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) in µL/min/mg protein.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses intestinal permeability and identifies potential drug efflux.
-
Cell Culture:
-
Seed Caco-2 cells onto semipermeable membrane inserts in multi-well Transwell™ plates.[9]
-
Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[10]
-
Causality: This extended culture period is critical for the formation of tight junctions, which are essential for mimicking the barrier function of the intestinal wall.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer.[9] A high TEER value confirms the integrity of the tight junctions. Alternatively, check the permeability of a low-permeability marker like lucifer yellow.
-
-
Transport Experiment (A→B and B→A):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For A→B permeability: Add the test compound (e.g., 10 µM) to the apical (A) compartment and fresh buffer to the basolateral (B) compartment.[10]
-
For B→A permeability: Add the test compound to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio = Papp(B→A) / Papp(A→B).
-
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. The available data clearly indicate that its ADMET properties can be successfully optimized through rational medicinal chemistry. Key structure-ADMET relationships have been established, showing that modifications at the C2 and C7 positions are particularly effective for enhancing metabolic stability and reducing hERG liability.[3]
The path forward for developing novel derivatives requires a multi-parameter optimization approach, balancing potency with a favorable ADMET profile from the earliest stages of discovery. Future research should focus on:
-
Developing Predictive Models: Building robust QSAR and in silico models specifically trained on the imidazo[4,5-b]pyridine chemotype to better predict ADMET liabilities before synthesis.
-
Investigating Metabolite Profiles: Moving beyond stability assays to identify the specific metabolites formed, which can help pinpoint metabolic soft spots and assess the risk of forming reactive or pharmacologically active metabolites.
-
Exploring Transporter Interactions: Systematically screening derivatives against a broader panel of uptake and efflux transporters (beyond P-gp) to build a more complete picture of drug distribution and potential drug-drug interactions.
By integrating the principles and protocols outlined in this guide, research teams can more effectively navigate the complexities of drug development and unlock the full therapeutic potential of the versatile imidazo[4,5-b]pyridine scaffold.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. In Vitro ADME Assays [conceptlifesciences.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. mttlab.eu [mttlab.eu]
- 12. mercell.com [mercell.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
Benchmarking New Imidazo[4,5-b]pyridine Kinase Inhibitors: A Comparative Guide to p38 MAPK Target Validation
Introduction: The Enduring Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to effectively compete for binding sites within a host of key cellular enzymes.[1][2] This has led to its successful application in the development of potent inhibitors for various protein kinases, which are critical regulators of cellular signaling and whose dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][3][4][5][6][7]
However, the journey from a novel compound to a viable drug candidate is fraught with challenges. A promising initial result in a biochemical assay is merely the first step. To truly understand the potential of a new imidazo[4,5-b]pyridine derivative, a rigorous, multi-tiered benchmarking strategy against known, well-characterized inhibitors is essential.[8] This guide provides a comprehensive framework for such a comparison, using the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a case study. p38 MAPKs are central mediators of the cellular response to inflammatory cytokines and environmental stress, making them a high-value therapeutic target for a range of conditions.[9][10][11][12][13]
This document will guide researchers and drug development professionals through the requisite experimental workflows, from initial enzymatic potency determination to confirming target engagement in a live-cell context, ensuring that decisions are based on a holistic and physiologically relevant dataset.
The p38 MAPK Signaling Pathway: A Key Therapeutic Target
The p38 MAPK pathway is a critical signaling cascade that translates extracellular stress signals into a cellular response.[10][12] Activation by stimuli such as cytokines (TNF-α, IL-1β), lipopolysaccharides (LPS), or UV radiation triggers a phosphorylation cascade involving multiple kinase tiers (MAP3Ks and MAP2Ks), culminating in the activation of p38 MAPK.[9][13] Activated p38 then phosphorylates downstream transcription factors and other kinases, modulating gene expression and cellular processes like inflammation, apoptosis, and cell cycle regulation.[9][10][11] Its central role in inflammation has made it a prime target for drug discovery.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
A Multi-Tiered Framework for Inhibitor Benchmarking
A robust evaluation moves from the simplified context of a biochemical assay to the complexity of a live-cell environment. This tiered approach allows for the systematic de-risking of new chemical entities.
Tier 1: In Vitro Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compound on the purified target enzyme.
1.1. Enzymatic IC50 Determination
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. For kinase assays, it is crucial to standardize conditions to allow for meaningful comparisons between compounds and across different studies.[14]
-
Causality Behind Experimental Choice: We recommend determining IC50 values at an ATP concentration equal to its Michaelis-Menten constant (Kₘ). Many kinase inhibitors compete with ATP for the enzyme's binding site. At ATP concentrations well above the Kₘ, a competitive inhibitor will appear less potent. Standardizing to the Kₘ value provides a more direct measure of the inhibitor's affinity and allows for a more equitable comparison of potency.[15] A continuous, fluorescence-based assay is often preferred for its high throughput and real-time kinetic data collection.[16]
1.2. Kinase Selectivity Profiling (Off-Target Assessment)
A highly potent compound is of little therapeutic value if it inhibits numerous other kinases, leading to potential toxicity. Therefore, profiling the new imidazo[4,5-b]pyridine derivatives against a broad panel of kinases is a critical step. This provides a selectivity profile and helps anticipate potential off-target effects.
Tier 2: Cellular Target Engagement and Functional Response
Demonstrating that a compound can enter a cell and bind to its intended target is a pivotal milestone in drug discovery.[17] Cellular target engagement assays provide this crucial piece of evidence, bridging the gap between biochemical potency and cellular function.
2.1. Confirming Intracellular Target Binding
Two powerful methods for verifying target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[18][19][20] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot.[21] A shift to a higher melting temperature in the presence of the compound confirms target engagement.[22]
-
NanoBRET™ Target Engagement Assay: This is a live-cell proximity-based assay that measures the binding of a compound to a target protein in real-time.[23] The target protein is fused to a NanoLuc® luciferase (energy donor), and a cell-permeable fluorescent tracer that binds to the same target is used as the energy acceptor.[24] When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner, allowing for the quantitative determination of intracellular affinity.[25][26][27]
2.2. Measuring Downstream Pathway Inhibition
Confirming target engagement must be followed by demonstrating functional inhibition of the signaling pathway. For p38 MAPK, this can be achieved by measuring the phosphorylation status of a direct downstream substrate, such as MAPK-activated protein kinase 2 (MAPKAPK2), in response to a cellular stimulus like LPS.[9][28]
Detailed Experimental Protocol: NanoBRET™ p38α Target Engagement Assay
This protocol provides a detailed workflow for quantifying the intracellular affinity of novel imidazo[4,5-b]pyridine compounds for the p38α kinase in living cells.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. assayquant.com [assayquant.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. annualreviews.org [annualreviews.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 26. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 27. eubopen.org [eubopen.org]
- 28. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Bromo-3H-imidazo[4,5-b]pyridine
Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in rigorous operational protocols. This guide provides essential, actionable intelligence for the safe handling of 2-Bromo-3H-imidazo[4,5-b]pyridine (CAS No. 1380245-88-4), a heterocyclic building block crucial in medicinal chemistry and drug development. Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification: Understanding the Adversary
Before any handling operation, a thorough understanding of the compound's intrinsic hazards is paramount. This compound and its close isomers are classified with specific health risks that dictate our entire safety strategy.[1][2] The primary threats are contact-based, affecting the skin, eyes, and respiratory system.
Table 1: GHS Hazard Classification for Imidazo[4,5-b]pyridine Derivatives
| Hazard Classification | GHS Code | Signal Word | Description | Authoritative Source |
|---|---|---|---|---|
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2] | AK Scientific, Inc.[1], Moldb[2] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] | AK Scientific, Inc.[1], Moldb[2] |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[1][2] | AK Scientific, Inc.[1], Moldb[2] |
| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed.[2] | Moldb[2] |
These classifications are not merely administrative; they are the empirical basis for the stringent personal protective equipment (PPE) and engineering controls detailed below. Skin contact can lead to inflammation, itching, and redness, while eye exposure may result in significant damage.[1] Inhalation of dust or aerosols can irritate the lungs and respiratory tract.[1]
The Core Protocol: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The selection of equipment is tailored to the specific task, recognizing that risk levels escalate from routine weighing to spill cleanup. All operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3]
Table 2: Recommended PPE for Various Laboratory Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing & Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1][3] | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber outer, nitrile inner).[3][4] | Flame-resistant laboratory coat, fully buttoned.[3][5] | Work within a certified chemical fume hood.[3] |
| Solution Preparation & Transfers | Chemical splash goggles and a face shield.[3][5] | Chemical-resistant gloves (e.g., Butyl rubber).[4] Inspect gloves before use. | Chemical-resistant laboratory coat or apron.[3] | Mandatory use of a certified chemical fume hood.[4][6] |
| Handling Spills | Chemical splash goggles and a face shield.[3] | Double-gloving with heavy-duty, chemical-resistant outer gloves.[3][7] | Chemical-resistant suit or coveralls.[3] | Air-purifying respirator with organic vapor cartridges or SCBA for large spills.[3][8] |
The Causality Behind Glove Selection
Standard nitrile gloves are not recommended as the primary barrier for pyridine and its derivatives.[4] While useful as an inner glove for dexterity, they offer limited resistance. Butyl rubber or other laminate gloves provide superior protection against this class of chemicals and should be the primary contact barrier.[4] Always consult the manufacturer's glove compatibility chart for specific breakthrough times.
Operational Plans: From Benchtop to Disposal
Procedural discipline is the bridge between knowing the risks and mitigating them. The following workflows are designed to be self-validating systems, minimizing the potential for exposure at every step.
A. PPE Donning and Doffing Sequence
Incorrectly removing PPE can lead to exposure from contaminated surfaces. The sequence is critical and must be followed meticulously.
Caption: PPE Donning and Doffing Sequence.
B. Safe Chemical Handling Workflow
This workflow ensures safety checks are integrated at every stage of the handling process.
Caption: Step-by-step safe handling workflow.
Emergency and Disposal Protocols
A. Spill Management
Immediate and correct action is crucial in the event of a spill.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[9]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[2][10] Do not use combustible materials.
-
Protect: Don the appropriate spill-response PPE as detailed in Table 2.
-
Clean: Carefully sweep or vacuum the absorbed material into a sealed, labeled container for hazardous waste.[1] Prevent the material from entering drains or waterways.[1][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]
B. Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a dedicated, sealable, and clearly labeled container.[4]
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Disposal: Dispose of the material through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1]
By integrating these protocols into your daily laboratory operations, you build a resilient safety culture that protects your most valuable asset: your research team.
References
- 1. aksci.com [aksci.com]
- 2. 1380245-88-4 | this compound - Moldb [moldb.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. uwyo.edu [uwyo.edu]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
